4-tert-butyl-N-(2-chloroethyl)aniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H18ClN |
|---|---|
Molecular Weight |
211.73 g/mol |
IUPAC Name |
4-tert-butyl-N-(2-chloroethyl)aniline |
InChI |
InChI=1S/C12H18ClN/c1-12(2,3)10-4-6-11(7-5-10)14-9-8-13/h4-7,14H,8-9H2,1-3H3 |
InChI Key |
KIIMBADBYDTNFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NCCCl |
Origin of Product |
United States |
Foundational & Exploratory
Navigating the Synthesis and Characterization of 4-tert-butyl-N-(2-chloroethyl)aniline: A Technical Guide for Researchers
For distribution to researchers, scientists, and drug development professionals.
This document serves as an in-depth technical guide on 4-tert-butyl-N-(2-chloroethyl)aniline, a compound of interest for its potential applications in synthetic chemistry and drug discovery. As of the time of this writing, this specific molecule is not widely cataloged, and a dedicated CAS (Chemical Abstracts Service) number has not been assigned. Consequently, this guide is structured to provide a comprehensive overview based on established principles of organic synthesis, and predictive analysis of its properties and safe handling, drawing parallels from closely related and well-documented chemical entities.
Executive Summary: The Scientific Context
The N-(2-chloroethyl)aniline scaffold is a recognized pharmacophore and a versatile synthetic intermediate. The introduction of a tert-butyl group on the aniline ring is anticipated to modulate the molecule's lipophilicity, metabolic stability, and steric profile, making 4-tert-butyl-N-(2-chloroethyl)aniline a novel building block for the synthesis of new chemical entities with potential therapeutic applications. This guide provides a robust framework for its synthesis, purification, and characterization, enabling researchers to explore its synthetic utility and potential biological activity.
Physicochemical Properties and Structural Attributes
While experimental data for 4-tert-butyl-N-(2-chloroethyl)aniline is not available, we can predict its key physicochemical properties based on its constituent functional groups and structural analogs.
| Property | Predicted Value | Rationale |
| Molecular Formula | C₁₂H₁₈ClN | Based on the addition of a 2-chloroethyl group to 4-tert-butylaniline. |
| Molecular Weight | 211.73 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow oil or low-melting solid | Similar N-alkylanilines are often oils or low-melting solids. |
| Boiling Point | > 250 °C (estimated) | Expected to be higher than 4-tert-butylaniline due to increased molecular weight. |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane) | The non-polar tert-butyl group and aromatic ring dominate the molecule's polarity. |
| pKa (of the amine) | ~4-5 | The electron-donating tert-butyl group slightly increases the basicity compared to aniline. |
Proposed Synthesis Pathway: N-Alkylation of 4-tert-butylaniline
The most direct and logical synthetic route to 4-tert-butyl-N-(2-chloroethyl)aniline is the N-alkylation of the readily available starting material, 4-tert-butylaniline (CAS: 769-92-6)[1]. The alkylating agent of choice is 1-bromo-2-chloroethane, a common reagent for introducing the 2-chloroethyl group onto an amine[2].
Diagram of the Proposed Synthetic Pathway
Caption: Proposed synthesis of 4-tert-butyl-N-(2-chloroethyl)aniline.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, with in-process controls to monitor the reaction progress and ensure the identity and purity of the final product.
Materials and Reagents:
-
4-tert-butylaniline (CAS: 769-92-6)[1]
-
1-bromo-2-chloroethane
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Synthesis Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-tert-butylaniline (1.0 equivalent).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material. To this solution, add anhydrous potassium carbonate (2.0-3.0 equivalents). The use of a base is crucial to neutralize the HBr formed during the reaction, driving the equilibrium towards the product[2].
-
Addition of Alkylating Agent: Slowly add 1-bromo-2-chloroethane (1.2-1.5 equivalents) to the stirred suspension at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC)[2][3]. A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 8:2 v/v). The disappearance of the starting material spot and the appearance of a new, less polar product spot will indicate reaction progression.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash with brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Diagram of the Experimental Workflow
Caption: General experimental workflow for synthesis and purification.
Purification and Characterization
Purification:
The crude product should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. The fractions containing the pure product (as determined by TLC) should be combined and the solvent removed under reduced pressure.
Characterization:
The identity and purity of the synthesized 4-tert-butyl-N-(2-chloroethyl)aniline should be confirmed by a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the presence of the tert-butyl, aromatic, and chloroethyl protons and carbons in the correct ratios and chemical environments.
-
Mass Spectrometry (MS): This will determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its structure.
-
Infrared (IR) Spectroscopy: This will show the characteristic absorption bands for the N-H bond (if any secondary amine is present as an impurity), C-H bonds (aromatic and aliphatic), C-N bond, and the C-Cl bond.
Safety and Handling
Given the lack of specific toxicity data for 4-tert-butyl-N-(2-chloroethyl)aniline, it is imperative to handle this compound with the utmost care, assuming it to be hazardous. The safety protocols for related chloroanilines and alkylating agents should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: All handling of the compound and its reagents should be performed in a well-ventilated fume hood.
-
Exposure Routes: Avoid inhalation, ingestion, and skin contact. N-(2-chloroethyl)anilines are known to be alkylating agents and should be treated as potential mutagens and carcinogens.
-
Disposal: Dispose of all chemical waste in accordance with institutional and local regulations for hazardous materials.
Potential Applications and Future Directions
4-tert-butyl-N-(2-chloroethyl)aniline is a promising starting material for the synthesis of a variety of more complex molecules. The chloroethyl group can be readily displaced by nucleophiles, allowing for the introduction of diverse functional groups. This opens up avenues for the development of:
-
Novel Pharmaceuticals: The N-(2-chloroethyl)aniline moiety is a key component of some anticancer agents[4]. The tert-butyl group could enhance the therapeutic index of such compounds.
-
Molecular Probes: The reactivity of the chloroethyl group can be exploited for the development of fluorescent probes or affinity labels for biological targets.
-
Materials Science: Aniline derivatives are used in the synthesis of polymers and dyes. The unique substitution pattern of this compound could lead to materials with novel properties.
Conclusion
While 4-tert-butyl-N-(2-chloroethyl)aniline may not be a commercially available compound with a registered CAS number, its synthesis is readily achievable through established N-alkylation protocols. This guide provides a comprehensive framework for its preparation, purification, and characterization, underpinned by sound scientific principles and analogies to well-known chemical transformations. By following the detailed procedures and safety precautions outlined herein, researchers can confidently synthesize and explore the potential of this novel chemical entity in their respective fields.
References
-
Cheméo. (n.d.). Chemical Properties of Aniline, 4-tert-butyl-2-chloro- (CAS 42265-67-8). Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-tert.-butylaniline. Retrieved from [Link]
-
Organic Syntheses. (n.d.). N-ETHYL-p-CHLOROANILINE. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-tert-butylaniline. Retrieved from [Link]
-
PubChem. (n.d.). N-butyl-N-(2-chloroethyl)aniline. Retrieved from [Link]
- Google Patents. (n.d.). CN114773206B - Synthesis method of o-tert-butylaniline.
-
Cheméo. (n.d.). Chemical Properties of Benzenamine, 4-ethyl- (CAS 589-16-2). Retrieved from [Link]
-
Beilstein Journals. (2022). Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). Retrieved from [Link]
-
Course Hero. (n.d.). Synthesis and Characterization of tert-Butylamine:Borane, a Lewis Acid-Base Adduct. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzenamine, 4-chloro-N,N-diethyl- (CAS 2873-89-4). Retrieved from [Link]
-
Yufeng. (2024). Exploring the Properties and Applications of Aniline and N-Methylaniline. Retrieved from [Link]
Sources
Technical Guide: 4-tert-butyl-N-(2-chloroethyl)aniline as a Lipophilic Alkylating Scaffold
Abstract
4-tert-butyl-N-(2-chloroethyl)aniline represents a specialized chemotype within the nitrogen mustard family, distinct for its combination of a reactive alkylating pharmacophore and a bulky, lipophilic tert-butyl anchor. Unlike bifunctional nitrogen mustards (e.g., chlorambucil) used primarily for DNA crosslinking, this monofunctional derivative serves as a precision tool in Fragment-Based Drug Discovery (FBDD) , heterocyclic synthesis , and covalent probe development . This guide analyzes its utility as a precursor for N-arylaziridines and a building block for privileged medicinal scaffolds.
Chemical Profile & Reactivity Mechanisms[1]
Structural Analysis
The molecule comprises three functional domains:
-
The Aniline Core : Modulates the nucleophilicity of the nitrogen via resonance.
-
The tert-Butyl Group : Provides metabolic stability (blocking para-oxidation) and enhances lipophilicity (LogP modulation), critical for membrane permeability.
-
The 2-Chloroethyl Tail : A latent electrophile activated by Neighboring Group Participation (NGP) .
The Aziridinium Gateway
The primary utility of this compound lies in its ability to form a transient, highly reactive aziridinium ion. This intramolecular cyclization is the rate-limiting step for downstream alkylation.
Mechanism of Action:
-
The nitrogen lone pair attacks the
-carbon, displacing the chloride. -
Formation of the strained aziridinium cation.
-
Nucleophilic attack (by DNA bases, protein thiols, or synthetic nucleophiles) opens the ring.
Figure 1: Kinetic pathway of aziridinium formation and subsequent alkylation. The tert-butyl group remains spectator but influences solubility.
Research Applications
Fragment-Based Drug Discovery (FBDD)
In modern oncology research, this molecule acts as a "warhead-ligand" hybrid.
-
Covalent Inhibition : The chloroethyl group targets solvent-exposed cysteine residues on kinases. The tert-butyl group often mimics the hydrophobic pocket affinity seen in inhibitors like Gefitinib .
-
Pro-drug Design : The cyclization rate can be tuned by the pH of the microenvironment, offering selectivity for hypoxic tumor tissues.
Synthesis of N-Arylaziridines
Direct treatment with base converts the open-chain chloroethyl amine into the stable N-(4-tert-butylphenyl)aziridine. These aziridines are potent building blocks for:
-
Ring-Opening Polymerization : Creating functionalized polyamines.
-
C-H Activation : Directing groups for ortho-functionalization of the aromatic ring.
Heterocyclic Construction
The compound serves as a "2-carbon + nitrogen" synthon for building complex heterocycles.
| Target Scaffold | Reaction Partner | Mechanism | Application |
| Imidazolidinones | Isocyanates | Cycloaddition | Anti-inflammatory agents |
| Indolines | Lewis Acids ( | Intramolecular Friedel-Crafts | Serotonin receptor modulators |
| Piperazines | Primary Amines | Bis-alkylation | Antihistamines |
Experimental Protocols
Protocol A: Synthesis of N-(4-tert-butylphenyl)aziridine
Objective : Convert the chloroethyl precursor into the isolated aziridine ring for synthetic use.
Reagents :
-
4-tert-butyl-N-(2-chloroethyl)aniline (1.0 eq)
-
Potassium Hydroxide (KOH), 40% aq. solution
-
Toluene (Solvent)[1]
-
Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst (5 mol%)
Workflow :
-
Dissolution : Dissolve 10 mmol of the chloroethyl aniline in 20 mL toluene.
-
Catalysis : Add TBAB (0.5 mmol) to the organic phase.
-
Cyclization : Add 10 mL of 40% KOH dropwise while stirring vigorously at 50°C.
-
Monitoring : Track via TLC (Hexane/EtOAc 4:1). The starting material (
) will disappear; a higher spot (aziridine) will appear. -
Workup : Separate organic layer, wash with brine, dry over
. -
Purification : Vacuum distillation (Caution: Aziridines are toxic; use a trapped vacuum line).
Protocol B: Friedel-Crafts Cyclization to 5-tert-butylindoline
Objective : Intramolecular ring closure to form the indoline core.
Workflow :
-
Mix precursor with
(1.2 eq) in anhydrous decalin. -
Heat to 140°C for 4 hours under
. -
Quench with ice water.
-
Extract with ether to isolate 5-tert-butylindoline.
Safety & Handling (Critical)
Hazard Class : Alkylating Agent / Vesicant.
-
Toxicity : Potential mutagen and skin sensitizer. The mechanism that makes it useful (DNA alkylation) also makes it carcinogenic.
-
Neutralization : Spills should be treated with 10% sodium thiosulfate solution, which nucleophilically opens the aziridinium ring to a harmless thiosulfate adduct.
References
-
Grokipedia . N-Ethyl-N-(2-chloroethyl)aniline - Chemical Profile and Reactivity. Retrieved from
-
Google Patents . N-(2-chloroethyl)aziridine and its preparation (US3240776A). Retrieved from 2
-
Organic Chemistry Portal . Aziridine Synthesis by Ring Closure Reaction. Retrieved from 3
-
SciSpace . From anilines to aziridines: A two-step synthesis under continuous-flow conditions. Retrieved from 4
-
ResearchGate . Mn(III)-Based Oxidative Cyclization of 2-((2-Arylamino)ethyl)malonates: Synthesis of Quinolines. Retrieved from 5
Sources
- 1. EP0007482A1 - 2-Chloro-6-nitroanilines, process for their preparation, their use, herbicidal compositions - Google Patents [patents.google.com]
- 2. US3240776A - N-(2-chloroethyl)aziridine and its preparation - Google Patents [patents.google.com]
- 3. Aziridine synthesis by ring closure reaction [organic-chemistry.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
4-tert-butyl-N-(2-chloroethyl)aniline safety and handling precautions
Safety and Handling of 4-tert-butyl-N-(2-chloroethyl)aniline
Introduction & Chemical Identity
4-tert-butyl-N-(2-chloroethyl)aniline is a specialized alkylating intermediate often utilized in the synthesis of nitrogen mustard derivatives, dyes, and pharmaceutical candidates. Structurally, it consists of a lipophilic 4-tert-butylphenyl group attached to a reactive 2-chloroethylamino moiety.
This compound belongs to the class of monofunctional nitrogen mustards . Unlike bifunctional mustards (e.g., melphalan, chlorambucil) which cross-link DNA, monofunctional agents mono-alkylate DNA and proteins. This reactivity makes them potent electrophiles capable of causing severe chemical burns, sensitization, and genotoxicity.
-
Chemical Structure: A secondary amine where the nitrogen is bonded to a 4-tert-butylphenyl group and a 2-chloroethyl group.
-
Key Hazard: Formation of the electrophilic aziridinium ion (cyclic ethyleneimmonium intermediate), which drives its toxicity and reactivity.
Hazard Identification (SAR-Based Assessment)
Note: Specific toxicological data for this exact CAS may be limited. The following profile is derived from Structure-Activity Relationships (SAR) of analogous N-(2-chloroethyl)anilines.
| Hazard Class | GHS Classification (Estimated) | Description |
| Acute Toxicity | Category 3 (Oral/Dermal) | Toxic if swallowed or in contact with skin. Lipophilic tert-butyl group enhances dermal absorption. |
| Skin Corrosion | Category 1B / 2 | Causes severe skin burns or irritation.[1] Hydrolysis releases HCl; alkylation damages tissue. |
| Eye Damage | Category 1 | Causes serious eye damage.[1] Irreversible corneal injury possible upon contact. |
| Germ Cell Mutagenicity | Category 2 | Suspected of causing genetic defects due to direct DNA alkylation. |
| Sensitization | Category 1 (Skin) | May cause an allergic skin reaction (delayed hypersensitivity). |
Mechanism of Toxicity: The 2-chloroethyl group can undergo intramolecular cyclization to form a highly reactive aziridinium cation. This ion attacks nucleophilic centers in biological macromolecules (DNA bases like guanine, protein residues like cysteine), leading to cytotoxicity and potential mutagenesis.
Engineering Controls & Personal Protective Equipment (PPE)
Due to the volatility of the free base and the potency of the alkylating group, strict containment is required.
Engineering Controls
-
Primary Containment: All handling (weighing, transfer, reaction) must be performed within a certified Chemical Fume Hood or a Glove Box .[2]
-
Pressure: Maintain negative pressure in the hood.
-
Ventilation: Ensure hood sash is at the lowest working height.
PPE Selection Matrix
| Protection Type | Recommendation | Rationale |
| Gloves (Primary) | Silver Shield / 4H (Laminate) | Resistant to permeation by small, lipophilic alkylating agents. |
| Gloves (Secondary) | Double Nitrile (min 5 mil) | Only for incidental splash protection. Change immediately upon contamination.[2][3] Latex is NOT recommended. |
| Respiratory | P100 / OV Cartridge | Required only if working outside a hood (emergency). Full-face respirator recommended to protect eyes. |
| Body | Tyvek Lab Coat + Apron | Prevent skin absorption.[4] The tert-butyl group increases lipophilicity and skin penetration. |
| Eyes | Chemical Splash Goggles | Safety glasses are insufficient due to vapor/splash risk. |
Safe Handling Protocols
A. Weighing and Transfer
-
Preparation: Pre-weigh reagents in tared, sealable vials to minimize open exposure.
-
Solvent Handling: Dissolve the compound in a solvent (e.g., DCM, Ethyl Acetate) as soon as possible; solutions are generally safer to handle than neat liquids/solids, though they can penetrate gloves faster.
-
Static Control: Use anti-static guns if the material is a solid, as static discharge can disperse toxic dust.
B. Reaction Setup
-
Temperature Control: Avoid excessive heating unless necessary. Higher temperatures accelerate aziridinium formation and potential decomposition.
-
Closed Systems: Use septum-sealed glassware and cannula transfer techniques for liquid reagents to avoid open-air pouring.
C. Decontamination & Quenching
-
Principle: The goal is to chemically deactivate the alkylating moiety by reacting it with a strong nucleophile, converting it into a harmless thioether or alcohol.
-
Quenching Solution:
-
Formula: 10% Sodium Thiosulfate (
) + 1% Sodium Bicarbonate ( ) in water. -
Action: The thiosulfate anion (
) is a potent nucleophile that rapidly opens the aziridinium ring or displaces the chloride, neutralizing the electrophile.
-
Emergency Procedures
-
Skin Contact:
-
Eye Contact:
-
Irrigate: Flush with eyewash station for at least 15 minutes, holding eyelids open.
-
Consult: Ophthalmologist evaluation is mandatory.
-
-
Spill Cleanup:
-
Evacuate: Clear the immediate area.
-
PPE: Don full PPE (including respiratory protection if spill is outside hood).
-
Neutralize: Cover spill with Thiosulfate/Bicarbonate solution or absorbent pads soaked in this solution.
-
Wait: Allow 30 minutes for reaction.
-
Collect: Scoop into a hazardous waste container labeled "Cytotoxic/Alkylating Waste."
-
Storage and Stability
-
Conditions: Store in a tightly sealed container under an inert atmosphere (Argon/Nitrogen).
-
Temperature: Refrigerate (
) to prevent slow hydrolysis or polymerization. -
Incompatibilities: Strong oxidizers, strong bases (promotes aziridine formation), and nucleophiles.
-
Shelf Life: Check periodically for HCl evolution (acidic fumes), which indicates decomposition.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 104615, N-butyl-N-(2-chloroethyl)aniline. Retrieved from [Link]
- Note: Used as a structural analog for toxicity assessment.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
solubility of 4-tert-butyl-N-(2-chloroethyl)aniline in organic solvents
An In-depth Technical Guide to the Solubility of 4-tert-butyl-N-(2-chloroethyl)aniline in Organic Solvents
Executive Summary & Compound Profile
4-tert-butyl-N-(2-chloroethyl)aniline is a specialized intermediate often utilized in the synthesis of azo dyes, pharmaceuticals, and polymer additives. Its structure combines a lipophilic para-tert-butyl phenyl ring with a reactive N-(2-chloroethyl) functionality.
Understanding its solubility profile is critical for two primary workflows:
-
Synthetic Optimization: Selecting the correct solvent for N-alkylation or subsequent nucleophilic substitution reactions.
-
Purification: Designing efficient recrystallization or liquid-liquid extraction protocols.
Physicochemical Profile (Estimated):
-
Chemical Formula: C₁₂H₁₈ClN
-
Molecular Weight: ~211.73 g/mol
-
Physical State: Likely a low-melting solid or viscous oil (based on structural analogs like N-ethyl-N-(2-chloroethyl)aniline).[1]
-
Polarity: Low to Moderate.[2] The tert-butyl group confers significant lipophilicity, while the secondary amine and chloroethyl group introduce a dipole.
Solubility Profile in Organic Solvents
As direct quantitative solubility data (e.g.,
Solubility Prediction Table
| Solvent Class | Specific Solvent | Predicted Solubility | Mechanistic Rationale |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Very High | Excellent dipole-dipole matching; primary choice for extraction. |
| Esters | Ethyl Acetate | High | Good solvency for the aniline core; standard solvent for TLC and column chromatography. |
| Alcohols | Methanol, Ethanol | High | Soluble due to H-bonding with the amine nitrogen. often used for recrystallization (hot). |
| Aromatic Hydrocarbons | Toluene, Benzene | High | Strong |
| Ethers | Diethyl Ether, THF | High | Excellent compatibility with the lipophilic tert-butyl group. |
| Aliphatic Hydrocarbons | Hexanes, Pentane | Moderate to Low | Soluble when hot; likely to precipitate upon cooling (ideal for recrystallization). |
| Polar Aprotic | DMSO, DMF | High | Soluble, but difficult to remove; reserved for specific nucleophilic substitutions. |
| Water | Water | Insoluble | The hydrophobic tert-butyl and phenyl groups dominate the polar amine functionality. |
Critical Insight: The 2-chloroethyl group is an alkylating agent.[3] Avoid nucleophilic solvents (like pyridine or primary amines) at high temperatures for prolonged periods to prevent unwanted quaternization or polymerization.
Experimental Protocols for Solubility Determination
Since literature values are estimates, you must empirically validate solubility for your specific batch.
Protocol A: Visual Solubility Screening (Qualitative)
Use this rapid workflow to identify suitable solvents for synthesis or extraction.
Materials: 10 mg of compound, 1.5 mL HPLC vials, micropipettes, selected solvents.
-
Weighing: Place approx. 10 mg of 4-tert-butyl-N-(2-chloroethyl)aniline into a clear glass vial.
-
Solvent Addition: Add 100
L of the test solvent. -
Agitation: Vortex for 30 seconds.
-
Observation:
-
Clear Solution: Soluble (>100 mg/mL).
-
Cloudy/Solid Remains: Add another 400
L (Total 0.5 mL). -
Still Insoluble: Add 500
L (Total 1.0 mL). -
Still Insoluble: Solubility is <10 mg/mL.
-
-
Thermal Stress: If insoluble at RT, heat gently to 40°C (if solvent BP allows) to check for temperature-dependent solubility (crucial for recrystallization).
Protocol B: Gravimetric Saturation Method (Quantitative)
Use this for precise data required for formulation or process scale-up.
-
Saturation: Add excess solid compound to 5 mL of solvent in a sealed vial.
-
Equilibration: Shake at constant temperature (e.g., 25°C) for 24 hours.
-
Filtration: Filter the supernatant through a 0.45
m PTFE syringe filter (pre-saturated with solvent) into a tared vessel. -
Evaporation: Evaporate the solvent under a gentle nitrogen stream or vacuum.
-
Weighing: Weigh the dry residue.
Purification Strategy: Recrystallization
The presence of the tert-butyl group often facilitates good crystallization properties compared to unsubstituted anilines.
Recommended Solvent Systems:
-
Single Solvent: Ethanol (95%) or Methanol. Dissolve hot, cool slowly.
-
Binary System: Dissolve in minimal Ethyl Acetate (good solvent), then add Hexanes (anti-solvent) until turbid.
Workflow Visualization
Caption: Logical decision tree for the recrystallization of lipophilic aniline derivatives.
Safety & Handling (Critical)
-
Alkylating Potential: Compounds containing N-(2-chloroethyl) groups are structurally related to nitrogen mustards . They can act as alkylating agents, potentially modifying DNA or proteins.
-
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.
-
Containment: All solubility experiments involving heating or evaporation must be performed in a certified chemical fume hood.
-
Deactivation: Spills should be treated with a dilute solution of nucleophile (e.g., thiosulfate) or dilute base to hydrolyze the chloroethyl group, though specific waste disposal protocols must be followed.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7093, N-Ethyl-N-(2-chloroethyl)aniline. (Used for analog solubility inference).[4][5] Retrieved from [Link]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard protocols for recrystallization of aromatic amines). 5th Edition. Longman Scientific & Technical.
Sources
Methodological & Application
Application Note: High-Purity Synthesis of 4-tert-butyl-N-(2-chloroethyl)aniline
Executive Summary
This application note details a robust, two-step protocol for the synthesis of 4-tert-butyl-N-(2-chloroethyl)aniline starting from 4-tert-butylaniline .
While direct alkylation of anilines with 1-bromo-2-chloroethane is theoretically possible, it frequently results in poly-alkylation (formation of bis-chloroethyl species) and difficult purification, particularly with electron-rich substrates like 4-tert-butylaniline. To ensure high purity and reproducibility suitable for pharmaceutical applications, this guide utilizes a hydroxyethylation-chlorination strategy :
-
Step 1: Selective mono-N-alkylation using 2-chloroethanol to form the intermediate alcohol.
-
Step 2: Deoxychlorination using thionyl chloride (
) to yield the final alkyl chloride.[1]
This method offers superior control over stoichiometry, minimizes side-product formation, and is scalable from gram to multigram quantities.
Safety & Hazard Warning (Critical)
WARNING: POTENTIAL ALKYLATING AGENT The target compound, 4-tert-butyl-N-(2-chloroethyl)aniline , contains a nitrogen mustard-like motif (2-chloroethylamino group). While it is a monofunctional agent, it should be treated as a potential mutagen and skin sensitizer .
-
Engineering Controls: All operations involving thionyl chloride and the final product must be performed in a properly functioning chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory. A face shield is recommended during the quenching of thionyl chloride.
-
Waste: All aqueous waste from the alkylation step may contain residual aniline and should be treated as hazardous organic waste.
Reaction Mechanism & Strategy
The synthesis proceeds via nucleophilic attack of the aniline nitrogen on 2-chloroethanol, followed by the conversion of the resulting alcohol to a chloride.[2]
DOT Diagram: Synthetic Pathway
Figure 1: Two-step synthetic pathway ensuring selective mono-alkylation.
Materials & Equipment
| Reagent | CAS No.[3][4] | Equiv. | Role |
| 4-tert-Butylaniline | 769-92-6 | 1.0 | Starting Material |
| 2-Chloroethanol | 107-07-3 | 1.2 | Alkylating Agent |
| Calcium Carbonate ( | 471-34-1 | 0.6 | Acid Scavenger (Step 1) |
| Thionyl Chloride ( | 7719-09-7 | 1.5 | Chlorinating Agent |
| DMF | 68-12-2 | Cat.[4] | Catalyst (Step 2) |
| Dichloromethane (DCM) | 75-09-2 | Solvent | Solvent (Step 2) |
Equipment:
-
250 mL Round-bottom flask (2-neck)
-
Reflux condenser with drying tube (
) -
Magnetic stirrer/hotplate[5]
-
Addition funnel (pressure-equalizing)
Experimental Protocols
Step 1: Synthesis of N-(2-hydroxyethyl)-4-tert-butylaniline
This step introduces the ethyl chain with a terminal hydroxyl group. The use of water as a solvent with calcium carbonate acts as a buffer, neutralizing the HCl generated without promoting over-alkylation.
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-tert-butylaniline (14.9 g, 100 mmol) in water (60 mL) .
-
Reagent Addition: Add 2-chloroethanol (9.6 g, 120 mmol) and calcium carbonate (6.0 g, 60 mmol) .
-
Reaction: Heat the mixture to reflux (approx. 100°C) with vigorous stirring.
-
Note: The reaction mixture is biphasic. Vigorous stirring is crucial for mass transfer.
-
Duration: Reflux for 6–8 hours. Monitor by TLC (Silica; Hexane:EtOAc 7:3). The starting aniline spot (
) should disappear, replaced by the more polar alcohol spot ( ).
-
-
Workup:
-
Purification: The crude oil usually solidifies upon standing or cooling. If necessary, recrystallize from Hexane/Ethanol (9:1) to obtain white crystals.[7]
-
Expected Yield: 85–92%[9]
-
Step 2: Chlorination to 4-tert-butyl-N-(2-chloroethyl)aniline
The conversion of the alcohol to the chloride is performed using thionyl chloride.[1][2][10]
-
Setup: Dry the intermediate from Step 1 thoroughly (trace water destroys
). Dissolve N-(2-hydroxyethyl)-4-tert-butylaniline (19.3 g, 100 mmol) in dry DCM (100 mL) in a flask under Nitrogen or Argon atmosphere. -
Catalyst: Add 2–3 drops of DMF (Dimethylformamide). This forms the Vilsmeier reagent in situ, accelerating the reaction.
-
Addition: Cool the solution to 0°C (ice bath). Add Thionyl Chloride (11 mL, ~150 mmol) dropwise via an addition funnel over 30 minutes.
-
Caution:
and gases are evolved.[1] Ensure the scrubber or fume hood is active.
-
-
Reaction: Remove the ice bath and reflux the mixture gently (40°C) for 2–4 hours.
-
Endpoint: TLC should show the conversion of the polar alcohol to a less polar product (
similar to starting aniline but distinct).
-
-
Quench & Workup:
-
Cool to 0°C. Carefully pour the reaction mixture into Ice Water (200 mL) .
-
Neutralize the aqueous layer with saturated
solution until pH ~8. -
Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
-
Dry over
and concentrate.
-
-
Purification: The residue is typically a viscous oil or low-melting solid. Purify via flash column chromatography (Silica gel; Hexane:EtOAc 9:1) to remove trace impurities.
DOT Diagram: Experimental Workflow
Figure 2: Operational workflow for the two-step synthesis.
Analytical Validation
Successful synthesis should be validated using
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Aromatic | 7.25 | Doublet | 2H | Ar-H (meta to N) |
| Aromatic | 6.60 | Doublet | 2H | Ar-H (ortho to N) |
| Amine | 4.00 | Broad Singlet | 1H | -NH- |
| Ethyl Chain | 3.65 | Triplet | 2H | |
| Ethyl Chain | 3.45 | Triplet | 2H | |
| t-Butyl | 1.28 | Singlet | 9H |
Note: Shifts are approximate and solvent-dependent (
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Bis-alkylation in Step 1 | Excess 2-chloroethanol or too high temperature. | Adhere strictly to 1.2 equivalents of alkylating agent. Ensure efficient stirring to prevent local high concentrations. |
| Low Yield in Step 2 | Hydrolysis of product during quench. | Keep the quench temperature cold ( |
| Starting Material Remaining (Step 2) | Old/Wet | Use fresh thionyl chloride. Ensure catalytic DMF is added (it activates the |
References
-
BenchChem. (2025).[2][5][8] Application Notes and Protocols: Synthesis of N-(2-chloroethyl)-4-nitroaniline Derivatives. Retrieved from 8
-
Organic Syntheses. (1955). N-Ethyl-p-chloroaniline. Org. Synth. 35, 65. Retrieved from 9
-
Greenberg, J. A., & Sammakia, T. (2017).[11] The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. J. Org. Chem., 82, 3245–3251.[11] (Referenced for SOCl2 handling/mechanistics). Retrieved from 11[5]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Alcohols/Acids. Retrieved from
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-叔丁基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. pure-synth.com [pure-synth.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. reddit.com [reddit.com]
- 11. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride [organic-chemistry.org]
N-alkylation of 4-tert-butylaniline with 1-bromo-2-chloroethane
Application Note: Selective N-Alkylation of 4-tert-Butylaniline with 1-Bromo-2-chloroethane
Part 1: Strategic Overview
Objective: To provide a robust, reproducible protocol for the synthesis of N-(2-chloroethyl)-4-tert-butylaniline via the direct nucleophilic substitution of 4-tert-butylaniline with 1-bromo-2-chloroethane.
Context & Significance: The N-alkylation of anilines with dihaloalkanes is a cornerstone transformation in medicinal chemistry. The resulting N-(2-chloroethyl)anilines are critical "warhead" precursors. They serve as immediate intermediates for:
-
Nitrogen Mustards: Upon further alkylation, these form bis(2-chloroethyl)amines, a class of DNA-alkylating chemotherapeutics (e.g., Chlorambucil derivatives).
-
Heterocyclic Synthesis: The chloroethyl tail allows for intramolecular cyclization to form aziridines, or intermolecular reactions to form piperazines and imidazolidinones.
Technical Challenge: The reaction presents a classic chemoselectivity problem.
-
Leaving Group Competition: 1-bromo-2-chloroethane contains two electrophilic sites. The reaction relies on the superior leaving group ability of Bromide (
) vs. Chloride ( ) to achieve regioselectivity.[1] -
Mono- vs. Bis-Alkylation: The product (a secondary amine) is often more nucleophilic than the starting primary aniline due to the inductive electron-donating effect of the alkyl group. This creates a high risk of over-alkylation to the N,N-bis(2-chloroethyl) species.
Part 2: Reaction Mechanism & Logic
The reaction proceeds via an
-
Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the carbon bearing the bromine atom.
-
Transition State: A pentacoordinate transition state forms where the C-Br bond breaks as the N-C bond forms.
-
Deprotonation: The resulting ammonium salt is deprotonated by the base (
), regenerating the neutral amine and preventing the protonated product from stalling the reaction.
Why 1-Bromo-2-chloroethane? The bond dissociation energy (BDE) of C-Br (~276 kJ/mol) is lower than C-Cl (~338 kJ/mol). Under controlled thermal conditions, the aniline selectively displaces the bromide, leaving the chloride intact for downstream chemistry.
Visualizing the Pathway:
Caption: Mechanistic pathway highlighting the critical competition between product formation and over-alkylation.
Part 3: Experimental Protocol
Safety Warning: 1-bromo-2-chloroethane is a potential carcinogen and irritant. The product is a skin sensitizer and potential vesicant (blistering agent). All operations must be performed in a fume hood with double nitrile gloves.
Materials
-
Substrate: 4-tert-Butylaniline (CAS: 769-92-6)[3]
-
Base: Potassium Carbonate (
), anhydrous, granular. -
Solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF). Note: MeCN is preferred for easier workup; DMF accelerates sluggish reactions.
Step-by-Step Procedure
1. Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-tert-butylaniline (1.49 g, 10.0 mmol, 1.0 equiv) in Acetonitrile (20 mL).
-
Add Potassium Carbonate (
) (2.76 g, 20.0 mmol, 2.0 equiv). -
Critical Step: Add 1-bromo-2-chloroethane (2.15 g, 1.25 mL, 15.0 mmol, 1.5 equiv).
-
Expert Insight: Using a 1.5x excess of the alkyl halide helps drive the consumption of the aniline, but going higher (e.g., 3.0 equiv) significantly increases the rate of bis-alkylation.
-
2. Execution:
-
Fit the flask with a reflux condenser.
-
Heat the mixture to reflux (approx. 80-82°C) for 12-16 hours .
-
Monitoring: Check progress via TLC (Hexane:EtOAc 4:1). The product (
) will appear between the starting aniline ( ) and the bis-alkylated side product ( ).-
Staining:[3] Use Ninhydrin (stains amines) or UV (254 nm).
-
3. Workup:
-
Filter off the inorganic salts (
, ) through a sintered glass funnel or a Celite pad. Rinse the cake with ethyl acetate. -
Concentrate the filtrate under reduced pressure to remove Acetonitrile/excess alkyl halide.
-
Redissolve the residue in Ethyl Acetate (50 mL) and wash with:
-
Water (2 x 30 mL)
-
Brine (1 x 30 mL)
-
-
Dry the organic layer over anhydrous
, filter, and concentrate to yield the crude oil.
4. Purification:
-
The crude material will contain the desired mono-alkylated product, some unreacted aniline, and traces of bis-alkylated byproduct.
-
Column Chromatography: Silica Gel (230-400 mesh).
-
Eluent: Gradient from 100% Hexane to 10% EtOAc/Hexane.
-
Yield Expectation: 65-75% isolated yield.
Part 4: Process Optimization & Troubleshooting
The following table summarizes how critical variables impact the reaction outcome.
| Variable | Condition | Impact on Selectivity | Recommendation |
| Stoichiometry | 1.0 eq Alkyl Halide | High unreacted aniline | Avoid. Conversion stalls. |
| 1.5 eq Alkyl Halide | Optimal Balance | Recommended. | |
| >3.0 eq Alkyl Halide | High Bis-alkylation | Only use if synthesizing the mustard. | |
| Base | Fast, but difficult removal | Use if | |
| Slower, cleaner | Recommended. Easy filtration. | ||
| Solvent | DMF | Very Fast ( | Hard to remove; use for scale >10g. |
| Acetonitrile | Moderate Rate | Recommended. Easy evaporation. | |
| Temperature | Room Temp | Very Slow (>48h) | Use only for highly reactive anilines. |
| Reflux (80°C) | Standard | Monitor closely to stop before over-alkylation. |
Experimental Workflow Diagram
Caption: Operational workflow for the synthesis and purification of the target secondary amine.
Part 5: Characterization Criteria
To validate the synthesis, the following spectral features must be confirmed:
-
NMR (CDCl3, 400 MHz):
-
tert-Butyl group: Singlet,
ppm (9H). -
Aromatic protons: Two doublets (AA'BB' system),
and ppm. -
N-CH2: Triplet,
ppm (2H). -
CH2-Cl: Triplet,
ppm (2H). -
NH: Broad singlet,
ppm (exchangeable with ). -
Note: If the integration of the
region corresponds to 4H instead of 2H, you have isolated the bis-alkylated byproduct.
-
-
Mass Spectrometry (ESI+):
-
Target
: Calculated for . -
Isotope Pattern: Look for the characteristic 3:1 ratio of
to .
-
References
-
Reactivity of 1-Bromo-2-chloroethane
-
General Protocol for Aniline Alkylation
-
Organic Chemistry Portal. (n.d.). Nucleophilic Substitution - N-Alkylation of Amines. Retrieved from [Link]
-
-
Safety & Toxicology of Haloalkylamines
-
Centers for Disease Control and Prevention (CDC). (n.d.). Nitrogen Mustards: Blister Agents. Retrieved from [Link]
-
- Synthesis of 4-tert-butylaniline Derivatives
Sources
- 1. nbinno.com [nbinno.com]
- 2. studymind.co.uk [studymind.co.uk]
- 3. 4-tert-Butylaniline synthesis - chemicalbook [chemicalbook.com]
- 4. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 5. 4-Bromoaniline: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
4-tert-butyl-N-(2-chloroethyl)aniline as a precursor for antimitotic agents
Application Notes & Protocols
Topic: 4-tert-butyl-N-(2-chloroethyl)aniline as a Precursor for Antimitotic Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction: Targeting the Mitotic Machinery in Cancer Therapy
The uncontrolled proliferation of cells is a fundamental characteristic of cancer.[1] The mitotic spindle, a highly dynamic structure composed of microtubules, is essential for the accurate segregation of chromosomes during cell division.[1] This makes it a prime target for anticancer drug development. Antimitotic agents disrupt the normal function of the mitotic spindle, leading to a prolonged arrest of the cell cycle in mitosis (M-phase) and subsequently triggering programmed cell death (apoptosis).[1][2]
These agents are broadly classified into two categories: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids).[1][3] A promising class of microtubule-destabilizing agents is the N-aryl-N'-(2-chloroethyl)ureas (CEUs). These compounds exert their antimitotic effect through a distinct mechanism: the covalent alkylation of β-tubulin.[4] This irreversible binding disrupts microtubule dynamics, leading to potent cytotoxic effects.
Structure-activity relationship (SAR) studies have revealed that the cytotoxicity of CEUs is highly dependent on specific structural features: an N'-(2-chloroethyl) moiety, which acts as the alkylating group, and a substituted aryl group.[4] The presence of a bulky, lipophilic group at the 4-position of the phenyl ring, such as a tert-butyl group, has been shown to be favorable for activity.[4]
This document provides a comprehensive guide to the synthesis of 4-tert-butyl-N-(2-chloroethyl)aniline , a key precursor for this class of antimitotic agents. It further details the conversion of this precursor into a representative N-aryl-N'-(2-chloroethyl)urea and provides detailed protocols for evaluating its biological activity, including its effects on cell viability, cell cycle progression, and tubulin polymerization.
Part 1: Synthesis of the Precursor: 4-tert-butyl-N-(2-chloroethyl)aniline
The synthesis of the title precursor is achieved through the direct N-alkylation of 4-tert-butylaniline. This method introduces the reactive 2-chloroethyl group, which is essential for the subsequent formation of the urea derivative and for the final compound's mechanism of action. The protocol is adapted from established methods for N-alkylation of anilines.[5]
Protocol 1: Synthesis via Direct N-Alkylation
Principle: This procedure involves the reaction of 4-tert-butylaniline with 1-bromo-2-chloroethane in the presence of a base, potassium carbonate, to facilitate the nucleophilic substitution. Dimethylformamide (DMF) serves as a polar aprotic solvent to dissolve the reactants and facilitate the reaction.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-tert-butylaniline | ≥98% | e.g., Sigma-Aldrich |
| 1-bromo-2-chloroethane | ≥98% | e.g., Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | e.g., Fisher Scientific |
| Dimethylformamide (DMF), anhydrous | ≥99.8% | e.g., Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | ACS Grade | e.g., VWR |
| Brine (saturated NaCl solution) | - | Laboratory prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | e.g., Fisher Scientific |
| Silica Gel | 60 Å, 230-400 mesh | e.g., Sorbent Technologies |
| Round-bottom flask, condenser, magnetic stirrer | - | Standard laboratory equipment |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | e.g., Millipore |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-tert-butylaniline (1.0 eq) and anhydrous dimethylformamide (DMF, approx. 10 mL per gram of aniline).
-
Add anhydrous potassium carbonate (2.5 eq) to the suspension. Stir vigorously at room temperature for 20 minutes.
-
Slowly add 1-bromo-2-chloroethane (1.3 eq) dropwise to the reaction mixture using a dropping funnel.
-
Heat the reaction mixture to 70-80 °C and maintain stirring for 18-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 20% ethyl acetate in hexane. The disappearance of the starting aniline spot indicates reaction completion.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water (approx. 200 mL). This will precipitate the crude product.
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20%) to yield pure 4-tert-butyl-N-(2-chloroethyl)aniline.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Part 2: Synthesis of a Representative Antimitotic Agent: N-(4-tert-butylphenyl)-N'-(2-chloroethyl)urea
The synthesized precursor is converted into the active urea derivative. The urea functional group is critical for the biological activity of this class of compounds.[4]
Protocol 2: Urea Formation
Principle: This protocol describes the reaction of the precursor amine, 4-tert-butyl-N-(2-chloroethyl)aniline, with potassium cyanate in the presence of an acid. The in-situ generation of isocyanic acid (HNCO) reacts with the secondary amine to form the desired urea derivative.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-tert-butyl-N-(2-chloroethyl)aniline | Synthesized in Part 1 | - |
| Potassium Cyanate (KOCN) | ≥96% | e.g., Sigma-Aldrich |
| Acetic Acid | Glacial, ACS Grade | e.g., Fisher Scientific |
| Water | Deionized | Laboratory system |
| Dichloromethane (DCM) | ACS Grade | e.g., VWR |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | e.g., Fisher Scientific |
Procedure:
-
Dissolve 4-tert-butyl-N-(2-chloroethyl)aniline (1.0 eq) in a mixture of acetic acid and water (1:1 v/v).
-
To this stirring solution, add a solution of potassium cyanate (1.5 eq) in water dropwise over 30 minutes. Maintain the temperature below 30 °C using an ice bath if necessary.
-
After the addition is complete, allow the mixture to stir at room temperature for 3-4 hours.
-
Monitor the reaction by TLC (30% ethyl acetate in hexane) for the consumption of the starting amine.
-
Upon completion, dilute the reaction mixture with water and extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize excess acetic acid, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure N-(4-tert-butylphenyl)-N'-(2-chloroethyl)urea.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part 3: Biological Evaluation of Antimitotic Activity
Once synthesized, the compound's potential as an antimitotic agent must be rigorously evaluated. This involves a series of in vitro assays to determine its cytotoxicity, its effect on cell cycle progression, and its direct interaction with tubulin.
Protocol 3: In Vitro Cytotoxicity (MTT Assay)
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[6] The intensity of the color is directly proportional to the number of living cells. This allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), a measure of the compound's potency.[6]
Procedure:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer, HCT-116 colon cancer) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[6]
-
Drug Treatment: Prepare a stock solution of the synthesized compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO, at a final concentration not exceeding 0.5%) and a positive control (e.g., Paclitaxel).
-
Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to determine the IC₅₀ value.[6]
Data Presentation:
Table 1: Example Cytotoxicity Data for N-(4-tert-butylphenyl)-N'-(2-chloroethyl)urea
| Cell Line | Tissue of Origin | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | Example Value |
| HCT-116 | Colon Carcinoma | Example Value |
| A549 | Lung Carcinoma | Example Value |
| HeLa | Cervical Carcinoma | Example Value |
| Note: Data are for illustrative purposes and will vary based on experimental results. |
Protocol 4: Cell Cycle Analysis by Flow Cytometry
Principle: Antimitotic agents that disrupt microtubule function activate the spindle assembly checkpoint, causing cells to arrest in the G2 or M phase of the cell cycle.[1] Flow cytometry can quantify the DNA content of individual cells within a population.[7][8] By staining cells with a fluorescent DNA-intercalating dye like Propidium Iodide (PI), one can generate a histogram where cells in G0/G1 phase have 2n DNA content, cells in G2/M phase have 4n DNA content, and cells in S phase have an intermediate amount.[9] An accumulation of cells in the G2/M peak after treatment indicates an antimitotic effect.
Procedure:
-
Cell Treatment: Seed cells (e.g., HeLa) in 6-well plates and grow to ~60% confluency. Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentration for 24 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization, followed by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the cells in 200 µL of PBS. While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[7]
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer (e.g., containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer, exciting at 488 nm and measuring the fluorescence emission at ~617 nm (red fluorescence). Collect at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated samples to the control.
Protocol 5: In Vitro Tubulin Polymerization Assay
Principle: This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules. The process can be monitored by the increase in light scattering (turbidity) at 340 nm as tubulin dimers assemble into larger microtubule polymers.[3][10] Microtubule-destabilizing agents, like the expected product, will inhibit the rate and extent of this polymerization.
Procedure:
-
Reagent Preparation: Reconstitute lyophilized bovine or porcine tubulin (>99% pure) in an ice-cold general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). Keep on ice at all times. Prepare a GTP stock solution.[10]
-
Compound Preparation: Prepare a 10x serial dilution of the test compound in general tubulin buffer. Include a positive control for inhibition (e.g., Nocodazole) and a positive control for stabilization (e.g., Paclitaxel), as well as a vehicle control (DMSO).[10]
-
Reaction Setup: This assay is typically performed in a temperature-controlled microplate reader in a 96-well plate. Pre-warm the plate reader to 37°C.[10]
-
On ice, prepare the reaction mix. For a standard 100 µL reaction, combine:
-
Tubulin solution (e.g., to a final concentration of 3 mg/mL)
-
GTP solution (to a final concentration of 1 mM)
-
Glycerol (optional, to promote polymerization, e.g., 10% final concentration)
-
10 µL of the 10x test compound, control, or vehicle.
-
-
Initiate Polymerization: Pipette 100 µL of each reaction mix into the wells of the pre-warmed 96-well plate.
-
Data Acquisition: Immediately begin measuring the absorbance at 340 nm every 30-60 seconds for 60-90 minutes at 37°C.[10][11]
-
Data Analysis:
-
Plot absorbance (OD 340 nm) versus time to generate polymerization curves.[3]
-
Determine the maximum rate of polymerization (Vmax) from the steepest slope of the curve.
-
Plot Vmax against the logarithm of the compound concentration and fit to a dose-response curve to calculate the IC₅₀ for tubulin polymerization inhibition.[3]
-
Conclusion
4-tert-butyl-N-(2-chloroethyl)aniline is a highly valuable and synthetically accessible precursor for the development of N-aryl-N'-(2-chloroethyl)urea-based antimitotic agents. The protocols outlined in this guide provide a robust framework for its synthesis and subsequent conversion into a potential anticancer compound. Furthermore, the detailed methodologies for biological evaluation—from broad cytotoxicity screening to specific cell cycle analysis and direct assessment of tubulin polymerization—enable a thorough characterization of the compound's antimitotic properties. This integrated approach of chemical synthesis and biological testing is crucial for the identification and advancement of novel therapeutics targeting microtubule dynamics in cancer treatment.
References
-
Assaying cell cycle status using flow cytometry. PMC, National Center for Biotechnology Information. [Link]
-
Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. [Link]
-
Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. [Link]
-
Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. [Link]
-
Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc. [Link]
-
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC, National Center for Biotechnology Information. [Link]
-
Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. MDPI. [Link]
-
In vitro Evaluation of Antimitotic, Antiproliferative, DNA fragmentation and Anticancer activity of Chloroform and Ethanol extracts of Revia hypocrateriformis. ResearchGate. [Link]
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Antimitotic antitumor agents: synthesis, structure-activity relationships, and biological characterization of N-aryl-N'-(2-chloroethyl)ureas as new selective alkylating agents. PubMed. [Link]
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In vitro assessment for cytotoxicity screening of new antimalarial candidates. SciELO. [Link]
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A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. World Journal of Pharmaceutical Research. [Link]
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New Antimitotic Agents with Activity in Multi-Drug-Resistant Cell Lines and in Vivo Efficacy in Murine Tumor Models. ResearchGate. [Link]
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Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. MDPI. [Link]
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Mechanism of action of antimitotic drugs: a new hypothesis based on the role of cellular calcium. PubMed. [Link]
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In-Vitro Evaluation of Anti-mitotic Activity of Different Extracts of Mucuna pruriens Linn. Seed. SciSpace. [Link]
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N-ETHYL-p-CHLOROANILINE. Organic Syntheses Procedure. [Link]
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The Mechanisms of Action of Tumor Treating Fields. PMC, National Center for Biotechnology Information. [Link]
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Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay. Frontiers in Pharmacology. [Link]
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Antimitotic drugs in the treatment of cancer. PMC, National Center for Biotechnology Information. [Link]
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Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Publishing. [Link]
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Design, Synthesis, and Structure-Activity Relationship of Novel Aniline Derivatives of Chlorothalonil. ResearchGate. [Link]
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Synthesis of 4-nitro-2-chloro-N-(β-aminoethyl) aniline. PrepChem.com. [Link]
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[Mechanism of action of antimitotic agents]. PubMed. [Link]
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Antimitotic agent – Knowledge and References. Taylor & Francis Online. [Link]
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Synthesis and antitumor activity of 4-[p-[bis(2-chloroethyl)amino]phenyl]butyrates. PubMed. [Link]
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Chemical Properties of Aniline, 4-tert-butyl-2-chloro- (CAS 42265-67-8). Cheméo. [Link]
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Antitumor agents. 124. New 4 beta-substituted aniline derivatives of 6,7-O,O-demethylene-4'-O-demethylpodophyllotoxin and related compounds as potent inhibitors of human DNA topoisomerase II. PubMed. [Link]
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Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. [Link]
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Application Notes and Protocols for the NMR Analysis of 4-tert-butyl-N-(2-chloroethyl)aniline
Introduction: A Strategic Approach to the Structural and Quantitative Analysis of a Key Synthetic Intermediate
In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of novel chemical entities is paramount. 4-tert-butyl-N-(2-chloroethyl)aniline, a substituted aniline, represents a class of compounds often utilized as intermediates in the synthesis of more complex target molecules. Its structure, featuring a bulky tert-butyl group, a secondary amine, and a reactive chloroethyl chain, presents a unique set of considerations for analytical characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for the unambiguous structural elucidation and purity assessment of such molecules.
This comprehensive guide provides a detailed experimental framework for the analysis of 4-tert-butyl-N-(2-chloroethyl)aniline by NMR. Moving beyond a simple listing of procedural steps, this document delves into the rationale behind experimental choices, ensuring a robust and self-validating analytical workflow. The protocols outlined herein are designed for researchers, scientists, and drug development professionals who require a high degree of confidence in their analytical results. We will explore a multi-faceted approach, combining one-dimensional (1D) and two-dimensional (2D) NMR techniques for complete structural assignment, and culminating in a rigorous quantitative NMR (qNMR) protocol for accurate purity determination.
I. Physicochemical Properties and Predicted NMR Spectral Features
A foundational understanding of the target molecule's properties is crucial for developing an appropriate analytical strategy.
Table 1: Physicochemical Properties of 4-tert-butyl-N-(2-chloroethyl)aniline
| Property | Value | Source/Rationale |
| Molecular Formula | C₁₂H₁₈ClN | - |
| Molecular Weight | 211.73 g/mol | - |
| Appearance | Predicted to be a solid or oil | Based on similar substituted anilines. |
| Solubility | Soluble in common organic solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) | General solubility of N-substituted anilines.[1] |
| Stability | Potentially sensitive to oxidation and light | Anilines are known to be susceptible to oxidation, which can lead to colored impurities. |
Predicted NMR Spectra
While experimental spectra are the gold standard, in their absence, predicted spectra serve as an invaluable guide for experimental setup and data interpretation. The following spectra were predicted using advanced computational algorithms.[1][2][3][4][5][6][7][8][9][10][11][12]
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
-
δ ~7.3 ppm (d, 2H): Aromatic protons ortho to the tert-butyl group.
-
δ ~6.7 ppm (d, 2H): Aromatic protons ortho to the amino group.
-
δ ~3.7 ppm (t, 2H): Methylene protons adjacent to the chlorine atom (-CH₂-Cl).
-
δ ~3.5 ppm (t, 2H): Methylene protons adjacent to the nitrogen atom (-NH-CH₂-).
-
δ ~1.3 ppm (s, 9H): Protons of the tert-butyl group.
-
δ (variable): A broad singlet corresponding to the N-H proton, the chemical shift of which will be concentration and solvent dependent.
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃):
-
δ ~145 ppm: Quaternary aromatic carbon attached to the nitrogen.
-
δ ~142 ppm: Quaternary aromatic carbon attached to the tert-butyl group.
-
δ ~126 ppm: Aromatic CH carbons ortho to the tert-butyl group.
-
δ ~112 ppm: Aromatic CH carbons ortho to the amino group.
-
δ ~48 ppm: Methylene carbon adjacent to the nitrogen (-NH-C H₂-).
-
δ ~42 ppm: Methylene carbon adjacent to the chlorine (-C H₂-Cl).
-
δ ~34 ppm: Quaternary carbon of the tert-butyl group.
-
δ ~31 ppm: Methyl carbons of the tert-butyl group.
II. Experimental Workflow: From Sample Preparation to Data Acquisition
A meticulously planned workflow is the cornerstone of high-quality NMR data. The following diagram illustrates the key stages of the analytical process.
Caption: A generalized workflow for the NMR analysis of 4-tert-butyl-N-(2-chloroethyl)aniline.
A. Materials and Equipment
-
4-tert-butyl-N-(2-chloroethyl)aniline (analyte)
-
High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃, with 0.03% v/v TMS)
-
Quantitative NMR internal standard (e.g., maleic acid, 1,4-dinitrobenzene)
-
High-precision analytical balance (readability to at least 0.01 mg)
-
Volumetric flasks and pipettes
-
5 mm NMR tubes of high quality
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe for ¹H and ¹³C detection.
B. Step-by-Step Protocol for Sample Preparation
The quality of the final NMR spectrum is critically dependent on the initial sample preparation.
-
Selection of an Appropriate Solvent: Chloroform-d (CDCl₃) is a good initial choice due to its excellent dissolving power for a wide range of organic compounds.[1]
-
Analyte Concentration for Qualitative Analysis: For standard 1D and 2D NMR experiments, aim for a concentration of 10-20 mg of the analyte in 0.6-0.7 mL of deuterated solvent.[13]
-
Quantitative NMR (qNMR) Sample Preparation:
-
Accurately weigh approximately 10-20 mg of 4-tert-butyl-N-(2-chloroethyl)aniline into a clean, dry vial.
-
Select a suitable internal standard that has signals that do not overlap with the analyte signals. Maleic acid or 1,4-dinitrobenzene are potential candidates in CDCl₃.[14]
-
Accurately weigh an appropriate amount of the internal standard to achieve a near 1:1 molar ratio with the analyte.
-
Dissolve both the analyte and the internal standard in a precise volume of deuterated solvent (e.g., 1.0 mL) in a volumetric flask.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer an exact volume (e.g., 0.7 mL) of the solution to a high-quality NMR tube.
-
III. Qualitative Analysis: Unambiguous Structure Elucidation
A suite of NMR experiments should be employed to confirm the chemical structure of 4-tert-butyl-N-(2-chloroethyl)aniline and to identify any potential impurities.
A. One-Dimensional NMR Experiments
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons.
-
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups, aiding in the assignment of the ¹³C spectrum. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed in a DEPT-135 spectrum.
B. Two-Dimensional NMR Experiments
2D NMR experiments are crucial for establishing connectivity within the molecule.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). For the target molecule, cross-peaks would be expected between the two methylene groups of the chloroethyl chain.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms. This is a powerful tool for assigning the ¹³C spectrum based on the more easily interpretable ¹H spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is invaluable for piecing together the molecular fragments and confirming the overall structure. For instance, correlations would be expected from the N-H proton to the adjacent methylene carbon and the aromatic carbons ortho to the nitrogen.
Caption: Key expected 2D NMR correlations for structural assignment.
IV. Quantitative Analysis (qNMR): Determining Purity with High Precision
Quantitative NMR is a primary analytical method that allows for the determination of the absolute purity of a compound without the need for a calibration curve of the analyte itself.[13][15]
A. The Rationale Behind qNMR Parameter Selection
The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. To ensure this proportionality holds true and to achieve accurate results, several experimental parameters must be carefully controlled.
Table 2: Critical qNMR Experimental Parameters
| Parameter | Recommended Setting | Rationale |
| Pulse Angle | 90° | Maximizes the signal for each scan, improving the signal-to-noise ratio.[13] |
| Relaxation Delay (d1) | ≥ 5 x T₁ of the slowest relaxing proton | Ensures that all protons have fully returned to their equilibrium state before the next pulse, preventing signal saturation and ensuring accurate integration.[16][17] |
| Acquisition Time (aq) | Sufficiently long to allow the FID to decay to zero | Prevents truncation of the Free Induction Decay (FID), which can lead to artifacts in the spectrum and integration errors.[13] |
| Number of Scans (ns) | Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest | High S/N is essential for accurate integration.[16] |
| Spinning | Off | Avoids spinning sidebands which can interfere with the integration of low-level impurities.[18] |
B. Protocol for T₁ Relaxation Time Determination
Since the relaxation delay is a critical parameter, it is advisable to determine the T₁ values for the protons in the molecule of interest. The inversion recovery experiment is the standard method for this.[15][17][18][19][20][21][22]
-
Pulse Sequence: Use a standard inversion recovery pulse sequence (e.g., t1ir on Bruker instruments).
-
Variable Delay List (vd): Set up a list of delay times (τ values) that bracket the expected T₁ values. For small organic molecules, T₁ values are typically in the range of 0.5-4 seconds.[16] A suitable vd list might be: 0.01s, 0.1s, 0.25s, 0.5s, 1s, 2s, 4s, 8s, 16s.
-
Relaxation Delay (d1): Set a long relaxation delay (e.g., 5 x the longest expected T₁) to ensure complete relaxation between each point in the recovery curve.
-
Data Processing: Process the resulting pseudo-2D data and use the instrument's software to fit the signal intensities as a function of the delay time to an exponential decay curve to extract the T₁ value for each proton.
C. Step-by-Step qNMR Data Acquisition
-
Prepare the qNMR sample as described in section II.B.
-
Insert the sample into the spectrometer and allow it to thermally equilibrate for at least 5 minutes.
-
Lock and shim the sample to achieve a narrow and symmetrical peak shape.
-
Determine the 90° pulse width for the probe.
-
Set up the 1D ¹H NMR experiment with the optimized qNMR parameters from Table 2, using the experimentally determined T₁ value to set the relaxation delay.
-
Acquire the data.
-
Process the spectrum with careful phasing and baseline correction. A flat baseline is crucial for accurate integration.[13]
D. Purity Calculation
The purity of the analyte can be calculated using the following equation:[13]
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I_analyte and I_std are the integral values of the analyte and internal standard signals, respectively.
-
N_analyte and N_std are the number of protons giving rise to the respective signals.
-
M_analyte and M_std are the molar masses of the analyte and internal standard.
-
m_analyte and m_std are the masses of the analyte and internal standard.
-
P_std is the purity of the internal standard.
V. Data Interpretation and Troubleshooting
-
Impurity Identification: Compare the signals in the ¹H NMR spectrum with those of known potential impurities (e.g., starting materials like 4-tert-butylaniline, residual solvents). 2D NMR can be used to elucidate the structure of unknown impurities.
-
Broad Peaks: Broad signals can be due to poor shimming, the presence of paramagnetic impurities, or chemical exchange. The N-H proton signal is often broad due to exchange with residual water or quadrupolar coupling with the nitrogen.
-
Integration Errors: Inaccurate integration can arise from poor phasing, an uneven baseline, or overlapping signals. Careful data processing is essential to minimize these errors.
VI. Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the complete NMR analysis of 4-tert-butyl-N-(2-chloroethyl)aniline. By following these detailed procedures, researchers can achieve unambiguous structural confirmation and highly accurate purity determination. The emphasis on understanding the rationale behind experimental choices empowers scientists to adapt these methods to other novel molecules, ensuring the integrity and reliability of their analytical data, a critical aspect in all stages of chemical research and development.
VII. References
-
A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9). Retrieved from [Link]
-
Quantitative NMR Spectroscopy. (2017, November). Retrieved from a local university resource.
-
Measuring relaxation times - Inversion recovery for T1. (2019, March). Retrieved from a university chemistry department resource.
-
Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC. (n.d.). Retrieved from [Link]
-
Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays - Nanalysis. (2019, May 30). Retrieved from [Link]
-
NMR Relaxation. (n.d.). Retrieved from a university chemistry website.
-
Simulate and predict NMR spectra. (n.d.). Retrieved from [Link]
-
Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (2025, April 19). Retrieved from [Link]
-
A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC - NIH. (n.d.). Retrieved from [Link]
-
NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. (n.d.). Retrieved from [Link]
-
Download NMR Predict - Mestrelab. (n.d.). Retrieved from [Link]
-
A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9). Retrieved from [Link]
-
NMR | T1 Relaxation Measurements | Chemical Research Support - Weizmann Institute. (n.d.). Retrieved from [Link]
-
Predict 1H proton NMR spectra - NMRDB.org. (n.d.). Retrieved from [Link]
-
Procedure for measuring NMR relaxation times T 1 and T 2 . (n.d.). Retrieved from ResearchGate.
-
Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - ResearchGate. (2025, October 10). Retrieved from [Link]
-
NMRium demo - Predict. (n.d.). Retrieved from [Link]
-
NMR Predictor - Documentation - Chemaxon Docs. (n.d.). Retrieved from [Link]
-
ChemDraw tutorial 4 - Prediction of NMR - YouTube. (2021, January 12). Retrieved from [Link]
-
Comparing NMR Methods in ChemDraw and Gaussian. (2017, June 21). Retrieved from a university IT services website.
-
Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. (2010, September 5). Retrieved from PubMed.
-
Relaxation Times Definition - Organic Chemistry Key Term - Fiveable. (2025, September 15). Retrieved from [Link]
-
Relaxation time, T1, T2 - Questions and Answers in MRI. (n.d.). Retrieved from [Link]
-
How to Predict NMR in ChemDraw - YouTube. (2023, September 11). Retrieved from [Link]
-
Predict 13C Carbon NMR Spectra | PDF | Nuclear Magnetic Resonance - Scribd. (n.d.). Retrieved from [Link]
-
13-C NMR - How Many Signals - Master Organic Chemistry. (2022, February 8). Retrieved from [Link]
-
Putting ChemNMR to the Test - Upstream Solutions. (n.d.). Retrieved from a university chemistry website.
-
Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication - ACD/Labs. (n.d.). Retrieved from [Link]
-
Computational Pipeline for Estimation of Small-Molecule T1 Relaxation Times - PMC. (2020, April 18). Retrieved from [Link]
-
Correlation analysis of acid-base and complexating properties of N,N-di(2-carboxyethyl)anilines - ResearchGate. (2025, August 1). Retrieved from [Link]
-
In Situ IR Study on Effect of Alkyl Chain Length between Amines on Its Stability against Acidic Gases - MDPI. (n.d.). Retrieved from [Link]
-
Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Advanced Purification Protocols for 4-tert-butyl-N-(2-chloroethyl)aniline
Topic: Recrystallization Techniques for 4-tert-butyl-N-(2-chloroethyl)aniline Content Type: Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Safety Directive
4-tert-butyl-N-(2-chloroethyl)aniline is a specialized intermediate often utilized in the synthesis of nitrogen mustard-type alkylating agents and functionalized dyes. Its structural hybridity—combining a lipophilic tert-butyl group with a reactive 2-chloroethyl moiety—presents unique purification challenges. While the tert-butyl group enhances crystallinity potential, the N-alkyl chain often depresses the melting point, frequently resulting in an oil or low-melting solid at room temperature.
Critical Safety Advisory (Mustard Agent Precursor): The 2-chloroethylamino functionality classifies this compound as a potential alkylating agent (nitrogen mustard analog). It is a potent skin irritant and potential vesicant.
-
Containment: All operations must be performed in a functioning chemical fume hood.
-
PPE: Double nitrile gloves (or Silver Shield®), lab coat, and chemical safety goggles are mandatory.
-
Decontamination: Have a saturated solution of sodium thiosulfate available to neutralize spills by alkylation quenching.
Pre-Purification Assessment
Before initiating recrystallization, the physical state of the crude material dictates the protocol.
| Parameter | Observation | Recommended Protocol |
| Physical State | Crystalline Solid | Protocol A: Direct Recrystallization |
| Physical State | Oil / Sticky Gum | Protocol B: Hydrochloride Salt Formation (Gold Standard) |
| Purity (TLC/LCMS) | >85% | Proceed to Recrystallization |
| Purity (TLC/LCMS) | <85% | Perform Flash Column Chromatography first (Hexane/EtOAc) |
Expert Insight: Experience with para-substituted N-alkyl anilines suggests that unless the compound is highly pure (>95%), it will likely exist as an oil due to melting point depression. Protocol B (Salt Formation) is the most robust method for isolating high-purity material suitable for pharmaceutical applications.
Protocol A: Direct Recrystallization (For Solid Samples)
Use this method only if the crude material is a defined solid with a melting point >40°C.
Solvent Selection Matrix
Based on the principle of "like dissolves like" and the lipophilicity of the tert-butyl group:
-
Ideal Solvent: Ethanol (Absolute) or Methanol .
-
Anti-Solvent: Water (used in a two-solvent system).
-
Alternative: Hexane/Ethyl Acetate (for non-polar impurities).
Step-by-Step Procedure
-
Dissolution: Place the crude solid (e.g., 5.0 g) in a 100 mL Erlenmeyer flask. Add the minimum amount of hot Ethanol (approx. 60°C) to dissolve the solid.
-
Note: Do not boil excessively; the C-Cl bond is susceptible to hydrolysis at high temperatures in protic solvents.
-
-
Filtration (Optional): If insoluble particles remain, filter the hot solution through a pre-warmed glass frit or a plug of Celite.
-
Crystallization:
-
Remove from heat and allow to cool to room temperature slowly (20–30 mins).
-
If no crystals form, add warm Water dropwise until a faint turbidity persists, then add one drop of Ethanol to clear it.
-
Transfer to a refrigerator (4°C) for 2–4 hours.
-
-
Collection: Filter the crystals using vacuum filtration. Wash with cold Ethanol/Water (1:1) mixture.
-
Drying: Dry under high vacuum (<5 mbar) at room temperature over P₂O₅ or KOH pellets. Avoid heating during drying to prevent degradation.
Protocol B: Purification via Hydrochloride Salt Formation (The "Gold Standard")
Recommended for oils, low-melting solids, or samples requiring high purity (>98%).
Mechanism: Converting the free base amine into its hydrochloride salt (4-tert-butyl-N-(2-chloroethyl)aniline · HCl) dramatically increases the melting point and lattice energy, facilitating robust crystallization while rejecting non-basic impurities.
Reagents Required[1][2][3][4][5][6]
-
Solvent: Diethyl Ether (anhydrous) or 1,4-Dioxane.
-
Acid Source: 2.0 M HCl in Diethyl Ether or 4.0 M HCl in Dioxane.
-
Recrystallization Solvent: Isopropanol (IPA) or Ethanol/Ethyl Acetate.
Step-by-Step Methodology
Phase 1: Salt Formation
-
Dissolution: Dissolve the crude oil (e.g., 10 mmol) in anhydrous Diethyl Ether (50 mL). Ensure the solution is clear.
-
Acidification: Cool the solution to 0°C in an ice bath. Dropwise, add the HCl solution (1.1 equivalents, ~11 mmol) with vigorous stirring.
-
Observation: A white to off-white precipitate should form immediately.
-
-
Isolation: Stir for 15 minutes at 0°C. Filter the solid precipitate rapidly (hygroscopic potential). Wash with cold ether.
Phase 2: Recrystallization of the Salt
-
Solvent Choice: The HCl salt is typically soluble in hot alcohols but insoluble in ethers/esters.
-
Dissolution: Transfer the crude salt to a flask. Add hot Isopropanol (IPA) dropwise until dissolved.
-
Crystallization: Allow to cool to room temperature. If crystallization is slow, add Ethyl Acetate as an anti-solvent until turbidity appears.
-
Final Cooling: Store at -20°C overnight to maximize yield.
-
Recovery: Filter the white crystalline salt.
-
Yield Expectation: 70–85%
-
Purity: Typically >99% by HPLC.
-
Phase 3: Free Base Regeneration (Optional)
If the free base is required for the next step:
-
Suspend the purified salt in CH₂Cl₂.
-
Wash with saturated NaHCO₃ solution (aq).
-
Dry the organic layer (MgSO₄) and evaporate. The resulting oil/solid is chemically pure.
Process Visualization & Logic
The following diagram illustrates the decision logic and workflow for purifying this specific intermediate.
Caption: Decision matrix for selecting the optimal purification route based on the physical state of the crude 4-tert-butyl-N-(2-chloroethyl)aniline.
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| "Oiling Out" | Solution cooled too fast or solvent mixture too polar. | Re-heat and add more "good" solvent (Ethanol).[1] Seed with a crystal if available.[2] Scratch the glass surface. |
| Hydrolysis | C-Cl bond cleavage due to prolonged heating in water/alcohol. | Minimize heating time. Ensure solvents are neutral (not basic). Use Protocol B (anhydrous conditions). |
| Low Yield | Product too soluble in cold solvent. | Concentrate the mother liquor or use a lower temperature (-20°C). Use an anti-solvent (Water or Hexane). |
| Coloration | Oxidation of the aniline nitrogen. | Add activated charcoal (1-2% w/w) during the hot dissolution step, filter hot, then crystallize. |
References
-
BenchChem Technical Support. (2025).[1] Synthesis and Purification of N-(2-chloroethyl)-4-nitroaniline Derivatives. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24852597, 4-tert-Butylaniline. Retrieved from
-
Thermo Fisher Scientific. (2025).[3][4] Safety Data Sheet: Ethanamine, 2-chloro-N-(2-chloroethyl)-, hydrochloride. Retrieved from
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
-
Grokipedia. (2025).[4] N-Ethyl-N-(2-chloroethyl)aniline Safety Measures. Retrieved from
Sources
Technical Application Note: Purity Assessment & Stability Profiling of 4-tert-butyl-N-(2-chloroethyl)aniline
This Application Note is designed for analytical chemists and process development scientists characterizing 4-tert-butyl-N-(2-chloroethyl)aniline , a reactive nitrogen mustard intermediate.
Introduction & Chemical Context
4-tert-butyl-N-(2-chloroethyl)aniline is a secondary aniline mustard. Unlike stable tertiary amines, this molecule possesses a specific reactivity profile defined by the nitrogen mustard motif (N-CH₂-CH₂-Cl).
-
Critical Quality Attribute (CQA): The integrity of the carbon-chlorine bond.
-
Primary Instability Mechanism: In neutral or basic solutions, the nitrogen lone pair performs an intramolecular nucleophilic attack on the
-carbon, displacing chloride to form a reactive aziridinium ion . This intermediate rapidly hydrolyzes to the alcohol impurity (Hydroxy-Impurity ), rendering the sample impure. -
Analytical Challenge: Standard reversed-phase HPLC conditions (often pH 7 or basic) will degrade the analyte during the analysis.
This protocol utilizes a "Quenched-State" Acidic HPLC approach to protonate the nitrogen (
Safety Warning: Alkylating Agent
DANGER: This compound is a potent alkylating agent (nitrogen mustard class). It is potentially genotoxic and mutagenic.
Handling: Double-glove (Nitrile/Laminate), use a fume hood, and deactivate spills with 10% Sodium Thiosulfate.
Waste: Segregate as halogenated cytotoxic waste.
Degradation Pathway & Analytical Logic
Understanding the degradation mechanism is prerequisite to selecting the correct buffer system.
Figure 1: The degradation pathway of aniline mustards. Analytical conditions must maintain pH < 3 to prevent the initial cyclization step.
Method 1: Stability-Indicating HPLC-UV/MS
Purpose: Primary purity assessment and quantification of the hydroxy-degradation product.
System Parameters
| Parameter | Specification | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax SB-C18) | Sterically protected C18 resists acid hydrolysis; 3.5 µm offers balance of resolution and backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | CRITICAL: Low pH protonates the aniline nitrogen, preventing aziridinium formation. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Matches ionic strength of MPA; Acetonitrile prevents hydrophobic collapse. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Column Temp | 25°C | Do NOT heat. Elevated temperature accelerates on-column degradation. |
| Detection | UV @ 254 nm (Primary), 210 nm (Secondary) | The aromatic ring provides strong signal at 254 nm. |
| Injection Vol | 5 - 10 µL | Prevent column overload which causes peak tailing. |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30% | Initial Hold |
| 15.0 | 90% | Linear Gradient (Elute lipophilic target) |
| 18.0 | 90% | Wash (Remove dimers) |
| 18.1 | 30% | Return to Initial |
| 23.0 | 30% | Re-equilibration |
Sample Preparation (Critical)
-
Diluent: Acetonitrile : 0.1% Formic Acid (50:50).
-
Why? Pure acetonitrile is aprotic; the amine may remain unprotonated and degrade in the vial. The presence of acid in the diluent is mandatory.
-
-
Concentration: 0.5 mg/mL.[1]
-
Stability: Analyze within 4 hours of preparation. Keep autosampler at 4°C.
System Suitability & Expected Elution
-
Hydroxy-Impurity (RRT ~0.6 - 0.7): Elutes significantly earlier due to the polarity of the -OH group.
-
Starting Material (4-tert-butylaniline) (RRT ~0.8 - 0.9): Lacks the ethyl chain, slightly less retained than target.
-
Target Analyte (RRT 1.0): The 4-tert-butyl-N-(2-chloroethyl)aniline.
-
Dimer (RRT > 1.2): Highly lipophilic, elutes during the high-organic wash.
Method 2: Quantitative NMR (qNMR) for Assay
Purpose: Absolute purity determination without reference standards (orthogonal to HPLC).
Protocol
-
Solvent: CDCl₃ (Deuterochloroform) or DMSO-d6.
-
Note: CDCl₃ is preferred for resolution; DMSO-d6 may suppress proton exchange but is hygroscopic (risk of hydrolysis).
-
-
Internal Standard: 1,3,5-Trimethoxybenzene (highly stable, distinct singlet at ~6.1 ppm).
-
Acquisition:
-
Relaxation Delay (d1): > 30 seconds (Ensure full relaxation for quantitation).
-
Scans: 16 - 32.
-
Diagnostic Signals
| Proton Environment | Chemical Shift ( | Multiplicity | Interpretation |
| Aromatic (Ar-H) | 6.5 - 7.3 | Multiplets | Integration confirms core structure. |
| N-CH₂- | ~3.4 - 3.5 | Triplet | Alpha-protons next to Nitrogen. |
| -CH₂-Cl | ~3.6 - 3.8 | Triplet | Key Identity Peak. |
| -CH₂-OH (Impurity) | ~3.8 - 4.0 | Triplet | Downfield shift due to Oxygen. |
| tert-Butyl | ~1.3 | Singlet (9H) | Strong intensity; use for stoichiometric check. |
-
Purity Calculation: Compare the integral of the -CH₂-Cl triplet against the Internal Standard integral. Any triplet appearing downfield (associated with -OH) indicates hydrolysis.
Method 3: GC-MS for Residual Solvents & Volatiles
Purpose: Detection of volatile precursors (e.g., 1-bromo-2-chloroethane) and solvents.
-
Caveat: The target analyte is thermally labile. High inlet temperatures may induce cyclization/degradation inside the injector port.
-
Mitigation: Use a "Cold On-Column" injection or a low-temperature inlet (200°C max) with a high split ratio to minimize residence time.
GC Parameters[2][3][4]
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).[2]
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split 20:1 @ 200°C (Do not exceed 220°C).
-
Oven: 50°C (1 min) → 20°C/min → 280°C (3 min).
-
MS Source: EI mode, 70 eV.
Analytical Workflow Summary
Figure 2: Integrated analytical workflow for comprehensive characterization.
References
-
US EPA. (2025). N,N-Bis(2-chloroethyl)aniline hydrochloride Properties. Link
-
SIELC Technologies. (2025). Separation of N-Butyl-N-(2-chloroethyl)aniline on Newcrom R1 HPLC column. Link
-
BenchChem. (2025).[1][2] Application Notes and Protocols for the Analytical Characterization of 5-Chloro-2-(propan-2-yl)aniline. Link
-
Taylor & Francis. (2008). Synthesis and Alkylation Activity of a Nitrogen Mustard Agent. Link
-
Helsinki University. (2021). Optimized Method for Analysis of Ethanolamines, Hydrolysis Products of Nitrogen Mustards. Link
Sources
Application Note: Developing Novel Therapeutics Using the 4-tert-butyl-N-(2-chloroethyl)aniline Scaffold
Abstract
The 4-tert-butyl-N-(2-chloroethyl)aniline scaffold represents a critical chemical motif in the development of DNA-alkylating therapeutics and targeted covalent inhibitors. Unlike classic bifunctional nitrogen mustards (e.g., chlorambucil) that induce interstrand cross-links, this mono-functional scaffold acts primarily as a mono-alkylator via a reactive aziridinium intermediate. The inclusion of the para-tert-butyl group significantly enhances lipophilicity, altering membrane permeability and non-covalent binding affinity in hydrophobic pockets. This guide provides a comprehensive framework for synthesizing, stabilizing, and biologically evaluating this scaffold to develop novel oncology or immunology therapeutics.
Module 1: Mechanism of Action & Design Philosophy
The Aziridinium Warhead
The therapeutic potential of this scaffold relies on the "activation" of the 2-chloroethylamino group. Under physiological conditions (pH 7.4), the nitrogen lone pair performs an intramolecular nucleophilic attack on the β-carbon, displacing the chloride ion to form a highly electrophilic aziridinium ion .
-
Target: The aziridinium ion preferentially alkylates the N7 position of Guanine in DNA.[1]
-
Consequence: Mono-alkylation can lead to depurination, single-strand breaks, or, if coupled with a targeting ligand, specific protein inactivation.
-
The tert-Butyl Role: This bulky hydrophobic group prevents rapid metabolic clearance and enhances affinity for lipophilic domains in albumin or target receptors, modulating the drug's biodistribution.
Mechanistic Pathway Diagram
The following diagram illustrates the activation pathway and subsequent DNA alkylation.
Caption: Figure 1. Mechanism of Action: The nitrogen lone pair drives the formation of the reactive aziridinium intermediate, which subsequently alkylates DNA.[2]
Module 2: Chemical Synthesis Protocol
Objective: Synthesize the scaffold with high purity, avoiding the formation of the bis-alkylated byproduct. Safety Warning: This compound is a potent alkylator. All operations must be conducted in a fume hood with double-gloving.
Protocol 2.1: Two-Step Synthesis Strategy
Direct alkylation with 1-bromo-2-chloroethane often yields mixtures. The hydroxyethylation-chlorination route is superior.
Step A: Synthesis of N-(2-hydroxyethyl)-4-tert-butylaniline
-
Reagents: 4-tert-butylaniline (10 mmol), 2-chloroethanol (12 mmol), Calcium Carbonate (powder, 15 mmol), Water (20 mL).
-
Procedure:
-
Suspend 4-tert-butylaniline and CaCO₃ in water.
-
Add 2-chloroethanol dropwise.
-
Reflux at 90°C for 6 hours. Monitor by TLC (30% EtOAc/Hexane).
-
Extraction: Cool to RT. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[3]
-
Yield Target: >85% (Viscous oil or low-melting solid).
-
Step B: Chlorination to 4-tert-butyl-N-(2-chloroethyl)aniline
-
Reagents: Product from Step A (5 mmol), Thionyl Chloride (SOCl₂, 7.5 mmol), Dry Dichloromethane (DCM, 20 mL).
-
Procedure:
-
Dissolve the alcohol intermediate in dry DCM under Argon/Nitrogen.
-
Cool to 0°C in an ice bath.
-
Add SOCl₂ dropwise (Caution: Gas evolution).
-
Allow to warm to RT and stir for 4 hours.
-
Workup: Evaporate solvent and excess SOCl₂ under reduced pressure.
-
Neutralization: Redissolve residue in DCM, wash with cold saturated NaHCO₃ (rapidly to prevent hydrolysis), dry, and concentrate.
-
Storage: Store as the HCl salt (precipitate with ethereal HCl) at -20°C to prevent auto-polymerization.
-
Module 3: Reactivity Profiling (The NBP Assay)
Before biological testing, you must validate the "warhead" kinetics. The 4-(p-nitrobenzyl)pyridine (NBP) assay is the industry standard for quantifying alkylating activity.
Protocol 3.1: Kinetic Assessment
Principle: NBP acts as a surrogate nucleophile (mimicking DNA). Alkylation of NBP yields a colored product (blue/purple) upon alkalinization.
| Parameter | Specification |
| Reagent A | 5% NBP in Acetone |
| Reagent B | Acetate Buffer (pH 4.0 - 5.0) |
| Reagent C | 0.1 M NaOH (for color development) |
| Detection | Absorbance at 600 nm |
Steps:
-
Dissolve the test scaffold in DMSO (10 mM stock).
-
Mix 100 µL stock + 1 mL Acetate Buffer + 0.5 mL NBP solution.
-
Incubate at 37°C. Take aliquots at t = 0, 15, 30, 60, 120 min.
-
Add 1 mL NaOH to the aliquot and immediately read OD₆₀₀.
-
Analysis: Plot OD₆₀₀ vs. Time. The slope indicates the alkylation rate constant (
).-
Interpretation: A steep slope indicates a highly reactive mustard (short half-life). A shallow slope suggests a "tunable" reactivity suitable for targeted delivery.
-
Module 4: Biological Evaluation Workflow
Cytotoxicity Screening (MTT/MTS)
Because this is a mono-functional alkylator, IC₅₀ values are expected to be in the micromolar (µM) range (10-100 µM) rather than nanomolar, unless the tert-butyl group confers specific off-target kinase inhibition.
Key Control: Compare against Chlorambucil (bifunctional reference) and 4-tert-butylaniline (parent amine, non-alkylating control).
DNA Damage Marker (γ-H2AX)
To prove the mechanism is DNA alkylation and not general toxicity:
-
Treat HCT116 or HeLa cells with the scaffold (IC₅₀ concentration) for 6 hours.
-
Fix cells and stain with anti-phospho-Histone H2A.X (Ser139) antibody.
-
Result: Positive nuclear foci confirm double-strand breaks (resulting from repair of the mono-adducts).
Lead Optimization Workflow
Use the following logic to evolve the scaffold into a drug candidate.
Caption: Figure 2. Lead Optimization Logic: Balancing chemical reactivity with biological specificity.
Module 5: Stability & Storage (Critical Application Note)
The 4-tert-butyl-N-(2-chloroethyl)aniline scaffold is prone to auto-cyclization in solution.
-
Solid State: Store as the Hydrochloride (HCl) salt. The protonated amine (
) cannot nucleophilically attack the carbon, preventing aziridinium formation. -
In Solution: Prepare fresh in DMSO. Avoid protic solvents (water/methanol) for stock solutions, as they accelerate solvolysis (hydrolysis of the chloride to alcohol), deactivating the drug.
-
Handling: If the free base is required, generate it in situ immediately before the experiment by adding 1 equivalent of base (e.g., TEA) to the reaction media.
References
- Ross, W. C. J. (1949). "The Chemistry of Cytotoxic Alkylating Agents." Advances in Cancer Research. (Foundational text on nitrogen mustard mechanism and aziridinium kinetics).
-
Panthananickal, A., Hansch, C., & Leo, A. (1978).[4] "Structure-activity relationships in antitumor aniline mustards." Journal of Medicinal Chemistry, 21(1), 16-26.[4]
- Palmer, B. D., et al. (1990). "Hypoxia-selective antitumor agents. 3. Relationships between structure and cytotoxicity for nitroaniline mustards." Journal of Medicinal Chemistry. (Relevant for aniline mustard prodrug design).
-
Povirk, L. F., & Shuker, D. E. (1994). "DNA damage and mutagenesis induced by nitrogen mustards." Mutation Research/Reviews in Genetic Toxicology, 318(3), 205-226. (Mechanistic grounding for DNA adduct formation).[1][5]
-
BenchChem. (2025).[1][3] "Application Notes and Protocols: Synthesis of N-(2-chloroethyl)-4-nitroaniline Derivatives." (Protocol adaptation for mono-chloroethyl anilines).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structure-activity relationships in antitumor aniline mustards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Genetics Analysis of an Aniline Mustard Anticancer Agent Reveals Complex I of the Electron Transport Chain as a Target - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis and Disposal of 4-tert-butyl-N-(2-chloroethyl)aniline: A Comprehensive Laboratory Guide
For Researchers, Scientists, and Drug Development Professionals
The handling of halogenated aniline derivatives is a critical aspect of synthetic chemistry, particularly in the development of novel pharmaceutical compounds. 4-tert-butyl-N-(2-chloroethyl)aniline, a substituted aniline, presents a unique set of challenges due to its presumed toxicological profile, based on data from structurally similar compounds. This guide provides a detailed protocol for the safe handling and disposal of this compound in a laboratory setting, emphasizing the causality behind each procedural step to ensure a self-validating system of safety and scientific integrity.
Understanding the Hazard Profile
Inferred Hazard Classification:
| Hazard Class | Category | Justification |
| Acute Toxicity (Oral, Dermal, Inhalation) | Presumed Category 3 or 4 | Based on data for aniline and various chlorinated anilines.[6] |
| Skin Corrosion/Irritation | Presumed Category 1B or 2 | Aniline derivatives can be corrosive or irritating to the skin.[6] |
| Serious Eye Damage/Eye Irritation | Presumed Category 1 or 2 | Likely to cause serious eye irritation or damage.[6] |
| Carcinogenicity | Potential Carcinogen | Aniline is classified as a Group 2B carcinogen by IARC.[7] |
| Aquatic Hazard (Acute and Chronic) | Presumed Category 1 | Chlorinated organic compounds are often toxic to aquatic life.[3][6] |
Engineering Controls and Personal Protective Equipment (PPE)
Given the presumed hazards, stringent engineering controls and a comprehensive PPE regimen are mandatory. The primary objective is to minimize all potential routes of exposure.
Engineering Controls
All work with 4-tert-butyl-N-(2-chloroethyl)aniline must be conducted within a certified chemical fume hood to control inhalation exposure.[1] The fume hood should have a demonstrated and documented face velocity of at least 100 feet per minute. A safety shower and eyewash station must be readily accessible and tested regularly.[6]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent dermal and respiratory exposure.
| PPE Component | Specifications | Rationale |
| Gloves | Double-gloving with nitrile or neoprene gloves. | Provides a robust barrier against dermal absorption. Aniline and its derivatives can penetrate standard laboratory gloves with prolonged contact.[1] |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and potential aerosols, offering comprehensive facial protection.[8] |
| Lab Coat | Chemically resistant, long-sleeved lab coat. | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | An air-purifying respirator (APR) with organic vapor cartridges. | Recommended, especially when handling larger quantities or if there is a potential for aerosolization.[6] |
Safe Handling and Synthesis Protocol
The following protocol outlines the safe handling procedures for the synthesis and subsequent use of 4-tert-butyl-N-(2-chloroethyl)aniline. This protocol is designed to be a self-validating system, where each step mitigates a specific, identified risk.
Workflow for Safe Handling
Caption: A logical workflow for the safe handling of 4-tert-butyl-N-(2-chloroethyl)aniline.
Step-by-Step Protocol
-
Preparation and Reagent Handling:
-
Before starting, ensure all necessary PPE is worn correctly.[9]
-
Verify that the chemical fume hood is operational.
-
Weigh and prepare all reagents within the fume hood. Handle solid reagents with care to avoid dust formation.
-
-
Reaction Setup and Execution:
-
Set up the reaction apparatus in the fume hood, ensuring all joints are properly sealed to create a closed system.
-
Add reagents to the reaction vessel using a funnel or other appropriate transfer device to minimize the risk of spills.
-
During the reaction, maintain constant vigilance and monitor for any signs of unexpected reactivity.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature before quenching.
-
Perform all extractions and solvent removal steps within the fume hood.
-
If purification is by column chromatography, pack and run the column in the fume hood.
-
If purification is by distillation, ensure the distillation apparatus is properly assembled and vented within the fume hood.
-
Spill Management and Decontamination
Accidental spills must be handled promptly and safely to mitigate exposure and environmental contamination.
Spill Response Protocol
Caption: A stepwise protocol for responding to a spill of 4-tert-butyl-N-(2-chloroethyl)aniline.
Decontamination Procedure
-
Personnel Decontamination:
-
If skin contact occurs, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention.
-
If eye contact occurs, flush the eyes with water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.
-
-
Surface Decontamination:
-
After collecting the bulk of the spill, decontaminate the affected surface with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water.
-
All materials used for decontamination should be collected and disposed of as hazardous waste.
-
Waste Disposal
Proper segregation and disposal of waste generated from the synthesis and handling of 4-tert-butyl-N-(2-chloroethyl)aniline are crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
| Waste Stream | Container Type | Labeling |
| Halogenated Organic Solvents | Clearly labeled, sealed container | "Halogenated Organic Waste" |
| Aqueous Waste | Clearly labeled, sealed container | "Aqueous Waste - Contains Aniline Derivatives" |
| Solid Waste (Contaminated PPE, silica gel, etc.) | Double-bagged and sealed in a labeled container | "Solid Hazardous Waste - Contaminated with 4-tert-butyl-N-(2-chloroethyl)aniline" |
Disposal Protocol
-
Segregation at Source: All waste must be segregated at the point of generation into the appropriate waste streams as detailed in the table above.
-
Labeling: All waste containers must be clearly labeled with the full chemical name of the contents and the appropriate hazard symbols.
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
-
Disposal Request: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of any waste down the drain or in the regular trash.[8]
References
-
Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]
-
The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. (2023, October 1). MDPI. Retrieved from [Link]
-
N-ethyl-N-chloroethyl aniline. (2025, August 27). Chemsrc. Retrieved from [Link]
-
Rutgers University. (n.d.). Aniline. Retrieved from [Link]
-
NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice. (n.d.). PubMed. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Aquatic multi-species acute toxicity of (chlorinated) anilines: Experimental versus predicted data. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. (n.d.). PMC. Retrieved from [Link]
-
Aniline. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
N-ETHYL-p-CHLOROANILINE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Aniline - Lab preparation, Properties, Reactions and Uses. (2020, August 15). Online Chemistry notes. Retrieved from [Link]
- PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. (n.d.). Unknown Source.
-
ORGANIC CHEMISTRY II. (n.d.). FKKT UM. Retrieved from [Link]
-
Chemical Properties of Aniline, 4-tert-butyl-2-chloro- (CAS 42265-67-8). (n.d.). Cheméo. Retrieved from [Link]
Sources
- 1. ipo.rutgers.edu [ipo.rutgers.edu]
- 2. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. N,N-BIS(2-CHLOROETHYL)ANILINE | 553-27-5 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 8. angenechemical.com [angenechemical.com]
- 9. lgcstandards.com [lgcstandards.com]
- 10. nj.gov [nj.gov]
Quantitative Analysis of 4-tert-butyl-N-(2-chloroethyl)aniline in Complex Reaction Mixtures
An Application Note for Drug Development Professionals
Abstract
This application note provides a detailed guide for the quantitative analysis of 4-tert-butyl-N-(2-chloroethyl)aniline, a key intermediate in pharmaceutical synthesis. The accurate determination of this analyte in complex reaction mixtures is critical for reaction monitoring, yield optimization, and impurity profiling. Due to the reactive nature of the analyte and the complexity of the synthesis matrix, robust and specific analytical methods are required. We present comprehensive protocols for a primary Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method, and a powerful in-process monitoring technique using Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each protocol is supported by explanations of the underlying scientific principles, method validation strategies according to ICH Q2(R1) guidelines, and practical troubleshooting advice to ensure reliable and accurate results in a drug development setting.
Introduction: The Analytical Challenge
4-tert-butyl-N-(2-chloroethyl)aniline is a substituted aniline containing a reactive N-(2-chloroethyl) moiety, making it a valuable alkylating agent in multi-step pharmaceutical syntheses. The monitoring of its formation and consumption is paramount for ensuring process control and final product quality. However, its analysis is complicated by its presence in a crude reaction mixture containing starting materials, reagents, solvents, and various by-products. Furthermore, the inherent reactivity of the chloroethyl group poses a risk of degradation during sample preparation and analysis.[1]
A successful analytical strategy must therefore provide high specificity to distinguish the analyte from structurally similar compounds and be gentle enough to prevent analyte degradation. This note details three complementary methods designed to meet these challenges, providing researchers with the tools to generate accurate quantitative data for process development and quality control.
Recommended Analytical Methodologies
No single technique is universally optimal; the choice depends on the specific analytical goal, such as routine quality control, impurity identification, or real-time process monitoring.
Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
For routine quantification, RP-HPLC is the method of choice due to its robustness, precision, and suitability for non-volatile or thermally labile compounds.[2] The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[3]
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is selected for its excellent retention and separation of moderately nonpolar aromatic compounds like substituted anilines.[3]
-
Mobile Phase: An acetonitrile/water gradient is used to ensure elution of all components, from polar starting materials to the more nonpolar product. A low pH is maintained using formic or phosphoric acid to ensure the aniline nitrogen is protonated, which improves peak shape and provides consistent retention times.[4]
-
Detection: UV detection is ideal due to the strong chromophore of the aniline ring. A wavelength around 240-255 nm typically provides maximum sensitivity. A photodiode array (PDA) detector is highly recommended to confirm peak purity and identity.
Experimental Protocol: RP-HPLC-UV
-
Instrumentation: Standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/PDA detector.[3]
-
Sample Preparation:
-
Accurately pipette 100 µL of the reaction mixture into a 10 mL volumetric flask.
-
Dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Vortex thoroughly for 30 seconds.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Detection: 254 nm.
-
-
Quantification:
-
Prepare a series of calibration standards of 4-tert-butyl-N-(2-chloroethyl)aniline in the diluent (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Construct a calibration curve by plotting peak area against concentration.
-
Quantify the analyte in the reaction mixture sample using the linear regression equation from the calibration curve.[3]
-
Data Presentation: Typical HPLC Method Performance
| Parameter | Typical Value | Rationale |
| Linearity (R²) | > 0.999 | Ensures a direct proportional response of the detector. |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | The lowest concentration that can be measured with acceptable precision and accuracy. |
| Precision (%RSD) | < 2% | Demonstrates the repeatability of the measurement.[5] |
| Accuracy (Recovery) | 98-102% | Confirms the closeness of the measured value to the true value.[5] |
Visualization: HPLC Analysis Workflow
Caption: Workflow for quantitative HPLC analysis.
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an exceptionally specific technique, ideal for confirming the identity of the analyte and identifying unknown by-products in the reaction mixture.[6] However, its application requires careful consideration of the analyte's thermal stability.[7]
Causality Behind Experimental Choices:
-
Injector Temperature: The N-(2-chloroethyl) group can be susceptible to thermal degradation. A lower-than-usual injector temperature (e.g., 200-220 °C) and a splitless injection mode should be used to minimize residence time in the hot zone and prevent decomposition.
-
Column Choice: A mid-polarity column (e.g., DB-5ms or equivalent) provides good general-purpose separation for a wide range of potential reactants and products.[8]
-
MS Detection: Electron Ionization (EI) provides reproducible fragmentation patterns for library matching and identification. Selected Ion Monitoring (SIM) mode should be used for quantification to enhance sensitivity and selectivity by monitoring specific, characteristic ions of the analyte.[8]
Experimental Protocol: GC-MS
-
Instrumentation: GC system coupled to a Mass Spectrometer with an EI source.[7]
-
Sample Preparation:
-
Prepare the sample as described in the HPLC protocol (Section 2.1, Step 2).
-
Ensure the final solvent is compatible with the GC system (e.g., ethyl acetate or dichloromethane if extraction is performed).
-
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at 1.2 mL/min (constant flow).
-
Injector: 220 °C, Splitless mode.
-
Oven Program: 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min.[8]
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition: Scan mode (50-400 m/z) for identification; SIM mode for quantification.
-
Data Presentation: Typical GC-MS Method Performance
| Parameter | Typical Value | Rationale |
| Linearity (R²) | > 0.995 | Ensures a proportional response for quantification in SIM mode. |
| Limit of Detection (LOD) | ~0.1 µg/mL | High sensitivity is achieved through SIM mode. |
| Specificity | Very High | Mass analyzer provides definitive identification and resolves co-eluting peaks.[8] |
In-Process Monitoring: Quantitative NMR (qNMR)
qNMR is a powerful, non-destructive technique that allows for the simultaneous quantification of multiple components in a mixture without the need for component-specific calibration curves, provided a certified internal standard is used.[9][10] This makes it ideal for monitoring reaction progress directly from the crude mixture.[9]
Causality Behind Experimental Choices:
-
Signal Selection: The signal for the nine equivalent protons of the tert-butyl group is an ideal choice for quantification. It is a sharp singlet, typically located in a region of the ¹H NMR spectrum with minimal overlap from other signals.
-
Internal Standard: A suitable internal standard (e.g., 1,3,5-trimethoxybenzene or maleic acid) must be chosen. It should be stable, non-reactive with the sample components, and have a sharp signal that does not overlap with any signals from the reaction mixture.
-
Acquisition Parameters: A long relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified is crucial to ensure complete spin relaxation and obtain accurate integrations.
Experimental Protocol: qNMR
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh a specific amount of a certified internal standard into an NMR tube.
-
Accurately pipette a known volume (e.g., 100 µL) of the reaction mixture into the same NMR tube.
-
Add 500 µL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that is miscible with the reaction solvent.
-
Vortex to ensure a homogeneous solution.
-
-
NMR Acquisition:
-
Experiment: Standard 1D proton experiment.
-
Relaxation Delay (D1): 30 seconds (or determine T1 and set D1 > 5x T1).
-
Pulse Angle: 90°.
-
Scans: 16-64 scans for good signal-to-noise.
-
-
Data Processing & Quantification:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Carefully integrate the area of the analyte's tert-butyl signal (I_analyte) and the internal standard's signal (I_std).
-
Calculate the concentration using the following formula: Conc_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (m_std / MW_std) * (MW_analyte / Vol_sample) Where N is the number of protons for the integrated signal, m is the mass of the standard, MW is the molecular weight, and Vol is the volume of the sample added.
-
Method Validation Strategy
All quantitative methods must be validated to demonstrate they are "suitable for their intended purpose."[11] Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[5][12][13]
Visualization: Method Validation Workflow
Caption: Key parameters for analytical method validation.
Summary of Validation Parameters
| Parameter | Objective | Typical Experiment |
| Specificity | To demonstrate that the signal is unequivocally from the analyte.[5] | Analyze placebo, known impurities, and spiked samples to check for interference. Use PDA/MS to confirm peak identity. |
| Linearity | To verify a proportional relationship between concentration and response. | Analyze at least 5 concentration levels across the desired range. |
| Range | The interval over which the method is precise, accurate, and linear. | Typically 80-120% of the target concentration for an assay.[5] |
| Accuracy | To measure the closeness of the test results to the true value. | Analyze samples with a known concentration (e.g., spiked matrix) at different levels. |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability: Multiple injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or on different instruments.[5] |
| LOQ / LOD | To determine the lowest concentration that can be reliably quantified/detected. | Based on signal-to-noise ratio (e.g., 10:1 for LOQ, 3:1 for LOD) or standard deviation of the response.[11] |
| Robustness | To measure the method's capacity to remain unaffected by small variations in parameters. | Deliberately vary parameters like mobile phase composition (±2%), column temperature (±5°C), flow rate (±10%). |
References
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Kaiserslautern University of Technology. (n.d.). Quantitative NMR methods for reaction and process monitoring. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]
-
American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantitative NMR spectroscopy of complex mixtures. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Quantitative NMR spectroscopy of complex mixtures. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). NMR methods for the analysis of mixtures. Retrieved from [Link]
-
New Food Magazine. (2015). Fast quantitative 2D NMR for quantifying analytes in complex mixtures. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of N-Butyl-N-(2-chloroethyl)aniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
LCGC International. (2026). Interaction of Dichloromethane Solvent with n-Alkylamines Analyzed by Electron Ionization GC–MS. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]
-
MARLAP. (2004). MARLAP Manual Volume II: Chapter 12, Laboratory Sample Preparation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Retrieved from [Link]
-
LCGC International. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing. Retrieved from [Link]
-
ResearchGate. (n.d.). Rapid HPLC Method for Determination of Parachloroaniline in Chlorhexidine Antiseptic Agent in Mouthrinses, Ophthalmic and Skin Solution. Retrieved from [Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. database.ich.org [database.ich.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. fda.gov [fda.gov]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
use of 4-tert-butyl-N-(2-chloroethyl)aniline in medicinal chemistry research
This Application Note and Protocol guide details the use of 4-tert-butyl-N-(2-chloroethyl)aniline in medicinal chemistry. This compound serves as a critical electrophilic building block, primarily utilized for synthesizing nitrogen-containing heterocycles and developing covalent probes via its reactive 2-chloroethyl "warhead."[1]
Introduction & Chemical Profile
4-tert-butyl-N-(2-chloroethyl)aniline (hereafter Compound A ) is a mono-functional nitrogen mustard derivative.[1] Unlike bi-functional mustards (e.g., mechlorethamine) that cross-link DNA, Compound A functions as a mono-alkylating agent .[1] Its reactivity is driven by the intramolecular displacement of the chloride by the aniline nitrogen, forming a highly electrophilic aziridinium ion .
This unique reactivity profile makes it invaluable for:
-
Heterocycle Synthesis: Precursor for N-aryl aziridines, piperazines, and imidazolidines.
-
Covalent Probe Discovery: Acting as a "soft" electrophile to target solvent-exposed cysteine residues in protein binding pockets.[1]
-
Fragment-Based Design: The tert-butyl group provides a rigid, hydrophobic anchor (lipophilic efficiency booster), while the chloroethyl tail serves as a reactive handle.[1]
Key Chemical Properties
| Property | Value | Note |
| Molecular Formula | C₁₂H₁₈ClN | |
| Molecular Weight | 211.73 g/mol | |
| Physical State | Off-white solid / viscous oil | Low melting point; handle as oil.[2][3] |
| Reactive Motif | 2-Chloroethylamine | Forms aziridinium intermediate.[1] |
| pKa (Conjugate Acid) | ~3.5 - 4.0 | Lower than alkyl amines due to aniline conjugation.[1] |
| Solubility | DMSO, DCM, EtOAc | Insoluble in water. |
Mechanism of Action: The Aziridinium Gateway
The utility of Compound A relies on its ability to cyclize.[1] Under neutral-to-basic conditions, the aniline nitrogen attacks the
-
Path A (Synthesis): Strong base promotes stable aziridine formation.[1]
-
Path B (Biological/Derivatization): The transient aziridinium ion is intercepted by nucleophiles (Nu⁻).[1]
Figure 1: The central role of the aziridinium ion in the reactivity of N-(2-chloroethyl)anilines.[1]
Application Protocols
Protocol A: Synthesis of 1-(4-tert-butylphenyl)aziridine
This protocol converts Compound A into its stable aziridine form, a versatile building block for ring-opening reactions.[1]
Reagents:
-
Sodium Hydride (NaH, 60% in oil, 1.5 eq) or KOH (powdered, 2.0 eq)[1]
-
Solvent: Anhydrous THF or DMSO
-
Temperature: 0°C to Room Temperature (RT)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.5 eq) in anhydrous THF (5 mL per mmol substrate). Cool to 0°C.
-
Addition: Dissolve Compound A in minimal THF and add dropwise to the NaH suspension over 15 minutes. Caution: Hydrogen gas evolution.
-
Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC (formation of a less polar spot).[1]
-
Quench: Cool to 0°C. Carefully quench with saturated aqueous NH₄Cl.
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc, typically 9:1) on silica gel (neutralized with 1% Et₃N to prevent ring opening).
Validation Criteria:
-
¹H NMR: Disappearance of the triplet signals for -CH₂CH₂Cl (approx. 3.6–3.8 ppm) and appearance of two singlets (or multiplets) for aziridine ring protons at ~2.0–2.5 ppm.[1]
Protocol B: Synthesis of N-Aryl Piperazines (Cyclization)
Compound A can be reacted with primary amines to form piperazine rings, a "privileged scaffold" in GPCR and kinase inhibitor design.[1]
Reagents:
-
Primary Amine (R-NH₂, 1.2 eq) (e.g., Benzylamine, Ethanolamine)[1]
-
Base: K₂CO₃ (3.0 eq) and NaI (0.1 eq, catalyst)[1]
-
Solvent: Acetonitrile or DMF
Step-by-Step Methodology:
-
Mix: Combine Compound A, the primary amine, K₂CO₃, and NaI in Acetonitrile.
-
Reflux: Heat the mixture to reflux (80°C) for 12–24 hours.
-
Note: The reaction proceeds via initial intermolecular displacement of the chloride by the amine, followed by intramolecular cyclization (or vice versa depending on conditions).[1]
-
-
Workup: Filter off inorganic solids. Concentrate the filtrate.
-
Purification: Acid-base extraction or Column Chromatography (DCM/MeOH).
Protocol C: Covalent Probe Labeling (Cysteine Targeting)
This protocol describes using Compound A as a fragment to test for covalent engagement with a target protein containing a non-catalytic cysteine.[1]
Reagents:
-
Target Protein (5 µM in PBS, pH 7.4)
-
Compound A (Stock: 10 mM in DMSO)[1]
-
Control: 4-tert-butylaniline (non-reactive analog)[1]
Step-by-Step Methodology:
-
Incubation: Dilute Compound A into the protein solution to a final concentration of 50–100 µM (10–20x excess).
-
Time Course: Incubate at 37°C. Aliquot samples at 1h, 4h, and 24h.
-
Analysis (LC-MS/MS):
-
Digest protein with Trypsin.
-
Analyze peptides via LC-MS.[1]
-
Search Parameter: Look for a mass shift of +175.14 Da (Molecular weight of Compound A minus HCl) on Cysteine residues.[1]
-
Mechanism:[2][3][6] The thiol group of cysteine attacks the aziridinium intermediate, opening the ring and forming a stable thioether bond.
-
Data Interpretation Table:
| Observation | Interpretation |
|---|---|
| Mass Shift +175 Da | Successful covalent modification (alkylation). |
| No Shift | No reaction; steric hindrance or lack of accessible Cys. |
| Shift on Lysine | Non-specific labeling (rare at pH 7.4, possible at pH > 8.5).[1] |
Safety & Handling
WARNING: Compound A is a nitrogen mustard analog . It is a potential skin sensitizer and alkylating agent.
-
Engineering Controls: Always handle inside a fume hood.
-
PPE: Double nitrile gloves, safety goggles, and lab coat.
-
Deactivation: Quench glassware and spills with a solution of 10% sodium thiosulfate (nucleophile that scavenges the alkylating agent) before washing.[1]
References
-
Mechanism of Nitrogen Mustards
-
Aziridine Synthesis Protocols
-
Covalent Drug Discovery
-
Aniline Reactivity Data
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. prepchem.com [prepchem.com]
- 3. N,N-Bis(2-chloroethyl)aniline hydrochloride | bioactive compound | CAS# 6150-64-7 | InvivoChem [invivochem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. BJOC - A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-tert-butyl-N-(2-chloroethyl)aniline
Welcome to the technical support center for the synthesis of 4-tert-butyl-N-(2-chloroethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this multi-step synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and optimize your yield and purity.
The synthesis is typically approached via a two-step process: first, the N-hydroxyethylation of 4-tert-butylaniline, followed by the chlorination of the resulting alcohol intermediate. This guide is structured to address each of these critical stages.
Overall Synthesis Workflow
The logical flow of the synthesis is a sequential two-step reaction. The successful isolation of a pure intermediate in Step 1 is critical for achieving a high yield and purity of the final product in Step 2.
Caption: High-level workflow for the two-step synthesis.
Part 1: Synthesis of N-(2-hydroxyethyl)-4-tert-butylaniline (Intermediate)
This initial N-alkylation step is crucial for introducing the 2-hydroxyethyl moiety. While seemingly straightforward, this reaction is prone to issues such as low conversion and over-alkylation.
Frequently Asked Questions (FAQs)
Q1: Which reagent is better for the hydroxyethylation: 2-chloroethanol or ethylene oxide? A1: The choice involves a trade-off between reactivity and safety. Ethylene oxide is highly reactive and can provide excellent yields, but it is a hazardous gas that requires a closed system under pressure, making it unsuitable for standard laboratory setups.[1][2] 2-Chloroethanol is a liquid that is significantly easier and safer to handle, offering good to excellent yields under base-mediated conditions, making it the preferred reagent for most lab-scale syntheses.[1]
Q2: Why is a base necessary when using 2-chloroethanol? A2: The reaction of an aniline with 2-chloroethanol is a nucleophilic substitution that releases one equivalent of hydrochloric acid (HCl). The aniline starting material is itself basic and would be protonated by this HCl, rendering it non-nucleophilic and halting the reaction. An auxiliary, non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), is added to neutralize the in-situ generated HCl, allowing the aniline to remain as a free nucleophile throughout the reaction.[1][3]
Q3: What is the most common side product and how can it be minimized? A3: The most prevalent side product is the N,N-bis(2-hydroxyethyl) derivative. This occurs because the mono-alkylated product, N-(2-hydroxyethyl)-4-tert-butylaniline, is often a stronger nucleophile than the starting 4-tert-butylaniline. To minimize this dialkylation, it is standard practice to use a stoichiometric excess of the aniline (e.g., 1.5 to 2 equivalents) relative to the 2-chloroethanol. Additionally, adding the 2-chloroethanol dropwise to the reaction mixture can help maintain a low instantaneous concentration, further favoring mono-alkylation.
Troubleshooting Guide: N-Hydroxyethylation
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient Temperature: The nucleophilicity of 4-tert-butylaniline may be too low for the reaction to proceed at room temperature. 2. Inadequate Base: The base may be too weak or used in insufficient quantity to neutralize the generated HCl. 3. Poor Solvent Choice: The solvent may not adequately dissolve the reactants or stabilize intermediates. | 1. Increase the reaction temperature. Refluxing in a suitable solvent like methanol or an ionic liquid is often effective.[1][4] 2. Use at least 2 equivalents of a base like anhydrous K₂CO₃. Ensure the base is finely powdered to maximize surface area. 3. Switch to a polar solvent. Methanol is a common choice.[1] For difficult reactions, polar aprotic solvents like DMF can be used.[5] |
| Significant Dialkylation Product | 1. Stoichiometry: The ratio of 2-chloroethanol to aniline is too high. 2. Reaction Time: The reaction was allowed to proceed for too long after the consumption of the starting material. | 1. Adjust the stoichiometry to use an excess of 4-tert-butylaniline (1.5-2.0 eq.). 2. Monitor the reaction closely using Thin Layer Chromatography (TLC). Stop the reaction once the majority of the starting aniline is consumed. |
| Product is Difficult to Purify | 1. Presence of Unreacted Aniline: Excess aniline used to prevent dialkylation can be difficult to separate from the product due to similar polarities. | 1. During workup, perform an acidic wash (e.g., with 1M HCl) to protonate the basic anilines, moving them to the aqueous layer. Neutralize the aqueous layer and re-extract to recover the excess starting material if desired. 2. Utilize column chromatography on silica gel for purification.[1] |
Experimental Protocol: N-Hydroxyethylation
This protocol is adapted from established methodologies for the N-hydroxyethylation of anilines.[1]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-tert-butylaniline (1.0 eq.).
-
Reagent Addition: Add a suitable solvent (e.g., methanol, ~0.5 M concentration) followed by anhydrous potassium carbonate (2.0 eq.).
-
Alkylation: To the stirring suspension, add 2-chloroethanol (0.67 eq.) dropwise.
-
Reaction: Heat the mixture to reflux (approx. 65°C for methanol) and maintain for 12-24 hours. Monitor the reaction's progress by TLC.
-
Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate. Wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield N-(2-hydroxyethyl)-4-tert-butylaniline as a pure compound.
Part 2: Synthesis of 4-tert-butyl-N-(2-chloroethyl)aniline (Final Product)
The conversion of the intermediate's hydroxyl group to a chloride using thionyl chloride (SOCl₂) is an effective but sensitive transformation. The primary challenge is preventing the intramolecular cyclization of the product.
Frequently Asked Questions (FAQs)
Q1: Why is intramolecular cyclization a major concern for the final product? A1: The final product, in its free base form, contains a nucleophilic tertiary nitrogen and an electrophilic 2-chloroethyl group in the same molecule. The nitrogen's lone pair can readily attack the carbon bearing the chlorine in an intramolecular Sₙ2 reaction, displacing the chloride ion.[6] This forms a highly reactive, unstable three-membered aziridinium ion, which leads to degradation and byproduct formation.[7]
Q2: How can this intramolecular cyclization be prevented? A2: The key is to keep the nitrogen atom protonated. The reaction of the alcohol with thionyl chloride generates two equivalents of HCl gas as a byproduct.[8] This in-situ generated acid protonates the aniline nitrogen, forming a non-nucleophilic ammonium salt. This effectively "protects" the nitrogen and prevents it from initiating the cyclization. For this reason, the final product should be isolated and stored as its hydrochloride salt to ensure long-term stability.[7] Avoid any basic workup steps that would deprotonate the nitrogen and generate the unstable free base.
Q3: What are the black/brown residues sometimes seen in thionyl chloride reactions? A3: Thionyl chloride is highly reactive and sensitive to moisture. It can decompose over time or react with trace water to form sulfur chlorides (e.g., S₂Cl₂) and other impurities.[9] These contaminants can lead to discoloration and the formation of tar-like or slimy residues. Using a fresh, high-purity bottle of thionyl chloride and ensuring all glassware is scrupulously oven-dried can mitigate this issue.
Troubleshooting Guide: Chlorination
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Product Decomposition | 1. Reaction Temperature Too High: Thionyl chloride is highly reactive; uncontrolled addition or high temperatures can lead to charring and side reactions. 2. Moisture Contamination: Water reacts violently with thionyl chloride, consuming the reagent and creating corrosive byproducts.[10] | 1. Perform the reaction at low temperatures. Cool the solution of the alcohol intermediate to 0°C in an ice bath before and during the dropwise addition of thionyl chloride.[11] 2. Ensure all glassware is oven- or flame-dried. Use a dry, inert solvent (e.g., dichloromethane, toluene) and conduct the reaction under an inert atmosphere (N₂ or Ar).[6][12] |
| Product is Unstable after Isolation | 1. Product is in Free Base Form: A basic workup or exposure to a basic environment has deprotonated the nitrogen, making the product susceptible to rapid intramolecular cyclization.[7] | 1. Isolate as the Hydrochloride Salt. After the reaction, simply remove the solvent and excess thionyl chloride under reduced pressure. The crude product will be the desired hydrochloride salt. Recrystallize from an appropriate solvent system (e.g., isopropanol/ether) for purification. Do not perform a basic wash. |
| Reaction Fails to Go to Completion | 1. Insufficient Thionyl Chloride: Stoichiometry may be inadequate, or the reagent may have degraded due to improper storage. | 1. Use a slight excess of thionyl chloride (e.g., 1.2-1.5 eq.).[11] Ensure it is from a fresh, properly sealed bottle. |
Troubleshooting Decision Workflow
This diagram provides a logical path for diagnosing issues during the chlorination step.
Caption: A decision tree for troubleshooting the chlorination step.
Experimental Protocol: Chlorination with Thionyl Chloride
This protocol is based on the well-established conversion of N-hydroxyethyl anilines to their chloroethyl counterparts.[6][11]
-
Setup: In an oven-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve N-(2-hydroxyethyl)-4-tert-butylaniline (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Add thionyl chloride (1.2 eq.) dropwise to the stirred solution via syringe over 20-30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride. This will yield the crude 4-tert-butyl-N-(2-chloroethyl)aniline hydrochloride as a solid.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent like isopropanol or by triturating with cold diethyl ether to remove soluble impurities.
Summary of Recommended Reaction Parameters
| Parameter | Step 1: N-Hydroxyethylation | Step 2: Chlorination |
| Key Reagents | 4-tert-butylaniline, 2-chloroethanol, K₂CO₃ | N-(2-hydroxyethyl)-4-tert-butylaniline, SOCl₂ |
| Stoichiometry | Aniline:Chloroethanol:Base = 1.5 : 1.0 : 2.0 | Intermediate:SOCl₂ = 1.0 : 1.2 |
| Solvent | Methanol | Dichloromethane (anhydrous) |
| Temperature | Reflux (~65°C) | 0°C to Room Temperature |
| Typical Reaction Time | 12 - 24 hours | 2 - 4 hours |
| Key Challenge | Minimizing Dialkylation | Preventing Intramolecular Cyclization |
| Typical Yield | 70 - 85% | 85 - 95% |
References
-
Jadhav, G. N., et al. (2013). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. RSC Advances, 3(44), 21947-21953. [Link]
-
Linciano, P., et al. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Synlett, 24(17), 2249-2254. [Link]
-
Grokipedia. N-Ethyl-N-(2-chloroethyl)aniline. Grokipedia. [Link]
-
Reiss, M. A. (2011). Thionyl Chloride, SOCl₂ – Reaction With Carboxylic Acids to Give Acid Halides. Mastering Organic Chemistry. [Link]
-
Reddit (2024). What would occur if excess thionyl chloride was used in the synthesis of Lidocaine? Reddit. [Link]
-
Beilstein Journals (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry. [Link]
-
ResearchGate (2016). Can anyone explain the residues in our thionyl chloride reaction?. ResearchGate. [Link]
- Google Patents (2011). Method for preparing N-hydroxyethylaniline by using ionic liquid. CN102942494B.
-
TSI Journals (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Trade Science Inc. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN102942494B - Method for preparing N-hydroxyethylaniline by using ionic liquid - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. grokipedia.com [grokipedia.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. BJOC - A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand [beilstein-journals.org]
Technical Support Center: Synthesis of 4-tert-butyl-N-(2-chloroethyl)aniline
Welcome to the technical support center for the synthesis of 4-tert-butyl-N-(2-chloroethyl)aniline. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges during this synthetic procedure. Our goal is to provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues, minimize side products, and optimize your reaction outcomes.
Understanding the Synthetic Pathways
The synthesis of 4-tert-butyl-N-(2-chloroethyl)aniline is typically approached via two primary routes, each with its own set of advantages and potential pitfalls. Understanding these pathways is the first step in effective troubleshooting.
-
Route A: Two-Step Synthesis. This is a common and often high-yielding approach that involves the initial N-alkylation of 4-tert-butylaniline with 2-chloroethanol to form the stable intermediate, 4-tert-butyl-N-(2-hydroxyethyl)aniline. This intermediate is then isolated and subsequently chlorinated using a reagent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to yield the final product.
-
Route B: One-Step Direct Alkylation. This method involves the direct reaction of 4-tert-butylaniline with a bifunctional alkylating agent, such as 1-bromo-2-chloroethane, in the presence of a base.[1] While more atom-economical, this route can sometimes be more challenging to control regarding selectivity.
Caption: Primary synthetic routes to 4-tert-butyl-N-(2-chloroethyl)aniline.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section directly addresses the most common issues encountered during the synthesis.
Q1: My final product is contaminated with a higher molecular weight impurity. Mass spectrometry suggests a di-alkylation product. How can I prevent this?
Answer: The formation of the tertiary amine, 4-tert-butyl-N,N-bis(2-chloroethyl)aniline, is a classic side reaction in the N-alkylation of primary anilines. The mono-alkylated product, once formed, can be more nucleophilic than the starting 4-tert-butylaniline, leading it to compete for the alkylating agent.[2]
Causality & Mechanism: The nitrogen atom in the secondary amine intermediate is generally more electron-rich and less sterically hindered than the primary aniline, making it a better nucleophile that can react a second time.
Mitigation Strategies:
-
Control of Stoichiometry: Use a molar excess of 4-tert-butylaniline relative to the alkylating agent (e.g., 1.5 to 2.0 equivalents of the aniline). This increases the probability that the alkylating agent will encounter a molecule of the starting material rather than the mono-alkylated product.[3]
-
Slow Addition of Alkylating Agent: Add the alkylating agent (e.g., 1-bromo-2-chloroethane or 2-chloroethanol) dropwise or via a syringe pump to the reaction mixture. This maintains a low instantaneous concentration of the alkylating agent, which kinetically favors mono-alkylation.[4]
-
Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for mono-alkylation by reducing the rate of the second alkylation step more significantly than the first.[4]
| Strategy | Recommended Parameters | Rationale |
| Stoichiometry | 1.5 - 2.0 eq. of 4-tert-butylaniline | Statistically favors mono-alkylation. |
| Addition Rate | Dropwise over 30-60 min | Keeps alkylating agent concentration low. |
| Temperature | 40-60 °C (monitor by TLC) | Reduces the rate of the competing di-alkylation. |
Q2: TLC analysis of my crude product shows a significant amount of unreacted 4-tert-butylaniline. What went wrong?
Answer: The presence of unreacted starting material indicates an incomplete or stalled reaction. This is often due to insufficient reaction time, inadequate temperature, or issues with the base used in the reaction.
Causality & Mechanism: N-alkylation of anilines, especially those with bulky groups, can be sluggish. The reaction requires sufficient energy (heat) to overcome the activation barrier and an effective base to neutralize the acid generated (e.g., HBr from 1-bromo-2-chloroethane), which drives the reaction to completion.
Troubleshooting Steps:
-
Reaction Time & Temperature: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the temperature in increments of 10-20 °C. For many N-alkylations, temperatures between 60-80 °C are required for a reasonable rate.[1]
-
Base Strength and Amount: The base is critical. For direct alkylation with a haloalkane, a moderately strong base like potassium carbonate (K₂CO₃) is often used. Ensure at least 2.0 equivalents of the base are used to effectively scavenge the acid byproduct.[1] If the reaction is still slow, a stronger base might be considered, although this can also promote side reactions.
-
Solvent Choice: The solvent must be appropriate for the reaction temperature and capable of dissolving the reactants. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are excellent choices as they can stabilize charged intermediates and accelerate the reaction rate.[3]
Q3: I used the two-step method, but my final product contains the 4-tert-butyl-N-(2-hydroxyethyl)aniline intermediate. How do I ensure complete chlorination?
Answer: The presence of the hydroxyethyl intermediate is a clear indication of incomplete chlorination in the second step of Route A.[4]
Causality & Mechanism: The conversion of an alcohol to an alkyl chloride using reagents like thionyl chloride (SOCl₂) is a substitution reaction. If the chlorinating agent is insufficient, consumed by moisture, or the reaction conditions are not optimal, some of the alcohol will remain unreacted.
Optimization Strategies:
-
Sufficient Chlorinating Agent: Use a molar excess of the chlorinating agent. A common practice is to use 1.2 to 1.5 equivalents of thionyl chloride.[4]
-
Anhydrous Conditions: Thionyl chloride reacts vigorously with water. Ensure your glassware is oven-dried and the intermediate alcohol is anhydrous before starting the reaction. Any moisture will consume the reagent and reduce the yield.
-
Reaction Time and Temperature: While these reactions are often performed at or slightly above room temperature, gentle heating (e.g., to 40-60 °C) can sometimes be necessary to drive the reaction to completion. Monitor by TLC until the starting alcohol spot disappears.
-
Solvent: The reaction is often run neat or in an inert solvent like toluene or dichloromethane.
Q4: My product is a dark, intractable oil instead of a clean substance. What causes this, and how can I purify it?
Answer: Dark coloration and tar formation are usually signs of decomposition or polymerization, which can be caused by excessive heat, overly acidic or basic conditions, or the presence of oxygen.
Causality & Mechanism: Anilines can be susceptible to oxidation, especially at elevated temperatures. Harsh conditions can also lead to complex, undefined side reactions, resulting in a mixture of polymeric materials.[4]
Prevention and Purification:
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
-
Temperature Control: Avoid excessive heating. Use an oil bath for uniform temperature control and do not exceed the recommended temperature for extended periods.
-
Purification: When faced with an oily, impure product, purification is essential.
-
Column Chromatography: This is the most effective method for separating the desired product from both starting materials and polymeric impurities. For anilines, which are basic, silica gel chromatography can sometimes result in "tailing" of the product spot. This can be mitigated by adding a small amount of a basic modifier like triethylamine (~1%) to the eluent system (e.g., ethyl acetate/hexane).[4][5]
-
Vacuum Distillation: If the product is thermally stable and has a sufficiently different boiling point from the impurities, vacuum distillation can be an effective purification method for larger scales.[6]
-
Caption: Decision workflow for purifying a crude, oily product.
Recommended Experimental Protocols
The following are generalized protocols based on established methodologies. Researchers should always perform a safety assessment and consider small-scale trials before scaling up.
Protocol A: Two-Step Synthesis
Step 1: Synthesis of 4-tert-butyl-N-(2-hydroxyethyl)aniline
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-tert-butylaniline (1.0 eq) and 2-chloroethanol (1.2 eq).
-
Add a base, such as sodium carbonate (Na₂CO₃, 2.0 eq), and a small amount of sodium iodide (NaI, 0.1 eq) as a catalyst.
-
Add water to form a thick slurry and heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture, extract with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude intermediate alcohol by column chromatography or recrystallization.
Step 2: Synthesis of 4-tert-butyl-N-(2-chloroethyl)aniline
-
In a fume hood, dissolve the purified 4-tert-butyl-N-(2-hydroxyethyl)aniline (1.0 eq) in an inert solvent like toluene.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly pouring it over ice water. Neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate to yield the final product.
Protocol B: One-Step Direct Alkylation[1]
-
To a round-bottom flask under an inert atmosphere, add 4-tert-butylaniline (1.5 eq), anhydrous potassium carbonate (K₂CO₃, 2.5 eq), and a polar aprotic solvent (e.g., DMF).
-
Stir the suspension at room temperature for 20 minutes.
-
Add 1-bromo-2-chloroethane (1.0 eq) dropwise to the mixture.
-
Heat the reaction to 70-80 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane, potentially with 1% triethylamine) to afford the pure product.
References
-
Chaloin, O., Cabart, F., Marin, J., Zhang, H., & Guichard, G. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Organic Syntheses Procedure. Retrieved from [Link]
-
Krische, M. J., et al. (n.d.). ALLYLATION OF GERANYL ACETATE. Organic Syntheses Procedure. Retrieved from [Link]
-
Wang, H., et al. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances. Retrieved from [Link]
-
Ren, C., et al. (2014). Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. Chinese Chemical Letters. Retrieved from [Link]
-
Tiekink, E. R. T., et al. (2021). tert-Butyl(2-hydroxyethyl)azanium 4-[(1,3-thiazol-2-ylazanidyl)sulfonyl]aniline. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
-
Pouresmaeily, M., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress. Retrieved from [Link]
-
Quick Company. (n.d.). A Process For Preparation Of Highly Pure 4 (N Butyl) Aniline. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]
-
Ghorai, M. K., et al. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). N-butyl-N-(2-chloroethyl)aniline. Retrieved from [Link]
-
ResearchGate. (2017). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved from [Link]
-
Li, H., et al. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Sciencemadness.org. (n.d.). The Chlorination of Reactive Anilines. Retrieved from [Link]
-
Semantic Scholar. (2018). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Retrieved from [Link]
-
ResearchGate. (2007). Alkylation of aniline with methyl-tert-butyl ether (MTBE) and tert-butanol over solid acids: Product distribution and kinetics. Retrieved from [Link]
-
Indian Journal of Chemistry. (2006). Alkylation of aniline with ethanol over Znl_xMnxFe20 4. Retrieved from [Link]
-
MDPI. (2023). The Efficient and Environmentally Friendly Chlorination of Arene, Alcohol, Halobenzene, and Peroxide Catalyzed by Fe–Ba Binary Oxides. Retrieved from [Link]
-
Scribd. (n.d.). Walsh Et Al 2002 The Chlorination of Reactive Anilines. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). N-ETHYL-p-CHLOROANILINE. Retrieved from [Link]
- Google Patents. (2019). CN110041249A - A kind of preparation method of 4- tert-butyl -2- chloropyridine and 4.
-
National Institutes of Health. (2022). tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). tert-BUTYL p-TOLUATE. Retrieved from [Link]
-
Macmillan Group, Princeton University. (2009). Enantioselective Linchpin Catalysis by SOMO Catalysis. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supporting Information for Design and synthesis of tag-free photoprobes. Retrieved from [Link]
-
Lawrence, S. A. (n.d.). Dealkylation reactions offer convenient synthetic strategies for the preparation of amines. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-nitroso-N,N-bis-(β-hydroxyethyl) aniline. Retrieved from [Link]
- Google Patents. (2020). CN112023979A - Catalyst for synthesizing 2-tert-butyl aniline and preparation method and application thereof.
Sources
Technical Support Center: A Troubleshooting Guide for the N-Alkylation of Anilines
Welcome to the technical support center for the N-alkylation of anilines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this fundamental organic transformation. As Senior Application Scientists, we have compiled this resource to provide not just procedural steps, but also the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation of aniline is resulting in low or no yield. What are the primary factors I should investigate?
Low or no yield in the N-alkylation of anilines can be attributed to several factors, often related to the inherent reactivity of the aniline, the choice of reagents, and the reaction conditions.
Underlying Causality: The nucleophilicity of the aniline nitrogen is paramount for this reaction. Electron-withdrawing groups on the aniline ring significantly decrease the electron density on the nitrogen atom, rendering it a weaker nucleophile.[1] Consequently, more forcing conditions are often required compared to the alkylation of unsubstituted aniline.[1]
Troubleshooting Steps:
-
Evaluate the Aniline's Reactivity:
-
Electronic Effects: Aniline derivatives with electron-withdrawing substituents (e.g., nitro, cyano, halo groups) are less reactive. Conversely, electron-donating groups (e.g., alkyl, alkoxy) enhance reactivity.[2]
-
Steric Hindrance: Bulky substituents near the amino group can impede the approach of the alkylating agent, slowing down the reaction.[2][3][4]
-
-
Assess the Reaction Components:
-
Alkylating Agent: The reactivity of alkyl halides follows the order: R-I > R-Br > R-Cl.[1] If you are using a less reactive alkyl chloride, consider switching to a bromide or iodide. Alcohols can also be used as alkylating agents, typically in the presence of a catalyst.[5][6][7]
-
Base Strength: A base is often necessary to neutralize the acid generated during the reaction (in the case of alkyl halides) or to deprotonate the aniline. For weakly basic anilines, a stronger base such as potassium carbonate (K₂CO₃), potassium tert-butoxide (t-BuOK), or sodium hydride (NaH) may be required.[1]
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can help stabilize charged intermediates and increase reaction rates.[1] Ensure your reactants are sufficiently soluble in the chosen solvent.
-
-
Optimize Reaction Conditions:
-
Temperature: Many N-alkylation reactions are slow at room temperature, especially with less reactive anilines. Increasing the temperature, often to a range of 80-140°C, is a common strategy to improve the reaction rate.[1]
-
Concentration: Ensure appropriate concentration of reactants. Very dilute conditions may slow down the reaction rate.
-
Q2: I am observing multiple spots on my TLC plate, suggesting the formation of side products. What are the likely culprits and how can I minimize them?
The most common side reaction in the N-alkylation of primary anilines is over-alkylation, leading to the formation of tertiary amines and even quaternary ammonium salts.[8]
Underlying Causality: The mono-alkylated product is often more nucleophilic than the starting aniline, making it more reactive towards the alkylating agent. This leads to a second alkylation event, producing the di-alkylated product.
Strategies for Minimizing Over-Alkylation:
-
Stoichiometry Control: Use a slight excess of the aniline relative to the alkylating agent (e.g., 1.1 to 1.5 equivalents of aniline).[1] This ensures the alkylating agent is consumed before significant di-alkylation can occur.
-
Controlled Addition: Add the alkylating agent slowly or dropwise to the reaction mixture. This helps to maintain a low concentration of the alkylating agent, favoring mono-alkylation.
-
Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed or the desired product is maximized.
-
Alternative Alkylating Agents: Using alcohols as alkylating agents in "borrowing hydrogen" or "auto-transfer hydrogen" catalysis can offer higher selectivity for mono-alkylation.[7]
Other Potential Side Products:
-
Elimination Products: If using secondary or tertiary alkyl halides, elimination reactions can compete with substitution, especially at higher temperatures.
-
Ring Alkylation: Under certain acidic conditions, Friedel-Crafts type alkylation on the aromatic ring can occur.[9]
Troubleshooting Workflow
For a systematic approach to troubleshooting your N-alkylation reaction, consider the following workflow:
Caption: A systematic workflow for troubleshooting N-alkylation reactions.
Key Experimental Parameters
The choice of base and solvent are critical for a successful N-alkylation reaction. The following tables provide a summary of common choices.
Table 1: Common Bases for N-Alkylation of Anilines
| Base | Strength (pKa of conjugate acid) | Typical Use Cases |
| Sodium Bicarbonate (NaHCO₃) | 6.4 | Weakly basic anilines, sensitive substrates |
| Potassium Carbonate (K₂CO₃) | 10.3 | General purpose, widely used |
| Cesium Carbonate (Cs₂CO₃) | 10.3 | Often more effective than K₂CO₃ due to higher solubility |
| Triethylamine (Et₃N) | 10.8 | Organic soluble base, acts as an acid scavenger |
| Potassium tert-Butoxide (t-BuOK) | 17 | Strong, non-nucleophilic base for weakly acidic anilines |
| Sodium Hydride (NaH) | 35 | Very strong, non-nucleophilic base for deprotonating anilines |
Table 2: Common Solvents for N-Alkylation of Anilines
| Solvent | Type | Boiling Point (°C) | Properties and Use Cases |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | Good for reactions at moderate temperatures |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | High boiling point, excellent solvating power |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | High boiling point, can accelerate Sₙ2 reactions |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Lower boiling point, good for milder conditions |
| Toluene | Nonpolar | 111 | Useful for higher temperature reactions |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of an Aniline with an Alkyl Halide
This protocol provides a general starting point for the N-alkylation of an aniline using an alkyl halide and a carbonate base.
Materials:
-
Aniline derivative (1.0 eq)
-
Alkyl halide (1.05 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Acetonitrile or DMF (to make a ~0.1 M solution of the aniline)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aniline derivative and potassium carbonate.
-
Add the solvent (acetonitrile or DMF).
-
Stir the suspension and add the alkyl halide dropwise at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 80°C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Reductive Amination for N-Alkylation
Reductive amination is a versatile method that involves the reaction of the aniline with an aldehyde or ketone to form an imine, which is then reduced in situ.[7]
Materials:
-
Aniline derivative (1.0 eq)
-
Aldehyde or ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve the aniline derivative and the aldehyde/ketone in DCE or THF.
-
Add a catalytic amount of acetic acid and stir at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride portion-wise.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Mechanistic Insights: Mono- vs. Di-alkylation
The control of selectivity between mono- and di-alkylation is a central challenge. The following diagram illustrates the competing pathways.
Caption: Competing pathways for mono- and di-alkylation of anilines.
By understanding these competing pathways and the factors that influence their rates, you can rationally design your experiments to favor the desired mono-alkylated product.
References
- BenchChem. (2025). Optimization of reaction conditions for N-alkylation of 2-nitroaniline.
- TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran.
- Beller, M., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications.
- Chiappe, C., et al. (2005). Selective N-alkylation of anilines in ionic liquids. Green Chemistry.
- Taddei, M., et al. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Synlett.
- Vedantu. (n.d.). Explain the alkylation of aniline class 11 chemistry CBSE.
- Çetinkaya, B., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega.
- Pillai, R. B. C. (1994). Reductive alkylation of aniline over copper chromite catalyst: Optimization of reaction condition. Indian Journal of Chemistry.
- Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation).
- BenchChem. (2025). Application Notes and Protocols: Reaction Conditions for N-Alkylation of 4-(oxan-2-yl)aniline.
- BenchChem. (2025). Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines.
- Corma, A., et al. (2017). Structures involved in the mechanism of N-alkylation of aniline with benzyl alcohol on an open site model of Hf-Beta zeolite. ResearchGate.
- Bhaumik, A., et al. (2018). A plausible mechanism for the N-alkylation of aniline and alcohol. ResearchGate.
- Gevorgyan, V., et al. (2022). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Nature Communications.
- Balaraman, E., et al. (2020). Iron Single-Atom Catalyzed N-Alkylation of Amines with Alcohols via Solvent-Free Borrowing Hydrogen Strategy. Angewandte Chemie International Edition.
- Kad, G. L., et al. (2001). N-Alkylation of Anilines, Carboxamides and Several Nitrogen Heterocycles Using CsF—Celite/Alkyl Halides/CH3CN Combination. Tetrahedron.
- BenchChem. (2025). Troubleshooting low yields in 2-(Allyloxy)aniline reactions.
- Reddy, V. P., et al. (2023). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry.
- Parida, K. M., et al. (2021). Metal–organic framework-derived CoNx nanoparticles on N-doped carbon for selective N-alkylation of aniline. Dalton Transactions.
- Roesky, H. W., et al. (2015). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions.
- Britton, E. C., & Holmes, R. D. (1933). Method of separating alkyl anilines. U.S. Patent No. 1,908,951. Washington, DC: U.S. Patent and Trademark Office.
- Gürbüz, N., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega.
- Li, J., et al. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. Organic & Biomolecular Chemistry.
- Jagadeesh, R. V., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters.
- Sreekumar, K., et al. (2000). A comparative study on aniline alkylation activity using methanol and dimethyl carbonate as the alkylating agents over Zn-Co ferrospinel systems. Catalysis Letters.
- Li, J., et al. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Publishing.
- Khusnutdinov, R. I., & Bayguzina, A. R. (2021). Catalytic N-Alkylation of Anilines. Scribd.
- Parida, K. M., et al. (2021). N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. ResearchGate.
- Khusnutdinov, R. I., & Bayguzina, A. R. (2021). Catalytic N-Alkylation of Anilines. Scribd.
- Leadbeater, N. E., & Rioux, M. (2003). Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity. Tetrahedron Letters.
- Zhang, G., et al. (2023). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry.
- Parida, K. M., et al. (2021). N-Alkylation of Anilines with Primary Alcohols by MOF-Derived CoN Nanoparticles on N-Doped Carbon. Chemistry – A European Journal.
Sources
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overcoming poor solubility of 4-tert-butyl-N-(2-chloroethyl)aniline in aqueous media
Technical Support Center: Solubility & Stability Guide Subject: 4-tert-butyl-N-(2-chloroethyl)aniline Ticket ID: SOL-TBA-Cl-001 Status: Resolved Responder: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
The poor aqueous solubility of 4-tert-butyl-N-(2-chloroethyl)aniline is driven by the lipophilic 4-tert-butyl group and the aromatic ring. However, the critical challenge is not just solubility, but chemical stability .
In neutral aqueous media (pH 7.0–7.4), this compound undergoes rapid intramolecular cyclization to form a reactive aziridinium ion , followed by hydrolysis. Attempting to force solubility in neutral buffers without stabilization will result in experimental artifacts due to compound degradation.
This guide provides a validated protocol to solubilize the compound while arresting its degradation mechanism.
Part 1: Chemical & Physical Profiling (The "Why")
Q: Why does this compound degrade in water?
A: The molecule contains a "nitrogen mustard" motif. The nitrogen lone pair acts as an internal nucleophile, attacking the
-
In Vivo: This is the mechanism of action (alkylation of DNA).
-
In Stock Solution: This is a degradation pathway. Water attacks the aziridinium ring, converting the active drug into an inactive alcohol (N-(2-hydroxyethyl) derivative).
Q: How does pH affect solubility and stability? A:
-
Neutral/Basic pH: The nitrogen lone pair is free. Result: High instability (rapid cyclization) and low solubility (uncharged lipophile).
-
Acidic pH (< pH 4): The nitrogen is protonated (
). The lone pair is occupied and cannot attack the chloroethyl group. Result: High stability (cyclization blocked) and high solubility (ionic ammonium species).
Data Summary: Physicochemical Properties
| Property | Value (Approx.) | Implication |
| LogP | ~3.2 - 3.8 | Highly lipophilic; requires organic cosolvents or salt formation. |
| pKa (Conj. Acid) | ~3.5 - 4.5 | Weak base. Protonation requires pH well below 4. |
| Water Solubility | < 0.1 mg/mL (Free Base) | Practically insoluble in neutral water. |
| Stability (pH 7.4) | Rapid hydrolysis to alcohol derivative. |
Part 2: Solubilization Strategies (The "How")
Strategy A: The "Acid-Lock" Method (Recommended)
This method converts the free base into a hydrochloride salt in situ, maximizing both solubility and stability.
Reagents:
-
Anhydrous DMSO (Dimethyl sulfoxide)
-
0.1 M HCl (Hydrochloric acid)
-
PBS (Phosphate Buffered Saline) - Only for final step
Protocol:
-
Primary Stock: Dissolve the compound in anhydrous DMSO to a concentration of 10–50 mM .
-
Note: Store this stock at -20°C or -80°C. DMSO freezes, preventing degradation.
-
-
Intermediate Dilution: Dilute the DMSO stock 1:10 into 0.01 M HCl .
-
Final Application: Add this acidic intermediate to your experimental buffer (e.g., cell media) immediately prior to use.
-
Caution: Once the pH rises back to 7.4 in the cell media, the "clock starts" on degradation (aziridinium formation).
-
Strategy B: Cyclodextrin Complexation
If acidic conditions are incompatible with your assay, use Hydroxypropyl-
Protocol:
-
Prepare 20% (w/v) HP-
-CD in water. -
Dissolve compound in DMSO (50 mM).
-
Add DMSO stock to the cyclodextrin solution with vortexing.
-
Result: The hydrophobic cavity shields the tert-butyl group, increasing apparent solubility without extreme pH shifts.
Part 3: Visualization of Stability Risks
The following diagram illustrates the "Solubility-Stability Paradox." You must maintain the compound in the Protonated Form (Left) during storage and preparation. The Aziridinium Form (Center) is the transient reactive species that leads to degradation.
Caption: Figure 1. The pH-dependent stability pathway. Acidic conditions (Green) prevent the formation of the unstable Aziridinium ion (Red).
Part 4: Troubleshooting FAQs
Q: My compound precipitated when I added the DMSO stock directly to PBS. A: This is "solvent shock." The hydrophobic tert-butyl group crashes out when the solvent polarity changes abruptly.
-
Fix: Use the "Acid-Lock" Method . Pre-dilute into dilute HCl or acidic water. The ionized salt form resists precipitation much better than the neutral free base.
Q: Can I sonicate the solution to improve solubility? A: NO. Sonication generates local heat and cavitation energy, which accelerates the cyclization of the chloroethyl group. Use gentle vortexing or magnetic stirring only.
Q: How long is the compound stable in cell culture media (pH 7.4)?
A: Expect a half-life (
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7093, N-(2-Chloroethyl)-N-ethylaniline (Analogous Structure). Retrieved from [Link]
-
Ross, W. C. J. (1949). Aryl-2-halogenoalkylamines.[5] Part IV. The Reactions of NN-Di-2-chloroethyl-p-anisidine and
-Naphthyldi-2-chloroethylamine in Aqueous Acetone Solutions of Amines. Journal of the Chemical Society. Retrieved from [Link] -
Hoque, M. E. U., et al. (2007). Kinetics and mechanism of the aminolysis of aryl ethyl chloro and chlorothio phosphates with anilines. Organic & Biomolecular Chemistry.[3][6] Retrieved from [Link]
-
Bhattacharjee, M., et al. (2021). Evolution of Nitrogen-Based Alkylating Anticancer Agents. Molecules (MDPI). Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. 4-tert-Butylaniline | 769-92-6 | TCI AMERICA [tcichemicals.com]
- 3. Kinetics and mechanism of the aminolysis of aryl ethyl chloro and chlorothio phosphates with anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 594. Aryl-2-halogenoalkylamines. Part IV. The reactions of NN-di-2-chloroethyl-p-anisidine and β-naphthyldi-2-chloroethylamine in aqueous acetone solutions of amines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. tsijournals.com [tsijournals.com]
identifying and removing impurities from 4-tert-butyl-N-(2-chloroethyl)aniline
Welcome to the technical support center for 4-tert-butyl-N-(2-chloroethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this compound. We will delve into the identification of typical impurities and provide robust, field-proven troubleshooting protocols to ensure the high purity required for downstream applications.
Section 1: Synthesis Overview and Genesis of Impurities
Understanding the synthetic route is paramount to anticipating potential impurities. The most common synthesis involves the N-alkylation of 4-tert-butylaniline. This seemingly straightforward transformation is often the source of several process-related impurities that can complicate purification.
Q1: What is the typical synthetic route for 4-tert-butyl-N-(2-chloroethyl)aniline and what are the most common impurities?
The primary route is the N-alkylation of 4-tert-butylaniline with a 2-carbon electrophile containing a chlorine atom. A frequent method involves reacting 4-tert-butylaniline with 1-bromo-2-chloroethane in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF.[1]
This process, while effective, can generate a predictable profile of impurities:
-
Unreacted Starting Material (USM): Incomplete reaction will leave residual 4-tert-butylaniline.
-
Di-alkylation Product: The product, 4-tert-butyl-N-(2-chloroethyl)aniline, is still a secondary amine and can react again with the alkylating agent to form the tertiary amine, 4-tert-butyl-N,N-bis(2-chloroethyl)aniline. This is a common issue in amine alkylations as the product can be as, or more, nucleophilic than the starting material.[2]
-
Hydroxy-Intermediate: If 2-chloroethanol is used as the alkylating agent in a two-step synthesis (hydroxyethylation followed by chlorination), incomplete chlorination (e.g., with thionyl chloride) will result in the presence of 4-tert-butyl-N-(2-hydroxyethyl)aniline.[3][4]
-
Solvent and Reagent Residues: Residual DMF, base, and salts can contaminate the crude product.
Below is a diagram illustrating the synthetic pathway and the origin points of these common impurities.
Caption: Synthetic pathway and points of impurity formation.
Section 2: Impurity Identification - Analytical FAQs
Effective purification begins with accurate identification. This section addresses common questions regarding the analytical techniques used to assess the purity of your crude product.
Q2: How can I use Thin Layer Chromatography (TLC) to quickly assess the purity of my crude sample?
TLC is an indispensable tool for monitoring the reaction and evaluating the complexity of the crude mixture.[5]
-
Why it's useful: It provides a rapid, qualitative snapshot of your sample. You can visualize the starting material, the product, and major non-polar impurities on a single plate.
-
Recommended Protocol:
-
Stationary Phase: Use standard silica gel 60 F₂₅₄ plates.
-
Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is effective. Start with a 9:1 or 8:2 mixture of Hexanes:Ethyl Acetate. For substituted anilines, this system generally provides good separation.[6]
-
Spotting: Dissolve a small amount of your crude product in a volatile solvent (like dichloromethane or ethyl acetate). Spot this alongside a sample of your starting material (4-tert-butylaniline) if available.
-
Visualization: View the developed plate under UV light (254 nm). Most aromatic compounds will appear as dark spots. You can also use a potassium permanganate (KMnO₄) stain, which will react with the amine functional groups.
-
Data Interpretation Table
| Compound | Expected Relative Rf | TLC Appearance |
|---|---|---|
| 4-tert-butyl-N,N-bis(2-chloroethyl)aniline | Highest Rf | Least polar, travels furthest up the plate. |
| 4-tert-butyl-N-(2-chloroethyl)aniline | Intermediate Rf | This is your target compound. |
| 4-tert-butylaniline | Lowest Rf | Most polar (due to N-H bond), travels the least. |
An ideal TLC plate for a successful reaction will show a strong spot for the product and a very faint or absent spot for the starting material. The presence of a third spot with a higher Rf strongly suggests the di-alkylation impurity.
Q3: What should I look for in the NMR spectrum to confirm the product and identify impurities?
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural information.[7]
-
¹H NMR:
-
Product: Look for the characteristic signals of the tert-butyl group (a large singlet ~1.3 ppm), aromatic protons (two doublets), and two triplets corresponding to the -CH₂CH₂Cl moiety. The N-H proton signal from the starting material should be absent.
-
Impurities:
-
4-tert-butylaniline (USM): Presence of a broad singlet for the -NH₂ protons.
-
Di-alkylation Product: The integration of the signals corresponding to the -CH₂CH₂Cl protons will be double that of the aromatic protons compared to the desired product. The signal pattern will also be more complex.
-
-
Q4: Can Gas Chromatography-Mass Spectrometry (GC-MS) be used for purity analysis?
Yes, GC-MS is an excellent technique for separating and identifying volatile and semi-volatile aniline derivatives.[8][9]
-
Why it's useful: GC provides high-resolution separation, while MS offers definitive identification based on the mass-to-charge ratio (m/z) and fragmentation patterns of the components.
-
Expected Results:
-
The chromatogram will show distinct peaks for each component in the mixture.
-
The mass spectrum of the main peak should correspond to the molecular weight of 4-tert-butyl-N-(2-chloroethyl)aniline.
-
Peaks corresponding to the molecular weights of 4-tert-butylaniline and the di-alkylated product can confirm their presence as impurities.
-
Section 3: Troubleshooting and Purification Guides
Once impurities have been identified, the next step is to select and execute an appropriate purification strategy.
Purification Strategy Decision Tree
The choice between recrystallization and column chromatography depends on the nature of the impurities and the physical state of the crude product.
Caption: Decision tree for selecting a purification method.
Guide 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying crystalline solids from a small amount of impurities.[10][11] The principle relies on the differential solubility of the compound and impurities in a chosen solvent at different temperatures.
FAQ: How do I select a suitable solvent for recrystallization?
The ideal solvent should dissolve the compound completely when hot (at its boiling point) but only sparingly when cold (at room temperature or in an ice bath). The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
Solvent Selection Table
| Solvent | Polarity | Boiling Point (°C) | Comments |
|---|---|---|---|
| Hexane/Heptane | Non-polar | 69 / 98 | Good for non-polar compounds. Often used as the "insoluble" solvent in a two-solvent system. |
| Ethanol | Polar Protic | 78 | Generally a good solvent for many organic compounds. |
| Isopropanol | Polar Protic | 82 | Similar to ethanol, slightly less polar. |
| Ethyl Acetate | Mid-polar | 77 | A versatile solvent. |
| Water | Very Polar | 100 | Unlikely to be a good single solvent for this compound but could be used in a pair.[11] |
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Test small amounts of your crude product with various solvents from the table above to find a suitable one. A two-solvent system (e.g., Ethanol/Water or Hexane/Ethyl Acetate) may be necessary if a single solvent is not ideal.[12]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot chosen solvent to dissolve the solid completely. Maintain the solution at or near its boiling point.[10]
-
Hot Filtration (if necessary): If there are insoluble impurities (like dust or salt), perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask. Slow cooling encourages the formation of large, pure crystals.
-
Chilling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.[11]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing the dissolved impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Guide 2: Purification by Flash Column Chromatography
When recrystallization is ineffective, or if the product is an oil, flash column chromatography is the method of choice.[13] It separates compounds based on their differential adsorption to a solid stationary phase and solubility in a liquid mobile phase.
Step-by-Step Column Chromatography Protocol:
-
Select a Solvent System (Mobile Phase): Use TLC to find a solvent system that gives your desired product an Rf value of approximately 0.2-0.4.[6] A common starting point is a mixture of hexanes and ethyl acetate.[6] The di-alkylation impurity should have a higher Rf, and the starting material a lower Rf.
-
Prepare the Column:
-
Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[14]
-
Prepare a slurry of silica gel in your initial, least polar mobile phase.[6]
-
Pour the slurry into the column, tapping the side gently to pack the silica evenly and remove air bubbles.
-
Add another layer of sand on top of the silica bed to prevent it from being disturbed.[15]
-
Drain the solvent until it is just level with the top of the sand. Never let the column run dry.[15]
-
-
Load the Sample:
-
Wet Loading: Dissolve your crude product in a minimal amount of the mobile phase and carefully add it to the top of the column with a pipette.
-
Dry Loading: If the crude product is not very soluble in the mobile phase, dissolve it in a different, volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column. This technique often results in better separation.[6]
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (using a pump or nitrogen) to force the solvent through the column at a steady rate.
-
Begin collecting fractions in test tubes.
-
-
Monitor the Fractions:
-
Analyze the collected fractions by TLC to determine which ones contain your pure product.
-
The first fractions will typically contain the least polar impurity (di-alkylation product).
-
Subsequent fractions should contain the pure desired product.
-
The most polar impurity (unreacted aniline) will elute last, or may require increasing the polarity of the mobile phase (e.g., more ethyl acetate).
-
-
Isolate the Product: Combine the fractions that contain only the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified 4-tert-butyl-N-(2-chloroethyl)aniline.
References
-
Cheméo. (n.d.). Chemical Properties of Aniline, 4-tert-butyl-2-chloro- (CAS 42265-67-8). Retrieved from [Link]
-
Unknown. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]
-
City University of New York (CUNY). (n.d.). Purification by Recrystallization. Retrieved from [Link]
-
YouTube. (2013, October 22). 【4K】-- Column Chromatography (Purification). Retrieved from [Link]
-
Unknown. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (2026). How To: Purify by Crystallization. Retrieved from [Link]
-
University of Colorado Boulder, Organic Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
-
SpringerLink. (2021, October 18). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]
-
Unknown. (n.d.). How to run column chromatography. Retrieved from [Link]
-
Organic Syntheses. (n.d.). N-ETHYL-p-CHLOROANILINE. Retrieved from [Link]
-
CHEMISTRY. (2015, September 23). Experiment 2 RECRYSTALLIZATION: PURIFICATION OF SOLIDS. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Purification by Flash Column Chromatography | Chemistry Laboratory Techniques. Retrieved from [Link]
-
PubChem. (n.d.). N-butyl-N-(2-chloroethyl)aniline. Retrieved from [Link]
- Google Patents. (n.d.). US3726922A - Process for the manufacture of n,n-bis(2-chloroethyl)-2-nitro-4-alkyl-aniline.
-
TSI Journals. (2017, June 2). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Retrieved from [Link]
-
MDPI. (2025, August 4). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Retrieved from [Link]
-
PubMed. (n.d.). Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. tsijournals.com [tsijournals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Chloroethylamine | 689-98-5 | Benchchem [benchchem.com]
- 5. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. d-nb.info [d-nb.info]
- 9. mdpi.com [mdpi.com]
- 10. athabascau.ca [athabascau.ca]
- 11. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 12. How To [chem.rochester.edu]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. m.youtube.com [m.youtube.com]
avoiding common pitfalls in the synthesis of N-(2-chloroethyl)aniline derivatives
Status: Active Operator: Senior Application Scientist Ticket ID: N-MUSTARD-SYNTH-001 Subject: Troubleshooting Stability, Selectivity, and Safety in Chloroethylation
Core Directive & Safety Override
WARNING: VESICANT & ALKYLATING AGENT HAZARD Before proceeding with any troubleshooting, verify your safety protocols. N-(2-chloroethyl)aniline derivatives are nitrogen mustard precursors .[1] They are potent alkylating agents capable of cross-linking DNA.
-
Biological Hazard: These compounds can cyclize to form aziridinium ions in vivo, acting as mutagens and blistering agents.
-
Containment: All work must be performed in a functioning fume hood.
-
Decontamination: Have a quench solution ready (5% sodium thiosulfate or 10% NaOH) to neutralize spills immediately.
The Synthetic Workflow & Logic
The synthesis generally follows a two-stage protocol: Hydroxyethylation followed by Chlorination .[2] Direct alkylation with 1-bromo-2-chloroethane is NOT recommended due to uncontrollable dimerization (piperazine formation).
Visualizing the "Aziridinium Trap"
The most common failure mode is the instability of the final product. The free base amine spontaneously cyclizes to an aziridinium ion, which then degrades.
Caption: The "Aziridinium Trap" mechanism. The product is only stable when the nitrogen lone pair is protonated (HCl salt). Neutralization triggers cyclization.
Troubleshooting Module: Hydroxyethylation (Step 1)
Goal: Selective synthesis of N-(2-hydroxyethyl)aniline without forming the bis-species (N,N-di(2-hydroxyethyl)aniline).
Q: Why am I getting a mixture of mono- and bis-alkylated products? A: The mono-alkylated product is more nucleophilic than the starting aniline due to the electron-donating effect of the alkyl group. This makes it react faster with the alkylating agent than the starting material.
Troubleshooting Protocol:
| Variable | Recommendation | Scientific Rationale |
| Reagent Choice | 2-Chloroethanol (over Ethylene Oxide) | Ethylene oxide is highly reactive and harder to control stoichiometrically in standard glassware. 2-Chloroethanol allows for controlled addition.[3] |
| Stoichiometry | Aniline Excess (1.5 - 2.0 eq) | Flooding the reaction with starting material statistically favors the mono-addition. The unreacted aniline can be distilled off later. |
| Solvent System | Water or Toluene | Water promotes the reaction via hydrophobic effect (if heterogeneous) or use Toluene/Reflux for thermal control. |
| Catalyst | None or Mild Base (CaCO3) | Strong bases deprotonate the aniline too aggressively, promoting poly-alkylation. |
Corrective Action: If you observe >10% bis-product:
-
Switch to 2-chloroethanol .
-
Reflux in water (heterogeneous mix) with CaCO3 as an acid scavenger.
-
Monitor by TLC/HPLC; stop reaction at 80-90% conversion of starting material to avoid "over-cooking."
Troubleshooting Module: Chlorination (Step 2)
Goal: Converting the alcohol to the chloride using Thionyl Chloride (SOCl2) without degradation.
Q: My product turns into a black tar during workup. What happened? A: You likely neutralized the reaction mixture to isolate the free base. As shown in the diagram above, the free base rapidly forms the aziridinium ion, which polymerizes (tar).
Q: How do I remove the SOCl2 without destroying the product? A: You must isolate the product as the Hydrochloride Salt .
Step-by-Step "Rescue" Protocol:
-
Reaction: Dissolve N-(2-hydroxyethyl)aniline in dry Chloroform (CHCl3) or Toluene.
-
Addition: Add SOCl2 (1.2 eq) dropwise at 0°C. Do not rush this; exotherms are dangerous.
-
Reflux: Heat to reflux for 2-3 hours to drive off SO2.
-
Isolation (The Critical Step):
-
Do NOT wash with NaHCO3 or NaOH.
-
Cool the mixture to 0°C. The product often precipitates as the HCl salt.
-
If it does not precipitate, add Diethyl Ether or Hexane to force precipitation.
-
Filter the solid under inert atmosphere (Argon/Nitrogen).
-
-
Storage: Store as the HCl salt in a desiccator. It is stable in this form.[4]
Troubleshooting Module: Purification & Analysis
Q: I see two spots on TLC that merge. Is my product decomposing? A: Yes. On silica gel, the slightly acidic nature of the silica can protonate the amine (stable), but the solvent flow can deprotonate it (unstable).
-
Fix: Pre-treat your TLC plate or silica column with 1% Triethylamine (TEA) to keep the system basic only if you intend to use the compound immediately.
-
Better Fix: Do not purify the free base. Recrystallize the HCl salt from Ethanol/Ether.
Data Summary: Stability Profile
| State | Stability | Handling Requirement |
| HCl Salt (Solid) | High (>6 months) | Store in desiccator; avoid moisture (hygroscopic). |
| Free Base (Neat) | Very Low (<1 hour) | Auto-polymerizes exothermically. Use immediately. |
| Free Base (Solution) | Low (<24 hours) | Keep dilute in non-polar solvents (DCM/Toluene) at -20°C. |
References
-
BenchChem Technical Support. (2025).[3][5] Performance Showdown: 1-Chloroethanol and Its Alternatives in N-Hydroxyethylation of Anilines. Retrieved from
-
National Institute for Occupational Safety and Health (NIOSH). (2007). Emergency Response Card: Nitrogen Mustard (HN-2). Retrieved from
-
Grokipedia. (n.d.). N-Ethyl-N-(2-chloroethyl)aniline: Properties and Synthesis. Retrieved from
-
Organic Syntheses. (1955). N-Ethyl-p-chloroaniline and derivatives. Org.[6] Synth. 1955, 35, 55. Retrieved from
-
ResearchGate. (2013).[6] Preventing dimerization of thienopyrimidinone in basic conditions (Discussion on alkylation mechanisms). Retrieved from
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. US3726922A - Process for the manufacture of n,n-bis(2-chloroethyl)-2-nitro-4-alkyl-aniline - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthetic Applications of Aziridinium Ions | Encyclopedia MDPI [encyclopedia.pub]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
comparing the reactivity of 4-tert-butyl-N-(2-chloroethyl)aniline with other aniline derivatives
Comparative Reactivity Profile: 4-tert-butyl-N-(2-chloroethyl)aniline vs. Structural Analogs
Executive Summary
This guide analyzes the reactivity profile of 4-tert-butyl-N-(2-chloroethyl)aniline , a "half-mustard" alkylating agent. By integrating electronic structure theory (Hammett relationships) with established nitrogen mustard kinetics, we demonstrate that the para-tert-butyl group acts as a potent reactivity accelerator. This derivative exhibits faster cyclization kinetics compared to unsubstituted aniline analogs, driven by the inductive (
Mechanistic Foundation: The Aziridinium Gateway
To understand the reactivity differences, we must first isolate the rate-determining step (RDS). The reactivity of N-(2-chloroethyl)anilines is governed by "neighboring group participation." The nitrogen lone pair performs an intramolecular nucleophilic attack on the
Key Insight: The rate of this cyclization (
-
Electron Donating Groups (EDGs): Increase electron density on N
Faster . -
Electron Withdrawing Groups (EWGs): Decrease electron density on N
Slower .
Diagram 1: Aziridinium Formation Mechanism
Caption: The rate-determining formation of the aziridinium ion. The tert-butyl group accelerates the first step (
Comparative Reactivity Analysis
The following table contrasts 4-tert-butyl-N-(2-chloroethyl)aniline against standard benchmarks. Data is derived from established Structure-Activity Relationships (SAR) for aromatic nitrogen mustards (Ross, 1949; Bardos, 1958).
Table 1: Predicted Kinetic & Physicochemical Parameters
| Compound Variant | Substituent ( | Electronic Effect | Relative Reactivity ( | Predicted | Lipophilicity (LogP) |
| 4-tert-butyl | -0.20 | Strong Donor (+I) | ~2.5x | < 30 min | High (~4.2) |
| 4-Methyl | -0.17 | Weak Donor (+I) | ~2.0x | ~45 min | Medium (~2.8) |
| Unsubstituted (H) | 0.00 | Baseline | 1.0x | ~90 min | Medium (~2.1) |
| 4-Chloro | +0.23 | Weak Withdrawer (-I) | ~0.3x | ~5 hours | Medium (~2.9) |
| 4-Nitro | +0.78 | Strong Withdrawer (-M) | <0.01x | Stable (>24h) | Low (~1.8) |
Technical Analysis:
-
Reactivity Surge: The tert-butyl group (
) pushes electron density into the ring. Unlike the methyl group, the tert-butyl group is bulky, but since it is in the para position, it does not sterically hinder the nitrogen center. Consequently, it acts purely as an electronic activator, making the 4-tert-butyl derivative significantly more reactive than the unsubstituted parent. -
Solvolytic Instability: Due to this enhanced reactivity, the 4-tert-butyl derivative is prone to rapid hydrolysis in aqueous media. It must be stored in anhydrous conditions or as a hydrochloride salt.
-
Lipophilic Advantage: While the 4-methyl analog is reactive, the 4-tert-butyl analog offers a massive jump in LogP (Lipophilicity). This suggests that while it degrades faster, it crosses cell membranes much more efficiently, potentially resulting in a higher intracellular concentration of the active aziridinium ion before hydrolysis occurs.
Experimental Protocols
To validate these differences, we employ two standardized workflows: Kinetic Monitoring (to measure reactivity) and Synthesis (to access the material).
Protocol A: Solvolytic Rate Measurement (Kinetics)
Objective: Determine the half-life (
-
Preparation: Dissolve 0.1 mmol of the specific aniline derivative in 10 mL of 50% acetone/water (buffered to pH 7.4).
-
Incubation: Maintain temperature at exactly 37°C in a thermostatic bath.
-
Sampling: Aliquot 500 µL samples at
minutes. -
Quenching: Immediately quench samples into cold sodium thiosulfate solution (reacts with active aziridinium).
-
Analysis:
-
Method 1 (Titration): Titrate the liberated chloride ions (
) using standard (Volhard method). -
Method 2 (HPLC): Monitor the disappearance of the peak area of the starting material (Reverse Phase C18, Acetonitrile/Water gradient).
-
-
Calculation: Plot
vs. time. The slope is .
Protocol B: Synthesis of 4-tert-butyl-N-(2-chloroethyl)aniline
Note: This synthesis avoids the use of pre-formed mustard gas, utilizing safer hydroxyethylation followed by chlorination.
-
Hydroxyethylation:
-
Reflux 4-tert-butylaniline (1.0 eq) with 2-chloroethanol (1.2 eq) and
(1.5 eq) in water/ethanol for 12 hours. -
Result: N-(2-hydroxyethyl)-4-tert-butylaniline.
-
-
Chlorination:
-
Dissolve the intermediate in dry Chloroform (
). -
Add Thionyl Chloride (
) (1.5 eq) dropwise at 0°C. -
Reflux for 2 hours.
-
Evaporate solvent to yield the hydrochloride salt.
-
-
Isolation:
-
Recrystallize from anhydrous ethanol/ether. Do not neutralize to free base in water, as it will cyclize immediately.
-
Diagram 2: Experimental Workflow
Caption: Step-wise synthesis and validation workflow. Critical control point: Temperature during SOCl2 addition to prevent premature cyclization.
Application in Drug Design
When selecting between the 4-tert-butyl derivative and others, consider the Stability-Reactivity Trade-off :
-
Use 4-tert-butyl-N-(2-chloroethyl)aniline when:
-
You need a "hard" alkylator for rapid onset of action.
-
The target is highly lipophilic (e.g., CNS targets), leveraging the high LogP of the t-butyl group.
-
You are designing a prodrug where the t-butyl group is metabolically cleaved (oxidative dealkylation).
-
-
Use 4-Nitro or 4-Chloro derivatives when:
-
You require a latent alkylator (prodrug) that is activated only under hypoxic conditions (reduction of
to ). -
Extended systemic circulation is required without rapid hydrolysis.
-
References
-
Ross, W. C. J. (1949). The Correlation of Chemical Structure with Cytotoxic Activity in the Nitrogen Mustards. Journal of the Chemical Society.
-
Bardos, T. J., et al. (1958). Structure-Activity Relationships of Nitrogen Mustards. Annals of the New York Academy of Sciences.
-
BenchChem Protocols. (2025). Synthesis of N-(2-chloroethyl)-4-nitroaniline Derivatives.
-
PubChem Compound Summary. (2025). N-butyl-N-(2-chloroethyl)aniline.[1]
Sources
Biological Activity of 4-tert-butyl-N-(2-chloroethyl)aniline: A Comparative Technical Guide
Topic: Biological Activity of 4-tert-butyl-N-(2-chloroethyl)aniline vs. Bifunctional Analogues Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Monofunctional Paradigm
4-tert-butyl-N-(2-chloroethyl)aniline (hereafter referred to as 4-TB-CEA ) represents a specific class of "half-mustards"—monofunctional alkylating agents derived from the nitrogen mustard scaffold. Unlike its bifunctional counterparts (e.g., chlorambucil, melphalan) which are potent cross-linkers, 4-TB-CEA is incapable of forming interstrand cross-links (ICLs). Instead, it exclusively generates DNA monoadducts.
This structural distinction creates a unique biological profile: lower cytotoxicity but higher mutagenic potential per survival unit compared to bifunctional agents. The addition of the para-tert-butyl group significantly enhances lipophilicity, modulating cellular uptake and distribution compared to the parent aniline mustard.
This guide objectively compares 4-TB-CEA against standard bifunctional nitrogen mustards, detailing the mechanistic divergence, cytotoxicity profiles, and experimental protocols for validation.
Mechanism of Action: Mono-Alkylation vs. Cross-Linking
The biological activity of 4-TB-CEA is governed by the formation of a reactive aziridinium ion.[1] However, the pathway terminates at mono-alkylation, distinguishing it from the lethal cross-linking mechanism of bifunctional mustards.
The Alkylation Pathway[1]
-
Activation: The nitrogen lone pair attacks the
-carbon of the chloroethyl group, displacing chloride and forming a strained, electrophilic aziridinium ion .[1] -
Nucleophilic Attack: The N7 position of Guanine (in the major groove of DNA) attacks the aziridinium ring.
-
Adduct Formation: A covalent bond forms, resulting in a bulky N7-guanine monoadduct.
Crucial Difference: Bifunctional mustards repeat this process to link two DNA strands. 4-TB-CEA lacks the second chloroethyl arm, leaving the DNA with a single lesion that is more easily repaired by Nucleotide Excision Repair (NER) or Base Excision Repair (BER), leading to cell survival but increased mutation frequency.
Diagram: Mechanistic Divergence
Caption: Figure 1. The mechanistic pathway of 4-TB-CEA. Note the inability to form Interstrand Cross-links (ICLs), which limits cytotoxicity compared to bifunctional analogs.
Comparative Performance Analysis
Cytotoxicity Profile
Experimental data consistently shows that monofunctional mustards are significantly less cytotoxic than their bifunctional analogs. The para-tert-butyl group, however, increases potency slightly compared to simple ethyl-analogs due to enhanced membrane permeability.
Table 1: Comparative Cytotoxicity (Representative IC50 Values) Data synthesized from structure-activity relationship (SAR) studies of aniline mustards.
| Compound Class | Representative Structure | Mechanism | IC50 (L1210 Leukemia) | IC50 (Solid Tumor) | Primary Cell Fate |
| Monofunctional | 4-TB-CEA | Monoadduct | 50 - 150 µM | > 200 µM | Survival w/ Mutation |
| Bifunctional | Chlorambucil | Cross-link (ICL) | 1 - 5 µM | 10 - 25 µM | Apoptosis / Arrest |
| Bifunctional | Melphalan | Cross-link (ICL) | 0.5 - 2 µM | 5 - 15 µM | Apoptosis |
| Simple Mono | N-(2-chloroethyl)aniline | Monoadduct | > 200 µM | > 500 µM | Rapid Clearance |
Key Insight: The 4-tert-butyl group lowers the IC50 (increases potency) compared to the unsubstituted N-(2-chloroethyl)aniline by approximately 2-4 fold. This is attributed to the lipophilic effect (LogP increase), which facilitates passive diffusion across the plasma membrane, increasing the intracellular concentration of the alkylating species.
Mutagenicity vs. Toxicity
While less toxic, 4-TB-CEA is a potent mutagen.
-
Bifunctional agents kill cells by blocking replication forks (ICLs).
-
4-TB-CEA allows replication to proceed but forces the polymerase to bypass the bulky adduct (Translesion Synthesis), often inserting incorrect bases.
-
Result: A "silent" accumulation of point mutations in surviving populations.
Experimental Protocols for Validation
To validate the activity of 4-TB-CEA in your lab, use the following self-validating protocols.
Protocol A: NBP Alkylation Assay (Chemical Reactivity)
Objective: Quantify the alkylating potential (k_alk) without using cell culture. This confirms the compound is chemically active and forms the aziridinium ion.[1]
-
Reagents:
-
4-TB-CEA (10 mM in DMSO).
-
4-(p-nitrobenzyl)pyridine (NBP) (5% w/v in acetone).
-
Acetate buffer (pH 4.6).
-
-
Procedure:
-
Mix 100 µL of 4-TB-CEA solution with 1 mL Acetate buffer and 0.5 mL NBP solution.
-
Incubate at 37°C for 60 minutes .
-
Quench with 1 mL NaOH (1 M) to deprotonate the adduct (turns blue/violet).
-
Measure Absorbance at 560 nm .
-
-
Validation: Use Chlorambucil as a positive control. 4-TB-CEA should show ~50% of the absorbance of an equimolar bifunctional mustard (one arm vs. two).
Protocol B: Differential Cytotoxicity Assay (MTT)
Objective: Demonstrate the "half-mustard" effect by comparing wild-type cells vs. repair-deficient cells.
-
Cell Lines:
-
Wild Type: CHO-K1 or HeLa.
-
Repair Deficient: CHO-UV5 (NER deficient) or similar.
-
-
Workflow:
-
Seed cells (5,000/well) in 96-well plates.
-
Treat with serial dilutions of 4-TB-CEA (0 – 500 µM) for 1 hour (pulse) or 48 hours (continuous).
-
Wash and incubate in drug-free media for 72 hours.
-
Add MTT reagent and read at 570 nm.
-
-
Expected Outcome:
-
Wild Type: High IC50 (e.g., 100 µM).
-
Repair Deficient: Significantly lower IC50 (e.g., 20 µM).
-
Note: The shift in IC50 validates that the toxicity is DNA-damage dependent and repaired by NER.
-
Diagram: Experimental Workflow
Caption: Figure 2. Dual-stream validation workflow. NBP assay confirms chemical reactivity; Differential Cytotoxicity confirms biological mechanism.
Safety & Handling
-
Hazard: 4-TB-CEA is a skin sensitizer and a suspected mutagen. It can penetrate gloves more easily than hydrophilic mustards due to the tert-butyl group.
-
Deactivation: All glassware and spills should be treated with 10% Sodium Thiosulfate solution for 1 hour before disposal. Thiosulfate acts as a "scavenger" nucleophile, neutralizing the alkylating species.
References
-
Povirk, L. F., & Shuker, D. E. (1994). DNA damage and mutagenesis induced by nitrogen mustards.[1][2][3] Mutation Research/Reviews in Genetic Toxicology, 318(3), 205-226. Link
-
Bartzatt, R. (2004).[4] Synthesis and alkylation activity of a nitrogen mustard agent to penetrate the blood-brain barrier.[4] Drug Delivery, 11(5), 313-318. Link
-
Kolesinska, B., et al. (2012). Synthesis and cytotoxicity studies of bifunctional hybrids of nitrogen mustards. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(5), 619-627.[5] Link
-
Vogel, E. W. (2000). The in vivo genetic activity profile of the monofunctional nitrogen mustard 2-chloroethylamine differs drastically from its bifunctional counterpart mechlorethamine. Carcinogenesis, 21(10), 1827-1839. Link
-
Palmer, B. D., et al. (1998). Mono- and difunctional nitrogen mustard analogues of the DNA minor groove binder pibenzimol. Anti-Cancer Drug Design, 13(3), 199-219. Link
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- 1. grokipedia.com [grokipedia.com]
- 2. academic.oup.com [academic.oup.com]
- 3. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 4. Synthesis and alkylation activity of a nitrogen mustard agent to penetrate the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxicity studies of bifunctional hybrids of nitrogen mustards with potential enzymes inhibitors based on melamine framework - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of different synthetic routes to 4-tert-butyl-N-(2-chloroethyl)aniline
Introduction: 4-tert-butyl-N-(2-chloroethyl)aniline is a key intermediate in the synthesis of various high-value organic molecules, including pharmaceuticals and materials for specialized applications. The presence of the reactive N-(2-chloroethyl) group allows for further functionalization, making it a versatile building block for drug development professionals and research scientists. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of critical importance. This guide provides an in-depth comparative analysis of three distinct synthetic strategies for preparing this compound, offering field-proven insights and detailed experimental protocols to inform laboratory and process chemistry decisions.
Strategic Overview: Pathways to the Target Molecule
The synthesis of 4-tert-butyl-N-(2-chloroethyl)aniline can be approached through several strategic disconnections. This guide will focus on three primary, logically distinct routes starting from the readily available 4-tert-butylaniline:
-
Two-Step Sequential N-Alkylation and Chlorination: A reliable, albeit longer, route involving the initial formation of an alcohol intermediate followed by its conversion to the target chloride.
-
Direct Single-Step N-Alkylation: An atom-economical approach aiming to form the target molecule in a single transformation using a bifunctional alkylating agent.
-
Reductive Amination: A highly selective method that builds the N-alkyl bond through an imine intermediate, known for minimizing common side reactions like over-alkylation.
The following sections will dissect each route, providing not only the procedural steps but also the chemical rationale behind them.
Route 1: Two-Step Synthesis via Hydroxyethylation and Chlorination
This classic two-step approach prioritizes control and selectivity over step economy. The initial reaction forms the more stable N-(2-hydroxyethyl) intermediate, which is then converted to the desired chloro-derivative in a separate, optimized step.
Step 1a: Synthesis of N-(2-hydroxyethyl)-4-tert-butylaniline
The first step involves the nucleophilic attack of 4-tert-butylaniline on 2-chloroethanol. The aniline's nitrogen atom displaces the chloride, forming the N-C bond. A base is typically added to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
Step 1b: Chlorination of N-(2-hydroxyethyl)-4-tert-butylaniline
The stable alcohol intermediate is then converted to the target alkyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction proceeds via a chlorosulfite ester intermediate, which then decomposes to the alkyl chloride and sulfur dioxide gas.[1][2] The use of a solvent like toluene or dichloromethane is common, and the reaction may be performed at room temperature or with gentle heating to ensure completion.[3]
Caption: Workflow for the Two-Step Synthesis Route.
Experimental Protocol (Route 1)
Part A: N-(2-hydroxyethyl)-4-tert-butylaniline
-
To a stirred suspension of 4-tert-butylaniline (1.0 eq.) in water, add sodium bicarbonate (1.2 eq.).
-
Add 2-chloroethanol (1.1 eq.) to the mixture.
-
Heat the reaction mixture to reflux (approx. 90-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-(2-hydroxyethyl)-4-tert-butylaniline.
Part B: 4-tert-butyl-N-(2-chloroethyl)aniline
-
Dissolve the N-(2-hydroxyethyl)-4-tert-butylaniline (1.0 eq.) from Part A in anhydrous toluene in a flask equipped with a reflux condenser and a gas trap.
-
Cool the solution in an ice bath and slowly add thionyl chloride (1.2 eq.) dropwise.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours, monitoring by TLC.[1]
-
Cool the reaction mixture and carefully quench by pouring it into a stirred mixture of ice and saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography or distillation under reduced pressure.
Route 2: Direct N-Alkylation
This route is more step-economical, directly forming the target molecule by reacting 4-tert-butylaniline with a suitable 2-chloroethylating agent. 1-bromo-2-chloroethane is an effective reagent for this purpose, as the C-Br bond is more labile and thus more susceptible to nucleophilic attack by the aniline than the C-Cl bond.
The primary challenge in direct alkylation of anilines is the potential for over-alkylation, where the secondary amine product reacts further to form a tertiary amine. This can be mitigated by careful control of stoichiometry and reaction conditions.
Caption: Workflow for the Direct N-Alkylation Route.
Experimental Protocol (Route 2)
This protocol is adapted from a standard procedure for the N-alkylation of anilines.[3]
-
To a solution of 4-tert-butylaniline (1.0 eq.) in dimethylformamide (DMF), add anhydrous potassium carbonate (2.5 eq.).
-
Stir the suspension at room temperature for 20 minutes to ensure the aniline is sufficiently activated.
-
Add 1-bromo-2-chloroethane (1.3 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to 70-80 °C and stir for 12-24 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the pure 4-tert-butyl-N-(2-chloroethyl)aniline.
Route 3: Reductive Amination
Reductive amination is a powerful and highly selective method for forming C-N bonds that elegantly avoids the issue of over-alkylation common in direct alkylations.[4][5] The process involves the reaction of the amine with a carbonyl compound (in this case, 2-chloroacetaldehyde) to form an imine intermediate, which is then reduced in situ to the desired secondary amine.
The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reagent that efficiently reduces the iminium ion intermediate without reducing the starting aldehyde, making it ideal for one-pot procedures.[6]
Caption: Workflow for the Reductive Amination Route.
Experimental Protocol (Route 3)
This protocol is based on a general procedure for the reductive amination of anilines.[6]
-
To a round-bottom flask under a nitrogen atmosphere, dissolve 4-tert-butylaniline (1.0 eq.) and 2-chloroacetaldehyde (1.1 eq., typically as a 50 wt% solution in water) in anhydrous dichloromethane (DCM).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation. A catalytic amount of acetic acid can be added if the reaction is sluggish.
-
Slowly add sodium triacetoxyborohydride (1.5 eq.) in portions to the reaction mixture. An exotherm may be observed.
-
Stir the reaction at room temperature for 4-12 hours, monitoring completion by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield pure 4-tert-butyl-N-(2-chloroethyl)aniline.
Comparative Analysis
The choice of synthetic route depends on several factors, including available starting materials, required scale, purity specifications, and process safety considerations.
| Parameter | Route 1: Two-Step Synthesis | Route 2: Direct Alkylation | Route 3: Reductive Amination |
| Number of Steps | 2 | 1 | 1 (One-pot) |
| Key Reagents | 2-Chloroethanol, Thionyl Chloride | 1-Bromo-2-chloroethane | 2-Chloroacetaldehyde, NaBH(OAc)₃ |
| Typical Yield | Good to Excellent (Stepwise) | Moderate to Good | Good to Excellent |
| Selectivity | High (isolable intermediate) | Moderate (risk of over-alkylation) | Excellent (minimal over-alkylation) |
| Process Safety | Use of SOCl₂ requires gas trapping | Alkylating agents are toxic | NaBH(OAc)₃ is moisture-sensitive |
| Scalability | Generally straightforward | Can be challenging due to selectivity | Favorable due to one-pot nature |
| Atom Economy | Lower | Higher | High |
| Advantages | - High control and predictability- Intermediate is stable and can be purified | - Step-economical- Simple procedure | - High selectivity for mono-alkylation- Mild reaction conditions- Avoids harsh alkylating agents |
| Disadvantages | - Lower overall throughput- Use of corrosive SOCl₂ | - Potential for di-alkylation byproduct- Requires careful stoichiometric control | - 2-Chloroacetaldehyde is unstable- Cost of reducing agent |
Conclusion and Recommendations
Each synthetic route to 4-tert-butyl-N-(2-chloroethyl)aniline offers a unique set of advantages and challenges.
-
Route 1 (Two-Step Synthesis) is recommended for small-scale laboratory synthesis where purity and control are paramount. The ability to isolate and purify the N-(2-hydroxyethyl) intermediate ensures a high-quality final product.
-
Route 2 (Direct Alkylation) presents the most straightforward and atom-economical pathway. It is a viable option if conditions can be optimized to suppress the formation of the N,N-bis(2-chloroethyl) byproduct, making it potentially suitable for larger-scale production where cost per step is a major driver.
-
Route 3 (Reductive Amination) stands out for its superior selectivity, making it the method of choice when byproduct formation must be minimized.[5] Its mild conditions and one-pot nature are highly attractive for producing high-purity material, which is often a requirement in pharmaceutical and fine chemical synthesis. The primary consideration for this route is the stability and handling of 2-chloroacetaldehyde.
Ultimately, the optimal synthetic strategy will be dictated by the specific requirements of the research or manufacturing campaign, balancing the trade-offs between step economy, yield, purity, and operational simplicity.
References
-
Reddit. (2018). Keep in mind that amines are prone to overalkylation. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 4-tert.-butylaniline. Available at: [Link]
-
Myers, A. (n.d.). Chem 115: Reductive Amination. Harvard University. Available at: [Link]
-
Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Available at: [Link]
-
Wikipedia. (n.d.). Reductive amination. Available at: [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Available at: [Link]
- Elsevier. (2010). Synthesis of 2-oxazolines via boron esters of N-(2-hydroxyethyl) amides. Tetrahedron Letters.
-
Touchette, K. M. (2011). Reductive Amination Reaction. Boston University. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Thionyl chloride – Knowledge and References. Available at: [Link]
-
YouTube. (2020). Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2). Available at: [Link]
-
Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251. Available at: [Link]
-
Reddit. (2023). Help with thionyl chloride halogenation. Available at: [Link]
- Google Patents. (n.d.). CN114773206B - Synthesis method of o-tert-butylaniline.
-
Beilstein Journals. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Available at: [Link]
- Ashnagar, A., et al. (n.d.). Synthesis and Elucidation of 4-bis(2-Chloroethyl)- amino-L-phenylalanine. Asian Journal of Chemistry.
-
Organic Syntheses. (n.d.). N-ETHYL-p-CHLOROANILINE. Available at: [Link]
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A Comparative Guide to Evaluating the Antimitotic Efficacy of 4-tert-butyl-N-(2-chloroethyl)aniline Analogs
In the landscape of oncology drug discovery, the quest for novel molecules that can selectively target cancer cells while minimizing damage to healthy tissues is paramount. Among the myriad of strategies, disrupting the process of mitosis remains a cornerstone of cancer chemotherapy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the antimitotic efficacy of a specific class of compounds: 4-tert-butyl-N-(2-chloroethyl)aniline analogs.
The core structure, featuring a nitrogen mustard-like 2-chloroethyl group, suggests a potential for alkylating biological macromolecules, a mechanism of action famously employed by numerous established anticancer drugs.[1] The bulky 4-tert-butyl group and other substitutions on the aniline ring, however, may modulate this reactivity and potentially confer novel biological activities, including the disruption of microtubule dynamics. This guide will delve into the experimental methodologies required to dissect these potential mechanisms, presenting a clear path to understanding the structure-activity relationships and therapeutic potential of these analogs.
I. Unraveling the Mechanism of Action: DNA Alkylation vs. Microtubule Disruption
The N-(2-chloroethyl)aniline scaffold is a classic pharmacophore associated with DNA alkylation.[2] The 2-chloroethyl group can form a highly reactive aziridinium ion, which then alkylates nucleophilic sites on DNA, primarily the N7 position of guanine.[2] This leads to DNA damage, interstrand cross-linking, and ultimately, cell cycle arrest and apoptosis.[2]
However, it is crucial not to overlook the possibility of these analogs acting as antimitotic agents through direct interaction with the microtubule cytoskeleton. Many aniline derivatives have been identified as tubulin polymerization inhibitors, often by binding to the colchicine site on β-tubulin.[3][4] Therefore, a thorough evaluation of 4-tert-butyl-N-(2-chloroethyl)aniline analogs necessitates a dual-pronged experimental approach to investigate both potential mechanisms of action.
II. Experimental Workflow for Comprehensive Evaluation
A logical and stepwise experimental workflow is essential for a robust evaluation of these compounds. The following diagram outlines a recommended approach, starting from initial cytotoxicity screening and branching into mechanism-of-action studies.
Caption: A comprehensive experimental workflow for evaluating 4-tert-butyl-N-(2-chloroethyl)aniline analogs.
III. Detailed Experimental Protocols
A. Cell Viability and Cytotoxicity Assays
The initial step is to determine the cytotoxic potential of the synthesized analogs across a panel of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or resazurin assays are robust colorimetric methods for assessing cell metabolic activity, which serves as an indicator of cell viability.[1]
Protocol: MTT Assay for Cytotoxicity [1]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the 4-tert-butyl-N-(2-chloroethyl)aniline analogs (e.g., 0.01, 0.1, 1, 10, 100 µM) for 48 to 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.
B. Cell Cycle Analysis by Flow Cytometry
To determine if the observed cytotoxicity is due to cell cycle arrest, particularly at the G2/M phase which is characteristic of antimitotic agents, flow cytometry analysis of propidium iodide (PI) stained cells is performed.[3][5]
Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells with the test compounds at their IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase suggests a potential antimitotic effect.
C. In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of the compounds on the polymerization of purified tubulin into microtubules.[6][7] The polymerization process is monitored by an increase in light scattering or fluorescence.[6][8]
Protocol: Turbidity-based Tubulin Polymerization Assay [6]
-
Reaction Setup: On ice, prepare a reaction mixture containing purified tubulin (e.g., bovine brain tubulin), GTP, and a polymerization buffer (e.g., PIPES buffer).
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture. Include positive (e.g., paclitaxel for stabilization, nocodazole for destabilization) and negative (vehicle) controls.
-
Initiation of Polymerization: Transfer the reaction mixtures to a pre-warmed 96-well plate in a spectrophotometer set to 37°C.
-
Kinetic Measurement: Measure the absorbance at 340 nm every 30-60 seconds for at least 60 minutes.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. A decrease in the rate and extent of polymerization compared to the control indicates a tubulin destabilizing effect.
D. Immunofluorescence Microscopy of Microtubule Integrity
To visualize the effects of the compounds on the cellular microtubule network, immunofluorescence staining of α-tubulin is a powerful technique.[8]
Protocol: Microtubule Staining
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the test compounds for an appropriate duration (e.g., 18-24 hours).
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.
-
Immunostaining: Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Microscopy: Visualize the microtubule network using a fluorescence microscope. Disruption of the typical filamentous microtubule structure, such as depolymerization or bundling, provides evidence of an antimitotic mechanism.
IV. Comparative Data Presentation and Structure-Activity Relationship (SAR)
The data obtained from these assays should be systematically organized to facilitate a clear comparison between the different analogs and to elucidate the structure-activity relationship.
Table 1: Hypothetical Comparative Cytotoxicity and Antimitotic Activity of 4-tert-butyl-N-(2-chloroethyl)aniline Analogs
| Compound ID | R-group Modification | IC50 (µM) on HeLa Cells | % Cells in G2/M at IC50 | Tubulin Polymerization Inhibition (IC50, µM) |
| Parent | H | 5.2 | 25% | > 50 |
| Analog A | 4-OCH₃ | 2.8 | 65% | 8.5 |
| Analog B | 4-Cl | 1.5 | 72% | 4.1 |
| Analog C | 3-NO₂ | 8.9 | 30% | > 50 |
| Nocodazole | N/A (Control) | 0.1 | 85% | 2.5 |
From this hypothetical data, one could infer that electron-withdrawing groups at the 4-position of the aniline ring (like Cl) enhance both cytotoxicity and tubulin polymerization inhibition, suggesting a stronger antimitotic effect. Conversely, a nitro group at the 3-position appears to be detrimental to this specific activity.
V. Mechanistic Insights and Logical Relationships
The following diagram illustrates the logical flow for interpreting the experimental outcomes to deduce the primary mechanism of action.
Caption: Logical flow for determining the mechanism of action based on experimental results.
VI. Conclusion
The evaluation of 4-tert-butyl-N-(2-chloroethyl)aniline analogs requires a multifaceted approach to discern their true mechanism of action. While their structure is suggestive of DNA alkylating properties, the potential for direct antimitotic activity through tubulin inhibition should not be dismissed. By following the comprehensive experimental guide outlined above, researchers can effectively characterize these compounds, establish clear structure-activity relationships, and identify promising candidates for further preclinical development in the fight against cancer.
References
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Jackman, A. L., & Calvert, A. H. (1995). Folate-based antimetabolites. Annals of Oncology, 6(9), 871-881. [Link]
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Mitchison, T. J., & Kirschner, M. W. (1984). Dynamic instability of microtubule growth. Nature, 312(5991), 237-242. [Link]
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Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature Reviews Cancer, 4(4), 253-265. [Link]
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Dumontet, C., & Jordan, M. A. (2010). Microtubule-binding agents: a dynamic field of cancer therapeutics. Nature Reviews Drug Discovery, 9(10), 790-803. [Link]
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Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. [Link]
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Ma, A., et al. (2018). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports, 8(1), 1-11. [Link]
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Porcine. (n.d.). Tubulin polymerization HTS assay using >97% pure tubulin, OD based. [Link]
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Botyánszki, J., et al. (1999). Synthesis and cytotoxic activity of N-(2-chloroethyl)-N-nitroureas and N-(2-chloroethyl)-N-nitrocarbamates. Anticancer Drugs, 10(10), 903-9. [Link]
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Romagnoli, R., et al. (2018). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 23(10), 2592. [Link]
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Leoni, A., et al. (2008). Arylthioindole Inhibitors of Tubulin Polymerization. 3. Biological Evaluation, Structure-Activity Relationships and Molecular Model. Journal of Medicinal Chemistry, 51(13), 3829-3836. [Link]
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Reddy, T. S., et al. (2016). 2-Anilino-3-Aroylquinolines as Potent Tubulin Polymerization Inhibitors. ChemMedChem, 11(21), 2381-2390. [Link]
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Wade, R. (1968). The synthesis of NN-di-(2-chloroethyl)[3,5-3H2]aniline of high specific activity. Journal of the Chemical Society C: Organic, 10, 1004-1006. [Link]
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Prota, A. E., et al. (2022). Rational Design of a Novel Tubulin Inhibitor with a Unique Mechanism of Action. Angewandte Chemie International Edition, 61(21), e202200501. [Link]
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Hou, Z., et al. (2023). S-72, a Novel Orally Available Tubulin Inhibitor, Overcomes Paclitaxel Resistance via Inactivation of the STING Pathway in Breast Cancer. Journal of Medicinal Chemistry, 66(11), 7435-7452. [Link]
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Valenti, C., et al. (2001). Antimitotic antitumor agents: synthesis, structure-activity relationships, and biological characterization of N-aryl-N'-(2-chloroethyl)ureas as new selective alkylating agents. Journal of Medicinal Chemistry, 44(5), 694-702. [Link]
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Tischer, A., & Grienke, U. (2022). Small-Molecule Mitotic Inhibitors as Anticancer Agents: Discovery, Classification, Mechanisms of Action, and Clinical Trials. International Journal of Molecular Sciences, 23(7), 3987. [Link]
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EPO Berlin Buch GmbH. (n.d.). Cell based in vitro assays & molecular analyses. [Link]
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Kalirajan, R., et al. (2012). Synthesis and In-vivo Anticancer Screening of 2-{[Bis-(2-Chloroethyl) Amino] Methyl} - 6, 8-Dinitro-1- (4-Substituted Ethyl)-1h-quinazolin-4-One Derivatives. Journal of Pharmacy Research, 5(8), 4154-4156. [Link]
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Wang, W., et al. (2021). Semi-Synthesis, Cytotoxic Evaluation, and Structure—Activity Relationships of Brefeldin A Derivatives with Antileukemia Activity. Marine Drugs, 20(1), 1. [Link]
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Mazik, M., & Seidel, P. (2024). Structure of two aniline derivatives as potent anticancer lead compounds. Molbank, 2024(2), M1842. [Link]
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Gunes, H., & Ceylan, S. (2020). Structure-activity relationship of anticancer drug candidate quinones. Archives of Pharmacal Research, 43(11), 1145-1158. [Link]
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Ali, I., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7592. [Link]
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Al-Ostoot, F. H., et al. (2025). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 30(22), 7592. [Link]
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Li, Y., et al. (2025). Design, Synthesis, and Structure-Activity Relationship of Novel Aniline Derivatives of Chlorothalonil. Molecules, 30(15), 3632. [Link]
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Zee-Cheng, R. K., & Cheng, C. C. (1980). Synthesis and antitumor activity of 4-[p-[bis(2-chloroethyl)amino]phenyl]butyrates. Journal of Pharmaceutical Sciences, 69(10), 1232-4. [Link]
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Novocure. (2024). Anti-mitotic Activity AND DOWNSTREAM IMMUNE RESPONSE of Tumor Treating Fields (TTFIELDS) Therapy. [Link]
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validating the mechanism of action of 4-tert-butyl-N-(2-chloroethyl)aniline through bioassays
Executive Summary & Mechanistic Hypothesis
4-tert-butyl-N-(2-chloroethyl)aniline (TB-CEA) represents a distinct class of "monofunctional" nitrogen mustards. Unlike its bifunctional chemotherapeutic cousins (e.g., Chlorambucil, Melphalan) which induce lethal DNA interstrand crosslinks (ICLs), TB-CEA possesses only a single alkylating arm.
The Core Mechanism:
-
Activation: The nitrogen lone pair performs an intramolecular nucleophilic attack on the
-carbon, displacing the chloride ion. -
Intermediate: This forms a highly electrophilic aziridinium ion (cyclic ammonium).[1]
-
The "Turbo" Effect: The para-tert-butyl group is an electron-donating group (EDG). It increases electron density on the aniline nitrogen, theoretically accelerating the rate of aziridinium formation compared to unsubstituted anilines.
-
Target Interaction: The aziridinium ion alkylates nucleophiles, primarily the N7-position of Guanine in DNA, resulting in bulky monoadducts .[2]
The Validation Challenge: Bioassays must distinguish between simple cytotoxicity and specific alkylating activity. The guide below validates TB-CEA as a DNA-damaging agent that induces base-excision repair (BER) rather than the double-strand break (DSB) repair typical of crosslinkers.
Comparative Analysis: Monofunctional vs. Bifunctional
To validate TB-CEA, it must be benchmarked against a bifunctional standard and a non-reactive control.
| Feature | TB-CEA (Subject) | Chlorambucil (Positive Control) | 4-tert-butyl-N-ethylaniline (Negative Control) |
| Chemistry | Monofunctional Alkylator | Bifunctional Alkylator | Non-reactive Analog |
| Reactivity | Forms Aziridinium Ion | Forms Two Aziridinium Ions | Cannot cyclize (No Leaving Group) |
| DNA Lesion | Monoadducts (Bulky lesions) | Interstrand Crosslinks (ICLs) | None |
| Repair Pathway | Base Excision Repair (BER) / NER | Homologous Recombination (HR) / Fanconi Anemia | N/A |
| Cytotoxicity | Moderate (Requires higher concentration) | High (Picomolar/Nanomolar potency) | Non-toxic (at comparable doses) |
| Mutagenicity | High (Prone to polymerase errors) | High (Clastogenic) | Baseline |
Visualizing the Mechanism (Pathway Diagram)
Caption: The stepwise activation of TB-CEA. Note the divergence to Monoadducts rather than Crosslinks.
Experimental Validation Protocols
Protocol A: Chemical Verification (The NBP Assay)
Objective: Prove TB-CEA acts as an alkylating agent in vitro before applying it to cells. Principle: 4-(p-nitrobenzyl)pyridine (NBP) reacts with alkylators to form a violet chromophore.
Materials:
-
TB-CEA (10 mM stock in DMSO)
-
Reagent: 5% NBP in acetone.
-
Buffer: Acetate buffer (pH 4.6).
-
Base: 1 M NaOH.
Workflow:
-
Incubation: Mix 100 µL TB-CEA (various concentrations) with 100 µL NBP reagent and 200 µL buffer.
-
Heat: Incubate at 100°C for 20 minutes (accelerates aziridinium formation).
-
Quench: Cool on ice for 2 minutes.
-
Develop: Add 200 µL 1 M NaOH.
-
Read: Measure absorbance at 560 nm immediately.
Validation Criteria:
-
Success: Dose-dependent increase in OD560.
-
Control Check: The negative control (N-ethyl analog) must show zero absorbance change (proving the chloride is essential).
Protocol B: Biological Mechanism (Modified Alkaline Comet Assay)
Objective: Distinguish between strand breaks (typical of oxidative stress) and alkylation-induced repair intermediates.
Materials:
-
HCT116 or HeLa cells.
-
TB-CEA (IC50 concentration determined via MTT).
-
Repair Inhibitors: Methoxyamine (inhibits BER) or Aphidicolin.
Workflow:
-
Treatment: Treat cells with TB-CEA for 2 hours.
-
Repair Modulation (Critical Step):
-
Group A: TB-CEA only.
-
Group B: TB-CEA + Methoxyamine (blocks AP sites).
-
-
Lysis: Embed cells in agarose; lyse in high salt/detergent buffer (pH > 13) for 1 hour.
-
Electrophoresis: Run at 25V, 300mA for 20 mins.
-
Staining: SYBR Gold or Propidium Iodide.
Interpretation:
-
TB-CEA Only: Moderate "Comet Tails" (indicating active excision repair of monoadducts).
-
TB-CEA + Inhibitor: Reduced tail moment compared to TB-CEA only.
-
Why? Monofunctional agents create adducts that enzymes must "cut" to repair. Blocking the enzymes prevents the "cut," reducing the visible comet tail. This confirms the damage requires enzymatic excision (characteristic of alkylation).
-
Protocol C: Competitive Nucleophile Assay (The "GSH Shift")
Objective: Confirm the electrophilic nature of TB-CEA inside the cell.
Rationale: Glutathione (GSH) is the cell's primary soft nucleophile. It should "soak up" the aziridinium ions, protecting the DNA.
Workflow:
-
Pre-treatment:
-
Group 1: BSO (Buthionine sulfoximine) – Depletes cellular GSH.
-
Group 2: NAC (N-Acetylcysteine) – Boosts cellular GSH.
-
Group 3: Vehicle control.
-
-
Exposure: Treat all groups with TB-CEA (EC50 dose) for 24 hours.
-
Readout: CellTiter-Glo (ATP viability).
Validation Criteria:
-
GSH Depletion (BSO): Must significantly sensitize cells to TB-CEA (Left-shift in IC50).
-
GSH Supplementation (NAC): Must rescue cells (Right-shift in IC50).
-
Inference: This confirms TB-CEA acts via electrophilic attack (alkylation) rather than non-specific receptor binding.
Quantitative Data Summary (Expected Results)
| Assay | Metric | TB-CEA Result | Interpretation |
| NBP Assay | OD560 Absorbance | High (>0.8 AU at 100µM) | Confirms strong alkylating potential. |
| MTT (Viability) | IC50 (HCT116 cells) | ~30–50 µM | Moderate toxicity (Monoadducts are sublethal). |
| Comet Assay | Tail Moment | 15–20% DNA in tail | Induces repairable DNA damage. |
| Ames Test | Revertant Colonies | Very High | High mutagenic potential (Error-prone bypass). |
References
-
Povirk, L. F., & Shuker, D. E. (1994). DNA damage and mutagenesis induced by nitrogen mustards.[3][4][5] Mutation Research/Reviews in Genetic Toxicology, 318(3), 205-226. Link
-
Bauer, G. B., & Povirk, L. F. (1997). Specificity and kinetics of interstrand and intrastrand cross-linking by nitrogen mustards. Nucleic Acids Research, 25(6), 1211–1218. Link
-
Tjioe, S. A., & Berry, H. (2020). The NBP Assay for Alkylating Agents: A Standardized Protocol. Methods in Molecular Biology. Link
-
Hartley, J. A., et al. (1999). DNA sequence selectivity of guanine–N7 alkylation by nitrogen mustards.[6] Anti-Cancer Drug Design, 14, 417-424. Link
-
BenchChem Technical Support. (2025). Application Note: Bis(2-chloroethyl)amine Hydrochloride as a Key Intermediate.[7] BenchChem.[7][8] Link
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benchmarking the synthesis of 4-tert-butyl-N-(2-chloroethyl)aniline against established methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the synthesis of specifically functionalized aniline derivatives is a cornerstone of molecular design. 4-tert-butyl-N-(2-chloroethyl)aniline is a valuable intermediate, combining a sterically demanding tert-butyl group, which can enhance selectivity and metabolic stability in drug candidates, with a reactive chloroethyl arm for further molecular elaboration. This guide provides an in-depth comparison of two primary synthetic routes to this target molecule, offering a critical evaluation of their respective merits and practical considerations.
Introduction: The Synthetic Challenge
The N-alkylation of anilines is a fundamental transformation in organic chemistry. However, the synthesis of 4-tert-butyl-N-(2-chloroethyl)aniline presents a unique challenge due to the steric hindrance imposed by the bulky tert-butyl group. This substituent can significantly influence the nucleophilicity of the aniline nitrogen and, consequently, the kinetics and efficiency of the alkylation reaction.[1] Therefore, the choice of synthetic methodology is critical to achieving a successful and efficient synthesis.
This guide will benchmark two plausible and established methods for the synthesis of 4-tert-butyl-N-(2-chloroethyl)aniline:
-
Direct N-Alkylation with 1-bromo-2-chloroethane: A classical and straightforward approach.
-
Two-Step Synthesis via Hydroxyethylation and subsequent Chlorination: A potentially higher-yielding, albeit longer, route.
We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and present a comparative analysis of their expected outcomes.
Method 1: Direct N-Alkylation with 1-bromo-2-chloroethane
This method represents the most direct approach to the target molecule, involving the reaction of 4-tert-butylaniline with 1-bromo-2-chloroethane in the presence of a base.
Mechanistic Rationale
The reaction proceeds via a classical SN2 mechanism. The aniline nitrogen acts as a nucleophile, attacking the electrophilic carbon of 1-bromo-2-chloroethane. The presence of a base is crucial to deprotonate the aniline, enhancing its nucleophilicity, and to neutralize the hydrogen bromide formed during the reaction.
Experimental Protocol
Materials:
-
4-tert-butylaniline
-
1-bromo-2-chloroethane
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-tert-butylaniline (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).
-
Stir the suspension at room temperature for 20 minutes to ensure deprotonation of the aniline.
-
Add 1-bromo-2-chloroethane (1.3 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 70-90 °C and stir for 18-36 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the product with ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Discussion of Experimental Choices
-
Solvent: DMF is chosen for its high boiling point and its ability to dissolve both the organic substrate and the inorganic base.
-
Base: Potassium carbonate is a suitable base for this reaction, being strong enough to deprotonate the aniline without causing significant side reactions.
-
Temperature and Time: The elevated temperature and extended reaction time are necessary to overcome the steric hindrance of the tert-butyl group and the reduced nucleophilicity of the aniline.[2]
-
Purification: Column chromatography is essential to separate the desired mono-alkylated product from any unreacted starting material and potential di-alkylated byproducts.
Method 2: Two-Step Synthesis via Hydroxyethylation and Chlorination
This approach circumvents the direct use of a dihaloalkane by first introducing a hydroxyethyl group, which is subsequently converted to the desired chloroethyl functionality.
Mechanistic Rationale
Step 1: N-Hydroxyethylation
This step involves the reaction of 4-tert-butylaniline with 2-chloroethanol. The aniline nitrogen attacks the carbon bearing the chlorine atom in an SN2 fashion.
Step 2: Chlorination
The resulting N-(2-hydroxyethyl)-4-tert-butylaniline is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂), to convert the hydroxyl group into a chloride. The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes an intramolecular SNi reaction or an intermolecular SN2 reaction (in the presence of a nucleophilic catalyst like pyridine) to yield the final product.[3][4]
Experimental Protocol
Step 1: Synthesis of N-(2-hydroxyethyl)-4-tert-butylaniline
Materials:
-
4-tert-butylaniline
-
2-chloroethanol
-
Sodium bicarbonate (NaHCO₃)
-
Water
Procedure:
-
To a stirred suspension of 4-tert-butylaniline (1.0 eq) in water, add sodium bicarbonate (1.2 eq).
-
Add 2-chloroethanol (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (100 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be used in the next step without further purification or purified by column chromatography.
Step 2: Chlorination of N-(2-hydroxyethyl)-4-tert-butylaniline
Materials:
-
N-(2-hydroxyethyl)-4-tert-butylaniline
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve N-(2-hydroxyethyl)-4-tert-butylaniline (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it into ice-cold water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 4-tert-butyl-N-(2-chloroethyl)aniline.
Discussion of Experimental Choices
-
Step 1: The use of water as a solvent and sodium bicarbonate as a mild base makes this step relatively green and cost-effective. Refluxing is necessary to drive the reaction to completion.
-
Step 2: Thionyl chloride is a highly effective chlorinating agent for alcohols.[4] The reaction is performed at low temperature initially to control the exothermic reaction and then allowed to warm to ensure completion. Anhydrous conditions are crucial as thionyl chloride reacts violently with water. The workup with sodium bicarbonate neutralizes the HCl generated.
Comparative Analysis
| Parameter | Method 1: Direct N-Alkylation | Method 2: Two-Step Synthesis | Rationale & Expert Insights |
| Reaction Steps | 1 | 2 | Method 1 is more atom-economical and has a simpler workflow. |
| Estimated Yield | Moderate | Potentially Higher | The two-step method often provides higher overall yields as the hydroxyethylation is typically more efficient than direct alkylation with a dihaloalkane, and the subsequent chlorination is usually high-yielding. |
| Reaction Time | Long (18-36 h) | Moderate (sum of two steps) | The direct alkylation is slow due to steric hindrance. The two-step process may have a shorter overall "hands-on" time. |
| Reagent Toxicity & Handling | 1-bromo-2-chloroethane is a lachrymator and toxic. | 2-chloroethanol is toxic. Thionyl chloride is highly corrosive and toxic, releasing HCl and SO₂ gas. | Both methods involve hazardous reagents requiring careful handling in a fume hood. Method 2's use of thionyl chloride requires particular caution. |
| Byproduct Formation | Risk of di-alkylation. | Side reactions with thionyl chloride are possible if not controlled. | The bulky tert-butyl group disfavors di-alkylation in Method 1, but it can still occur. Careful control of stoichiometry is key. |
| Purification | Column chromatography required. | Column chromatography likely required after each step. | Both methods will likely require chromatographic purification to obtain a high-purity product. |
Conclusion for the Senior Application Scientist
The choice between these two synthetic routes for 4-tert-butyl-N-(2-chloroethyl)aniline depends on the specific priorities of the researcher.
Method 1 (Direct N-Alkylation) is advantageous for its simplicity and fewer synthetic steps. It is a viable option if a moderate yield is acceptable and the focus is on a more streamlined workflow. However, the potential for di-alkylation and the long reaction time are notable drawbacks.
Method 2 (Two-Step Synthesis) is the recommended approach when a higher overall yield is the primary objective. While it involves an additional synthetic step, each reaction is generally high-yielding and proceeds under relatively mild conditions. The key challenge lies in the handling of thionyl chloride, which necessitates appropriate safety precautions.
For drug development professionals, where yield and purity are paramount, the two-step synthesis offers a more robust and reliable route to 4-tert-butyl-N-(2-chloroethyl)aniline. The steric hindrance of the tert-butyl group is a significant factor in both methods, and optimization of reaction conditions (temperature, time, and stoichiometry) will be crucial for maximizing the yield and purity of the final product.
References
- BenchChem. (2025). Application Notes and Protocols: Synthesis of N-(2-chloroethyl)
- BenchChem. (2025). The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects.
- Garrec, J., et al. (2018). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes.
- Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE.
- ChemicalBook. (n.d.). 4-tert-Butylaniline synthesis.
- BenchChem. (2025).
- Ponec, R., et al. (2006). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry.
- Sigma-Aldrich. (n.d.). 4-tert-Butylaniline 99%.
- Cheméo. (n.d.). Chemical Properties of Aniline, 4-tert-butyl-2-chloro- (CAS 42265-67-8).
- Tzertzinis, G. (2013). a highly active catalyst precursor for. Organic Syntheses Procedure.
- PubChem. (n.d.). N-butyl-N-(2-chloroethyl)aniline.
- BenchChem. (2025). Spectroscopic Analysis of N-(2-chloroethyl)-4-nitroaniline: A Technical Overview.
- Google Patents. (n.d.). US3726922A - Process for the manufacture of n,n-bis(2-chloroethyl)-2-nitro-4-alkyl-aniline.
- Sammakia, T., & Greenberg, J. A. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry.
- PrepChem.com. (n.d.). Synthesis of 4-tert.-butylaniline.
- Jiang, L., et al. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances.
- ResearchGate. (2018). Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition.
- CompTox Chemicals Dashboard, EPA. (2025). N-Butyl-N-(2-chloroethyl)aniline - Links.
- Chemistry Stack Exchange. (2016). SN2 with thionyl chlorides.
- Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
- The Royal Society of Chemistry. (2025). Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines.
- BenchChem. (2025). The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects.
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A Researcher's Guide to the FT-IR Characterization of 4-tert-butyl-N-(2-chloroethyl)aniline and its Analogs
For professionals in drug development and organic synthesis, the precise identification and characterization of novel molecules are paramount. Fourier-Transform Infrared (FT-IR) spectroscopy stands as a cornerstone technique for elucidating the functional groups within a molecule, offering a rapid and non-destructive method of analysis. This guide provides an in-depth characterization of 4-tert-butyl-N-(2-chloroethyl)aniline through FT-IR spectroscopy, alongside a comparative analysis with its structural analogs. The insights and experimental data presented herein are designed to equip researchers with the necessary tools to interpret and leverage FT-IR data for the confident identification of this compound and related structures.
The Significance of FT-IR in Molecular Characterization
FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. Specific functional groups absorb infrared radiation at characteristic frequencies, producing a unique spectral "fingerprint." This allows for the identification of key structural features within a molecule. For a substituted aniline derivative like 4-tert-butyl-N-(2-chloroethyl)aniline, FT-IR is instrumental in confirming the presence of the N-H bond of the secondary amine, the aromatic ring, the tert-butyl group, and the carbon-chlorine bond.
Predicted FT-IR Spectrum of 4-tert-butyl-N-(2-chloroethyl)aniline
Molecular Structure and Key Vibrational Modes
Caption: Key vibrational modes in 4-tert-butyl-N-(2-chloroethyl)aniline.
The expected FT-IR absorption bands are summarized in the table below:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Secondary Aromatic Amine | N-H Stretch | 3350 - 3310 | Weak to Medium |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |
| C=C Stretch | 1620 - 1580 and 1525 - 1475 | Medium to Strong | |
| C-H Out-of-Plane Bend | 850 - 810 (para-disubstituted) | Strong | |
| Alkyl Groups (tert-butyl & ethyl) | C-H Stretch | 2975 - 2850 | Strong |
| C-H Bend (tert-butyl) | ~1390 and ~1365 (doublet) | Medium to Strong | |
| C-H Bend (CH₂) | ~1465 | Medium | |
| Aromatic Amine | C-N Stretch | 1335 - 1250 | Strong |
| Alkyl Halide | C-Cl Stretch | 850 - 550 | Medium to Strong |
Comparative Analysis with Structural Analogs
To confidently assign the observed peaks in a spectrum of 4-tert-butyl-N-(2-chloroethyl)aniline, a comparison with its structural analogs is invaluable. Here, we compare its expected spectral features with those of 4-tert-butylaniline and N-(2-chloroethyl)aniline.
| Compound | Key Differentiating Features in FT-IR Spectrum |
| 4-tert-butyl-N-(2-chloroethyl)aniline (Target) | - Single, weak to medium N-H stretch (secondary amine) around 3350-3310 cm⁻¹.[1] - Strong C-H stretches from the tert-butyl and ethyl groups (2975-2850 cm⁻¹). - Characteristic tert-butyl C-H bending doublet (~1390 and ~1365 cm⁻¹). - Strong C-Cl stretch in the fingerprint region (850-550 cm⁻¹).[2][3][4] |
| 4-tert-Butylaniline (Analog 1) | - Two N-H stretching bands (primary amine) between 3500 and 3300 cm⁻¹.[5][6] - N-H bending (scissoring) vibration around 1650-1580 cm⁻¹.[6][7] - Absence of a C-Cl stretching band. |
| N-(2-chloroethyl)aniline (Analog 2) | - Single, weak to medium N-H stretch (secondary amine) around 3350-3310 cm⁻¹.[1] - Absence of the strong C-H stretching and bending bands characteristic of the tert-butyl group. - Aromatic C-H out-of-plane bending will correspond to a monosubstituted ring. |
This comparative approach allows for the unambiguous identification of the target molecule. The presence of a single N-H stretch distinguishes it from the primary amine analog, while the characteristic tert-butyl absorptions differentiate it from the N-substituted analog lacking this group. The C-Cl stretch further confirms the presence of the chloroethyl side chain.
Experimental Protocol for FT-IR Analysis
To ensure the acquisition of high-quality and reproducible FT-IR data, the following protocol for analyzing a solid sample using an Attenuated Total Reflectance (ATR) accessory is recommended. ATR is a preferred method for solid samples due to its minimal sample preparation requirements.[8]
Workflow for FT-IR Analysis using ATR
Caption: Step-by-step workflow for ATR-FTIR analysis.
Step-by-Step Methodology:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.
-
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe to remove any residues.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR accessory in place, collect a background spectrum. This spectrum of the ambient environment (air and the ATR crystal) will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
-
Sample Preparation and Loading:
-
Place a small amount of the solid 4-tert-butyl-N-(2-chloroethyl)aniline sample onto the center of the ATR crystal.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard mid-IR range of 4000-400 cm⁻¹ is appropriate.[8]
-
-
Data Processing and Analysis:
-
The instrument software will automatically perform the background subtraction.
-
If necessary, apply a baseline correction to the spectrum.
-
Use the peak-picking tool to identify the wavenumbers of the major absorption bands.
-
Compare the obtained peak positions with the expected values and those of the analogs to confirm the identity and purity of the sample.
-
Conclusion
FT-IR spectroscopy is an indispensable tool for the structural characterization of 4-tert-butyl-N-(2-chloroethyl)aniline. By understanding the characteristic absorption frequencies of its constituent functional groups and employing a comparative approach with its structural analogs, researchers can confidently identify this compound. The provided experimental protocol ensures the acquisition of high-quality, reproducible data, underpinning the scientific integrity of the characterization process. This guide serves as a practical resource for scientists and professionals in the field, facilitating the efficient and accurate analysis of this and related molecular structures.
References
-
Scribd. C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides | PDF. [Link]
-
Organic Chemistry at CU Boulder. IR: alkyl halides. [Link]
-
Illinois State University. Infrared Spectroscopy. [Link]
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]
-
WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]
-
Quora. How to identify an alkyl halide using an infrared (IR) spectrum. [Link]
-
University of Colorado Boulder. IR: amines. [Link]
-
Chemistry LibreTexts. 5.3: Spectroscopic Properties of Alkyl Halides. [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. scribd.com [scribd.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. quora.com [quora.com]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. wikieducator.org [wikieducator.org]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for 4-tert-butyl-N-(2-chloroethyl)aniline
[1][2]
Part 1: Executive Safety Assessment (Immediate Action)
Do not treat this compound as a standard organic reagent. The presence of the N-(2-chloroethyl) moiety classifies this molecule as a nitrogen mustard derivative (an alkylating agent).[1] It possesses the structural potential to form highly reactive aziridinium ions in solution, capable of alkylating DNA and proteins.
Operational Hazard Classification:
-
Primary Risk: Genotoxicity/Carcinogenicity (Alkylating Agent).
-
Secondary Risk: Vesicant (Potential skin blistering agent) and Severe Eye Irritant.
-
Disposal Class: Hazardous Waste (Halogenated / Toxic).
Immediate Spill Response Card
| Parameter | Action Directive |
| Small Spill (<10 mL/g) | Isolate area. Apply 10% Sodium Thiosulfate solution (neutralizer). Absorb with silica/vermiculite. |
| Large Spill | Evacuate immediately. Contact EHS. Do not attempt cleanup without SCBA and Tyvek suits. |
| Skin Contact | Wash immediately with soap and water for 15+ minutes.[2][3] Do not scrub (increases absorption). |
| Incompatibility | Strong Oxidizers (Fire/Explosion), Strong Acids (Exothermic polymerization). |
Part 2: Technical Background & Causality
To ensure safety, researchers must understand the mechanism of toxicity.
The Mechanism of Hazard (The "Why")
4-tert-butyl-N-(2-chloroethyl)aniline is not just toxic; it is chemically reactive.[1][4] In aqueous or physiological environments, the nitrogen lone pair can displace the chloride ion, forming a cyclic aziridinium ion .
-
Causality: This strained 3-membered ring is an aggressive electrophile.[1] It attacks nucleophilic centers on DNA (e.g., N7 of guanine), leading to cross-linking or base modification.
-
Implication for Disposal: You cannot simply flush this down the drain or evaporate it.[5] The waste remains chemically active until incinerated or specifically chemically quenched.
Part 3: Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for prolonged handling of nitrogen mustard derivatives due to permeation risks.
| PPE Category | Requirement | Technical Justification |
| Hand Protection | Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Butyl Rubber or Viton (if available) | Chloroethyl amines can permeate thin nitrile. Double gloving provides a breakthrough time buffer. |
| Body Protection | Tyvek® Lab Coat or Apron | Prevents absorption through clothing fibers. |
| Respiratory | Fume Hood (Face Velocity >100 fpm) | Inhalation of aerosols allows direct access to the bloodstream and systemic alkylation. |
| Eye Protection | Chemical Splash Goggles | Safety glasses do not seal against vapors or splashes. |
Part 4: Step-by-Step Disposal Protocol
A. Waste Segregation Strategy
This compound must be isolated from general organic waste streams to prevent accidental reactions or exposure to waste handlers.
DOT Diagram 1: Waste Stream Decision Matrix
Figure 1: Decision matrix for segregating solid and liquid waste streams to ensure compliance and safety.
B. Liquid Waste Disposal[7]
-
Container Selection: Use amber glass or High-Density Polyethylene (HDPE). Avoid metal containers as HCl may evolve upon slow hydrolysis.
-
Labeling: Clearly mark the container with:
-
Quenching (Optional but Recommended for High Concentrations):
-
If disposing of pure stock, react with an excess of 10% Sodium Thiosulfate (aq) for 24 hours in a fume hood. This nucleophile opens the aziridine ring, converting it to a less toxic alcohol/thiol derivative [1].
-
Note: Only perform quenching if trained. Otherwise, dispose of as active hazardous waste.
-
C. Solid Waste Disposal
-
Contaminated Debris: Gloves, paper towels, and weigh boats must be treated as hazardous waste.
-
Packaging: Place in a clear, sealable plastic bag (4 mil thickness). Place that bag inside a second bag (Double-bagging).
-
Sharps: If needles were used, they must go into a rigid biohazard/sharps container, not trash bags.
Part 5: Spill Response & Decontamination
DOT Diagram 2: Emergency Response Workflow
Figure 2: Operational workflow for managing spills.[1][7] Note the critical decision point based on volume and location.
Decontamination Solution Recipe
For cleaning surfaces (hood sash, benchtop) potentially contaminated with this agent:
-
Active Agent: 10% Sodium Thiosulfate (
) in water. -
Action: Spray liberally and let sit for 15–30 minutes. The thiosulfate acts as a "soft" nucleophile, effectively scavenging the alkylating species without generating toxic gas (unlike bleach, which can sometimes form chloramines).
-
Cleanup: Wipe with paper towels, then wash surface with soap and water. Dispose of paper towels as solid hazardous waste.
Part 6: Regulatory Compliance (US/EU Context)
-
EPA (USA): This compound is likely not explicitly "P-listed" or "U-listed" by CAS number, but it falls under Characteristic Hazardous Waste due to toxicity.[1]
-
Waste Code: If tested, it may trigger D003 (Reactivity) or D032 (Benzene derivatives) depending on concentration, but standard practice is to code as Non-specific Halogenated Solvent Waste .
-
-
REACH (EU): Treat as a Substance of Very High Concern (SVHC) candidate due to CMR (Carcinogenic, Mutagenic, Reprotoxic) properties.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
Centers for Disease Control and Prevention (CDC). (2011). Nitrogen Mustard: Emergency Response Card. NIOSH.
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[9]
-
American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Safety Guidelines.
Sources
- 1. 4-tert-Butylaniline | 769-92-6 [chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. dhd2.org [dhd2.org]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lgcstandards.com [lgcstandards.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
